D(+)-Galactosamine hydrochloride
描述
Structure
3D Structure of Parent
属性
IUPAC Name |
(3R,4R,5R,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO5.ClH/c7-3-5(10)4(9)2(1-8)12-6(3)11;/h2-6,8-11H,1,7H2;1H/t2-,3-,4+,5-,6?;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKPLRMLTKYXDST-BMZZJELJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)N)O)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H](C(O1)O)N)O)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4031356 | |
| Record name | Galactosamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4031356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1772-03-8 | |
| Record name | Galactosamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4031356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of D(+)-Galactosamine Hydrochloride Hepatotoxicity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanisms underlying D(+)-Galactosamine hydrochloride (D-GalN) induced hepatotoxicity. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and liver disease research. This document delves into the intricate signaling pathways, presents quantitative data from key studies, and provides detailed experimental protocols for replicating and investigating this widely used model of liver injury.
Core Mechanism of D-GalN Hepatotoxicity: A Multi-faceted Process
D(+)-Galactosamine (D-GalN) is a well-established experimental hepatotoxin that induces liver injury mimicking viral hepatitis in animal models. Its toxicity is not caused by D-GalN itself, but rather by its metabolic products which trigger a cascade of events leading to hepatocellular damage. The primary mechanism revolves around the depletion of essential uridine (B1682114) nucleotides, which subsequently initiates a complex interplay of cellular stress responses, inflammation, and ultimately, cell death through apoptosis and necrosis.[1][2][3]
The "Uracil Trap": Depletion of Uridine Nucleotides
The central initiating event in D-GalN hepatotoxicity is the depletion of the intracellular pool of uridine triphosphate (UTP).[4] This occurs through a process often referred to as the "uracil trap". D-GalN is metabolized in hepatocytes via the Leloir pathway, where it is first phosphorylated to D-galactosamine-1-phosphate by galactokinase. This is followed by a reaction with UTP, catalyzed by UDP-glucose pyrophosphorylase, to form UDP-galactosamine.[2][3] The accumulation of UDP-derivatives of galactosamine effectively sequesters uridine phosphates, leading to a profound deficiency of UTP, UDP, and UMP.[4][5]
This depletion of uridine nucleotides has critical downstream consequences:
-
Inhibition of Macromolecular Synthesis: UTP is essential for the synthesis of RNA and glycoproteins. Its depletion leads to a shutdown of transcription and protein synthesis, impairing vital cellular functions.[3]
-
Glycogen (B147801) Depletion: UDP-glucose, a key precursor for glycogen synthesis, is also depleted, leading to a reduction in hepatic glycogen stores.
The critical role of UTP depletion is underscored by the observation that administration of uridine can prevent or reverse D-GalN-induced liver injury.[3][6][7]
Key Signaling Pathways in D-GalN-Induced Hepatotoxicity
The initial metabolic insult of UTP depletion triggers a cascade of interconnected signaling pathways that collectively contribute to liver damage.
Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR)
The inhibition of protein synthesis and glycosylation due to UTP depletion leads to an accumulation of unfolded and misfolded proteins in the endoplasmic reticulum, a condition known as ER stress. This activates the unfolded protein response (UPR), a set of adaptive signaling pathways aimed at restoring ER homeostasis. The three main branches of the UPR are initiated by the sensors IRE1α (Inositol-requiring enzyme 1α), PERK (PKR-like ER kinase), and ATF6 (Activating transcription factor 6).[8][9][10][11] While initially protective, prolonged or overwhelming ER stress can switch to a pro-apoptotic signaling cascade.
Inflammatory Response and Cytokine Signaling
D-GalN hepatotoxicity is characterized by a significant inflammatory response.[1] D-GalN sensitizes the liver to the effects of endotoxins like lipopolysaccharide (LPS), which are potent activators of the innate immune system.[12] This sensitization is a cornerstone of the widely used D-GalN/LPS model of acute liver failure.
Kupffer cells, the resident macrophages in the liver, play a central role in this inflammatory cascade. Upon activation by LPS, they release a barrage of pro-inflammatory cytokines, most notably Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[1][13] TNF-α is a critical mediator of D-GalN/LPS-induced hepatocyte apoptosis.[14][15] It binds to its receptor (TNFR1) on hepatocytes, initiating a signaling cascade that culminates in the activation of caspases and apoptosis.
Apoptosis and Necrosis: The Pathways to Cell Death
D-GalN induces both apoptosis (programmed cell death) and necrosis (uncontrolled cell death) in hepatocytes.
Apoptosis: The apoptotic pathway is primarily driven by the activation of a cascade of cysteine-aspartic proteases known as caspases.[16][17][18] In D-GalN/LPS-induced liver injury, the extrinsic apoptotic pathway is predominantly activated by TNF-α signaling, leading to the activation of initiator caspase-8, which in turn activates the executioner caspase-3.[19] Caspase-3 is responsible for the cleavage of numerous cellular substrates, leading to the characteristic morphological and biochemical features of apoptosis, including DNA fragmentation.[6] ER stress can also contribute to apoptosis through the activation of caspase-12.[5]
Necrosis: While apoptosis is a major mode of cell death, necrosis also significantly contributes to D-GalN-induced liver damage.[6] Necrosis is often characterized by cell swelling, membrane rupture, and the release of intracellular contents, which further fuels the inflammatory response.
Oxidative Stress
D-GalN administration leads to the generation of reactive oxygen species (ROS) and lipid peroxidation, contributing to oxidative stress.[6] This oxidative damage can further exacerbate hepatocyte injury by damaging cellular membranes and other macromolecules.
Quantitative Data on D-GalN-Induced Hepatotoxicity
The following tables summarize quantitative data from various studies on D-GalN-induced liver injury in animal models.
Table 1: Time-Course of Serum Liver Enzyme Levels in Rats after D-GalN Administration
| Time after D-GalN | ALT (U/L) | AST (U/L) | Reference(s) |
| Control | ~40-60 | ~100-150 | [20][21][22][23] |
| 12 hours | Significantly increased | Significantly increased | [20][21][22] |
| 24 hours | Peak levels | Peak levels | [20][21][22] |
| 48 hours | Elevated, starting to decline | Elevated, starting to decline | [20][21][22] |
| 72 hours | Returning towards baseline | Returning towards baseline | [20][21][22] |
| 120 hours | Near baseline | Near baseline | [20][21][22] |
Table 2: Serum Cytokine Concentrations in Mice after D-GalN/LPS Treatment
| Cytokine | Time after D-GalN/LPS | Concentration (pg/mL) | Reference(s) |
| TNF-α | Control | Undetectable | [15][24] |
| 1 hour | Peak levels | [24] | |
| 2 hours | Declining | [24] | |
| 4 hours | Near baseline | [24] | |
| IL-6 | Control | Undetectable | [15][24] |
| 1 hour | Significantly increased | [24] | |
| 2 hours | Peak levels | [24] | |
| 4 hours | Still elevated | [24] |
Table 3: Markers of Apoptosis and Oxidative Stress
| Marker | Model | Change | Time Point | Reference(s) |
| Caspase-3 Activity | D-GalN in rats | Significantly increased | 18-24 hours | [6] |
| TUNEL-positive cells | D-GalN in rats | Increased | 18 hours | [6] |
| Lipid Hydroperoxides | D-GalN in rats | Significantly increased | 24 hours | [6] |
| Vitamin C | D-GalN in rats | Significantly decreased | 18-24 hours | [6] |
| Bax/Bcl-2 ratio | D-GalN/LPS in mice | Increased | 8 hours | [25][26] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study D-GalN-induced hepatotoxicity.
Induction of Acute Liver Failure with D-GalN/LPS in Mice
References
- 1. UMSCs Attenuate LPS/D-GalN-induced Acute Liver Failure in Mice by Down-regulating the MyD88/NF-κB Pathway [xiahepublishing.com]
- 2. Studies on the mechanism of galactosamine-1-phosphate and its inhibition of UDP-glucose pyrophosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prevention of Galactosamine-Induced Liver Cell Necrosis by Uridine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The trapping of uridine phosphates by D-galactosamine. D-glucosamine, and 2-deoxy-D-galactose. A study on the mechanism of galactosamine hepatitis. | Semantic Scholar [semanticscholar.org]
- 5. Uridylate trapping, induction of UTP deficiency, and stimulation of pyrimidine synthesis de novo by d-galactosone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glycine and uridine prevent D-galactosamine hepatotoxicity in the rat: role of Kupffer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of total parenteral nutrition with nucleoside and nucleotide mixture on D-galactosamine-induced liver injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Multiple Mechanisms of Unfolded Protein Response–Induced Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dynamic changes in complexes of IRE1α, PERK, and ATF6α during endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Pretreatment of lipopolysaccharide (LPS) ameliorates D-GalN/LPS induced acute liver failure through TLR4 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. clyte.tech [clyte.tech]
- 15. researchgate.net [researchgate.net]
- 16. mpbio.com [mpbio.com]
- 17. origene.com [origene.com]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. scielo.br [scielo.br]
- 21. Evaluating the best time to intervene acute liver failure in rat models induced by d-galactosamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Effect of alanine on D-galactosamine-induced acute liver failure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
D(+)--Galactosamine Hydrochloride: A Technical Guide to its Application in Liver Injury Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
D(+)-Galactosamine hydrochloride (D-GalN), an amino sugar derivative of galactose, is a potent and widely utilized hepatotoxic agent in biomedical research.[1][2] Its primary application lies in the induction of experimental liver injury in animal models, which closely mimics the pathophysiology of human conditions such as viral hepatitis and fulminant hepatic failure.[3][4] This technical guide provides an in-depth overview of the use of D-GalN in research, focusing on its mechanism of action, experimental protocols for inducing liver injury, and the associated signaling pathways.
When administered to animals, D-GalN is selectively metabolized by hepatocytes.[1][2] This process leads to a depletion of essential uridine (B1682114) triphosphate (UTP) nucleotides, which consequently inhibits the synthesis of RNA and proteins.[1][2][3] This metabolic disruption renders hepatocytes highly susceptible to the cytotoxic effects of pro-inflammatory cytokines, particularly Tumor Necrosis Factor-alpha (TNF-α).[5][6] In many experimental paradigms, D-GalN is co-administered with lipopolysaccharide (LPS), a component of Gram-negative bacteria, to elicit a robust inflammatory response and induce severe, acute liver failure.[3][5][7] This D-GalN/LPS model is a cornerstone for investigating the mechanisms of liver disease and for the preclinical evaluation of hepatoprotective therapies.[4][8]
Mechanism of Action
The hepatotoxicity of this compound is a multi-step process that culminates in hepatocyte apoptosis and necrosis. The key mechanisms are outlined below:
-
Depletion of Uridine Nucleotides: D-GalN is metabolized in hepatocytes, trapping uridine phosphates in the form of UDP-galactosamine. This sequestration leads to a significant reduction in the intracellular pool of UTP, a critical precursor for RNA and glycoprotein (B1211001) synthesis.[3]
-
Inhibition of Macromolecular Synthesis: The depletion of UTP directly impairs the transcription of genetic material, leading to a shutdown of protein synthesis.[1][2] This inhibition of essential cellular processes is a primary driver of hepatocyte injury.
-
Sensitization to TNF-α: D-GalN-treated hepatocytes exhibit a heightened sensitivity to the cytotoxic effects of TNF-α.[5] LPS, when co-administered, stimulates immune cells like macrophages to release large amounts of TNF-α.[6]
-
Induction of Apoptosis: The combination of inhibited protein synthesis and TNF-α signaling activates intracellular apoptotic pathways.[9] This involves the activation of a cascade of caspases, which are proteases that execute programmed cell death.[4][8]
Data Presentation: In Vivo Models of D-GalN-Induced Liver Injury
The following tables summarize quantitative data from various studies utilizing D-GalN to induce liver injury in rodents. These parameters are critical for designing and interpreting experiments.
Table 1: D-GalN and D-GalN/LPS Dosages for Inducing Acute Liver Injury
| Animal Model | D-GalN Dose | LPS Dose | Administration Route | Outcome | Reference |
| Mouse | 700 mg/kg | 10 µg/kg | Intraperitoneal | Typical hepatocyte apoptosis observed at 6-10 hours. | [4] |
| Mouse | 800 µg/g | 100 ng/g | Intraperitoneal | Lethal liver injury in 87% of animals. | [10] |
| Mouse | 8 mg | 100 ng | Intraperitoneal | Mortality and apoptotic liver injury. | [3] |
| Rat | 1.4 g/kg | - | Intraperitoneal | Acute liver failure. | [9] |
| Rat | 400 mg/kg | 32 µg/kg | Intravenous | Fulminant hepatic failure. | [11] |
| Rat | 1.1 g/kg | - | Intraperitoneal | Severe liver damage and acute liver failure after 48 hours. | [12] |
Table 2: Time-Dependent Changes in Liver Injury Biomarkers in Rats (D-GalN Model)
| Time Point | Alanine Aminotransferase (ALT) Fold Increase | Aspartate Aminotransferase (AST) Fold Increase | Reference |
| 12 hours | 8 | - | [13] |
| 24 hours | 48 | 11 | [13] |
| 48 hours | 35 | 7 | [13] |
Table 3: Key Molecular and Cellular Changes in the D-GalN/LPS Model
| Parameter | Change | Time Point | Animal Model | Reference |
| Serum TNF-α | Significantly Increased | - | Mouse | [10] |
| Hepatic Caspase-3 Activation | Markedly Increased | 8 hours | Mouse | [4] |
| Hepatic Fas/FasL Expression | Significantly Increased | 8 hours | Mouse | [4] |
| Hepatocyte Apoptosis | Significantly Increased | - | Mouse | [10] |
| Serum ALT and AST | Significantly Increased | - | Rat | [14] |
| Serum Bilirubin | Significantly Increased | - | Rat | [14] |
Experimental Protocols
Protocol 1: Induction of Acute Liver Failure in Mice using D-GalN/LPS
This protocol is adapted from studies investigating acute liver injury and apoptosis.[4][10]
Materials:
-
This compound (Sigma-Aldrich or equivalent)
-
Lipopolysaccharide (LPS) from E. coli (Sigma-Aldrich or equivalent)
-
Sterile, pyrogen-free 0.9% saline
-
Male C57BL/6J mice, 6-8 weeks old
-
Syringes and needles for intraperitoneal injection
Procedure:
-
Preparation of Reagents:
-
Prepare a solution of D-GalN in sterile saline at a concentration of 40 mg/mL.
-
Prepare a solution of LPS in sterile saline at a concentration of 5 µg/mL.
-
Ensure both solutions are sterile and vortexed for complete dissolution.
-
-
Animal Handling and Dosing:
-
Acclimatize mice for at least one week prior to the experiment.
-
Weigh each mouse to determine the precise injection volume.
-
Administer D-GalN via intraperitoneal (i.p.) injection at a dose of 700-800 mg/kg.
-
Thirty minutes after D-GalN administration, inject LPS i.p. at a dose of 10-100 µg/kg.
-
-
Monitoring and Sample Collection:
-
Monitor the mice for signs of morbidity.
-
At predetermined time points (e.g., 6, 8, or 24 hours post-LPS injection), euthanize the mice.
-
Collect blood via cardiac puncture for serum analysis of liver enzymes (ALT, AST).
-
Perfuse the liver with cold phosphate-buffered saline (PBS) and collect liver tissue for histopathological analysis, Western blotting, and gene expression studies.
-
Protocol 2: Induction of Hepatitis in Rats using D-GalN
This protocol is based on models of D-GalN-induced hepatitis without LPS co-administration.[9]
Materials:
-
This compound
-
Sterile 0.9% saline
-
Male Wistar rats, 200-250 g
-
Syringes and needles for intraperitoneal injection
Procedure:
-
Preparation of D-GalN Solution:
-
Dissolve D-GalN in sterile saline to a final concentration of 200 mg/mL.
-
-
Animal Dosing:
-
Administer the D-GalN solution to rats via a single intraperitoneal injection at a dose of 1.1-1.4 g/kg.
-
-
Observation and Sample Collection:
-
Monitor the rats for clinical signs of liver failure.
-
At 24 and 48 hours post-injection, collect blood for serum biochemistry.
-
At the experimental endpoint, euthanize the rats and collect liver tissue for histological examination.
-
Visualizations: Signaling Pathways and Experimental Workflow
Signaling Pathway of D-GalN/LPS-Induced Hepatocyte Apoptosis
References
- 1. atsjournals.org [atsjournals.org]
- 2. The effect of Z-FA.FMK on D-galactosamine/TNF-alpha-induced liver injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LPS-induced liver injury in D-galactosamine-sensitized mice requires secreted TNF-alpha and the TNF-p55 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nature and mechanisms of hepatocyte apoptosis induced by d-galactosamine/lipopolysaccharide challenge in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. D-gal/LPS-induced acute liver failure model | SMC Laboratories Inc. [smccro-lab.com]
- 6. A Comprehensive Review of Experimental Animal Models of Hepatopathy – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 7. A novel acute lethal liver injury mouse model with visualization of NF-κB activity for treatment of severe acute liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Caspase activation during hepatocyte apoptosis induced by tumor necrosis factor-alpha in galactosamine-sensitized mice. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 9. scielo.br [scielo.br]
- 10. Etoposide prevents apoptosis in mouse liver with D-galactosamine/lipopolysaccharide-induced fulminant hepatic failure resulting in reduction of lethality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of a rat model of D-galactosamine/lipopolysaccharide induced hepatorenal syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. D-Galactosamine Intoxication in Experimental Animals: Is it Only an Experimental Model of Acute Liver Failure? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. imrpress.com [imrpress.com]
- 14. researchgate.net [researchgate.net]
The Biological Effects of D-Galactosamine on Hepatocytes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-galactosamine (D-GalN) is a potent and specific hepatotoxin widely utilized in preclinical research to model various forms of liver injury, from acute hepatitis to fulminant hepatic failure. Its primary mechanism of action involves the depletion of uridine (B1682114) triphosphate (UTP), leading to a cascade of cellular events that culminate in hepatocyte death. This technical guide provides an in-depth exploration of the multifaceted biological effects of D-GalN on hepatocytes, detailing the molecular mechanisms of toxicity, key signaling pathways, and comprehensive experimental protocols. Quantitative data from seminal studies are summarized in structured tables for comparative analysis, and critical signaling and experimental workflows are visualized using detailed diagrams. This document serves as a core resource for researchers and professionals in drug development engaged in the study of liver disease and hepatotoxicity.
Core Mechanism of D-Galactosamine Hepatotoxicity
D-galactosamine, an amino sugar analog of galactose, is specifically metabolized by hepatocytes. The initial and most critical step in its toxic cascade is the depletion of the intracellular pool of uridine nucleotides.[1][2] This occurs through the "uridine trap" mechanism, where D-GalN is phosphorylated to D-galactosamine-1-phosphate, which then reacts with UTP to form UDP-galactosamine.[3] This process sequesters uridine, leading to a profound deficiency of UTP, which is essential for the synthesis of RNA and glycoproteins.[1][3] The inhibition of macromolecular synthesis is a primary insult that triggers a series of downstream pathological events.[2]
The initial depletion of uridine nucleotides creates a state of cellular stress, leading to three interconnected downstream consequences: oxidative stress, endoplasmic reticulum (ER) stress, and the activation of inflammatory and apoptotic signaling pathways.
Key Cellular Consequences of D-Galactosamine Exposure
Oxidative Stress
D-GalN administration leads to a significant increase in oxidative stress within hepatocytes.[4][5] This is characterized by an overproduction of reactive oxygen species (ROS) and a concurrent depletion of endogenous antioxidant defenses.[5] The resulting imbalance leads to lipid peroxidation, damage to cellular proteins and DNA, and contributes to both apoptotic and necrotic cell death.[5]
Endoplasmic Reticulum (ER) Stress
The disruption of protein synthesis and glycosylation due to UTP depletion leads to the accumulation of unfolded and misfolded proteins in the endoplasmic reticulum, a condition known as ER stress.[6] This activates the unfolded protein response (UPR), a complex signaling network aimed at restoring ER homeostasis. However, prolonged or severe ER stress, as induced by D-GalN, can overwhelm the UPR's adaptive capacity, leading to the activation of pro-apoptotic pathways.[6][7]
Apoptosis and Necrosis
Hepatocyte cell death induced by D-GalN can occur through both apoptosis (programmed cell death) and necrosis.[4][5] Apoptosis is a highly regulated process involving the activation of a cascade of cysteine proteases known as caspases, with caspase-3 being a key executioner.[4][5] Necrosis, on the other hand, is a more chaotic form of cell death that results from severe cellular injury and often elicits a strong inflammatory response. The balance between apoptosis and necrosis is often dose- and time-dependent.[8]
Inflammation
D-GalN, particularly when co-administered with lipopolysaccharide (LPS), creates a potent model of inflammatory liver injury that mimics fulminant hepatic failure.[4][9] D-GalN sensitizes hepatocytes to the pro-inflammatory effects of LPS, which is a component of the outer membrane of Gram-negative bacteria.[4] This sensitization leads to the massive release of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and various interleukins, primarily from activated Kupffer cells (resident liver macrophages).[4][10]
Signaling Pathways in D-Galactosamine-Induced Hepatotoxicity
The cellular responses to D-GalN are orchestrated by a complex network of intracellular signaling pathways. Understanding these pathways is crucial for identifying potential therapeutic targets.
Death Receptor and TGF-β Signaling
The hepatocyte apoptosis induced by D-GalN/LPS is predominantly regulated by the death receptor pathway.[4][11] This involves the binding of ligands such as TNF-α and Fas ligand (FasL) to their respective receptors on the hepatocyte surface, leading to the activation of caspase-8 and the subsequent executioner caspase-3.[4][11] The Transforming Growth Factor-beta (TGF-β) signaling pathway also plays a significant role in this apoptotic process.[4][11]
References
- 1. Nature and mechanisms of hepatocyte apoptosis induced by d-galactosamine/lipopolysaccharide challenge in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Nature and mechanisms of hepatocyte apoptosis induced by D-galactosamine/lipopolysaccharide challenge in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tumor necrosis factor alpha signaling pathway and apoptosis in pancreatic beta cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. D-galactosamine and acute liver cell injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. TGF-β/SMAD Pathway and Its Regulation in Hepatic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MAPK Signaling Pathways in Hepatic Ischemia/Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
D-Galactosamine as an Experimental Toxin for Liver Studies: A Technical Guide
Introduction
D-galactosamine (D-GalN) is a hepatotoxic amino sugar widely utilized in experimental research to induce liver injury that morphologically and biochemically resembles human viral hepatitis.[1][2] By itself, D-GalN causes dose-dependent hepatotoxicity, but its effects are profoundly amplified when co-administered with a low dose of bacterial lipopolysaccharide (LPS). The D-GalN/LPS combination model is a robust and highly reproducible method for inducing fulminant hepatic failure, making it an invaluable tool for studying the pathogenesis of acute liver injury and for evaluating the efficacy of potential hepatoprotective agents.[3][4][5] This guide provides an in-depth overview of the mechanisms, experimental protocols, and key signaling pathways associated with D-GalN-induced liver toxicity.
Core Mechanism of Action
The hepatotoxicity of D-GalN stems from two primary mechanisms: the depletion of essential uridine (B1682114) nucleotides and the sensitization of hepatocytes to inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).
-
UTP Pool Depletion: D-GalN is specifically metabolized by hepatocytes, where it is converted to D-galactosamine-1-phosphate and then to UDP-galactosamine.[2] This process traps uridine in the form of UDP-derivatives, leading to a severe depletion of the intracellular pool of uridine triphosphate (UTP).[2][6] Since UTP is a critical precursor for RNA and protein synthesis, its depletion inhibits macromolecular synthesis, compromises cell membrane integrity, and ultimately impairs hepatocyte function.[7][8]
-
Sensitization to LPS/TNF-α: The inhibition of RNA synthesis by D-GalN prevents hepatocytes from mounting a protective response against inflammatory insults.[9] When a small, otherwise non-lethal, dose of LPS is co-administered, it stimulates Kupffer cells (resident liver macrophages) to release pro-inflammatory cytokines, most notably TNF-α.[1][9] The transcriptionally-inhibited hepatocytes are exquisitely sensitive to the cytotoxic effects of TNF-α, which triggers a rapid and massive wave of apoptosis, leading to fulminant liver failure.[10][11][12]
The resulting liver injury is characterized by widespread hepatocyte apoptosis and necrosis, a significant inflammatory response, and the release of damage-associated molecular patterns (DAMPs), which further amplify the inflammatory cascade.[7][13]
Key Signaling Pathways in D-GalN/LPS-Induced Liver Injury
The D-GalN/LPS model involves a complex interplay of signaling pathways that culminate in hepatocyte death and inflammation. The TNF-α-mediated apoptotic pathway is central to this process.
TNF-α Mediated Apoptosis: LPS binds to Toll-like receptor 4 (TLR4) on Kupffer cells, triggering a signaling cascade that results in the activation of the transcription factor Nuclear Factor-kappa B (NF-κB).[14][15] This leads to the production and secretion of TNF-α.[16] Secreted TNF-α then binds to its receptor, TNFR1 (p55), on the surface of D-GalN-sensitized hepatocytes.[10][11] This receptor engagement initiates the formation of a death-inducing signaling complex (DISC), leading to the activation of a caspase cascade, prominently involving caspase-3 and caspase-12, which executes the apoptotic program.[7][17][18]
Other Involved Pathways:
-
NF-κB Signaling: Beyond its role in TNF-α production in Kupffer cells, NF-κB activation in hepatocytes can, under normal circumstances, promote survival. However, in the D-GalN model, this pro-survival signaling is impaired, tipping the balance towards apoptosis.[15][19]
-
MAPK Signaling: Mitogen-activated protein kinase (MAPK) pathways, including p38 and JNK, are activated during D-GalN/LPS injury and contribute to the inflammatory response and cell death.[1]
-
Oxidative Stress: The inflammatory environment and cellular damage lead to the generation of reactive oxygen species (ROS), causing oxidative stress, lipid peroxidation, and depletion of antioxidants like glutathione (B108866) (GSH), which further exacerbates the injury.[7][18][20]
-
Endoplasmic Reticulum (ER) Stress: D-GalN can induce ER stress, leading to the activation of the unfolded protein response (UPR) and apoptosis through pathways involving caspase-12.[17]
Experimental Protocols
The most common application of D-GalN is the D-GalN/LPS model of acute liver failure (ALF). Below is a generalized protocol for inducing ALF in mice.
1. Reagent Preparation:
-
D-Galactosamine (Sigma-Aldrich): Dissolve D-GalN hydrochloride in sterile, pyrogen-free 0.9% saline to the desired concentration (e.g., 80 mg/mL for an 800 mg/kg dose in a 25g mouse receiving 0.25 mL).[14][21]
-
Lipopolysaccharide (LPS from E. coli, e.g., serotype 0127:B8, Sigma-Aldrich): Dissolve LPS in sterile, pyrogen-free 0.9% saline to the desired concentration (e.g., 1 µg/mL for a 10 µg/kg dose in a 25g mouse receiving 0.25 mL).[7][12]
-
Note: It is common to prepare a single solution containing both D-GalN and LPS for co-injection.[7][21] All solutions should be freshly prepared.
2. Animal Model:
-
Species/Strain: Male C57BL/6J or BALB/c mice (6-8 weeks old) are commonly used.[17][22] Sprague-Dawley or Wistar rats are also frequently used.[1][14]
-
Acclimatization: Animals should be acclimatized for at least one week before the experiment with a standard 12-hour light/dark cycle and free access to food and water.
3. Experimental Workflow:
4. Endpoint Analysis:
-
Serum Analysis: Blood is collected to measure serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), which are key indicators of hepatocellular damage.[4][16] Levels typically peak between 6 and 10 hours post-injection.[7][17]
-
Histopathology: Liver tissues are fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned. Staining with Hematoxylin and Eosin (H&E) is used to observe morphological changes like necrosis, inflammatory cell infiltration, and hemorrhage.[4][5][7] Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) staining can be used to specifically detect apoptotic cells.[7]
-
Cytokine Measurement: Serum and liver homogenate levels of inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) can be quantified using ELISA kits.[4][23] TNF-α levels often peak early, around 2 hours after injection.[24]
-
Oxidative Stress Markers: Liver homogenates can be assayed for markers of lipid peroxidation (e.g., malondialdehyde, MDA) and the activity of antioxidant enzymes (e.g., superoxide (B77818) dismutase (SOD), catalase (CAT)).[1][20]
Quantitative Data Presentation
The precise dosages and outcomes can vary based on the animal strain, age, and specific reagents used. Preliminary dose-finding studies are often recommended.
Table 1: Typical Experimental Dosages for D-GalN-Induced Liver Injury
| Animal Model | Agent(s) | Typical Dosage | Route | Key Outcomes & Timepoints | Citations |
| Mouse (e.g., C57BL/6, BALB/c) | D-GalN + LPS | D-GalN: 700-800 mg/kgLPS: 10-50 µg/kg | i.p. | Peak ALT/AST at 6-10h; widespread apoptosis/necrosis.[7][16] | [5][7][16] |
| Rat (e.g., Sprague-Dawley, Wistar) | D-GalN + LPS | D-GalN: 800 mg/kgLPS: 8 µg/kg | i.p. | Significant liver injury and increased inflammatory cytokines.[14][21] | [14][21] |
| Rat (e.g., Wistar) | D-GalN only | 400 mg/kg | i.p. | Increased ALT/AST, inflammation, and oxidative stress.[1] | [1] |
| Rat (e.g., Sprague-Dawley) | D-GalN only | 1.1 g/kg | i.p. | Severe liver damage and acute liver failure within 48h.[25] | [25] |
Table 2: Key Biomarkers in D-GalN/LPS-Induced Liver Injury
| Marker Category | Specific Marker | Expected Change | Typical Measurement Time (Post-Injection) | Citations |
| Hepatocellular Injury | ALT, AST | Significant Increase | 6 - 24 hours | [4][7][16] |
| Inflammatory Cytokines | TNF-α | Rapid, Transient Increase | 1.5 - 6 hours | [7][16][24] |
| IL-6, IL-1β | Increase | 4 - 8 hours | [4][15] | |
| Apoptosis | Caspase-3 (activated) | Increase | 6 - 8 hours | [7][18] |
| TUNEL-positive cells | Increase | 6 - 10 hours | [7] | |
| Oxidative Stress | MDA (Lipid Peroxidation) | Increase | 6 - 24 hours | [1][20] |
| SOD, CAT, GSH (Antioxidants) | Decrease | 6 - 24 hours | [1][20] | |
| Inflammation | Myeloperoxidase (MPO) | Increase | 6 - 24 hours | [16] |
| Signaling | NF-κB (p65) Phosphorylation | Increase | 4 - 8 hours | [15][20] |
D-galactosamine, particularly in combination with LPS, provides a powerful and clinically relevant model for studying acute liver failure. Its well-characterized mechanism, involving UTP depletion and TNF-α-mediated apoptosis, allows researchers to investigate specific molecular pathways of liver injury. By understanding the detailed protocols and expected quantitative changes outlined in this guide, scientists can effectively utilize this model to dissect the complex pathophysiology of liver disease and to screen and validate novel therapeutic interventions.
References
- 1. Preventive Effect of 6-shogaol on D-galactosamine Induced Hepatotoxicity Through NF-κB/MAPK Signaling Pathway in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Galactosamine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. A novel acute lethal liver injury mouse model with visualization of NF-κB activity for treatment of severe acute liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Protective Effects of Costunolide Against D-Galactosamine and Lipopolysaccharide-Induced Acute Liver Injury in Mice [frontiersin.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Nature and mechanisms of hepatocyte apoptosis induced by d-galactosamine/lipopolysaccharide challenge in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. journals.physiology.org [journals.physiology.org]
- 11. LPS-induced liver injury in D-galactosamine-sensitized mice requires secreted TNF-alpha and the TNF-p55 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. atsjournals.org [atsjournals.org]
- 13. M1/M2-macrophage Polarization-based Hepatotoxicity in d-galactosamine-induced Acute Liver Injury in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pretreatment of lipopolysaccharide (LPS) ameliorates D-GalN/LPS induced acute liver failure through TLR4 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Amygdalin attenuates acute liver injury induced by D-galactosamine and lipopolysaccharide by regulating the NLRP3, NF-κB and Nrf2/NQO1 signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. oncotarget.com [oncotarget.com]
- 17. [Caspase-12 expression and activation in the pathogenesis of acute hepatic failure induced by lipopolysaccharide and D-galactosamine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. spandidos-publications.com [spandidos-publications.com]
- 19. Lipopolysaccharide/D-galactosamine-induced acute liver injury could be attenuated by dopamine receptor agonist rotigotine via regulating NF-κB signaling pathway. | Semantic Scholar [semanticscholar.org]
- 20. Isorhamnetin protects against D-GalN/LPS-induced acute liver injury in mice through anti-oxidative stress, anti-inflammation, and anti-apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. LPS pretreatment ameliorates D-galactosamine/lipopolysaccharide-induced acute liver failure in rat - PMC [pmc.ncbi.nlm.nih.gov]
- 22. D-gal/LPS-induced acute liver failure model | SMC Laboratories Inc. [smccro-lab.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. D-Galactosamine Intoxication in Experimental Animals: Is it Only an Experimental Model of Acute Liver Failure? - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to D(+)-Galactosamine Hydrochloride: Solubility and Stability for Researchers and Drug Development Professionals
Introduction
D(+)-Galactosamine hydrochloride is a pivotal research chemical, primarily utilized as a hepatotoxic agent to induce experimental liver injury in animal models, which closely mimics human viral hepatitis.[1] Its ability to selectively damage hepatocytes through the depletion of uridine (B1682114) triphosphate (UTP) pools and sensitization of cells to tumor necrosis factor-alpha (TNF-α) makes it an invaluable tool in studying liver pathophysiology and developing hepatoprotective therapies. This technical guide provides a comprehensive overview of the solubility and stability of this compound, offering critical data and protocols for researchers, scientists, and drug development professionals.
Physicochemical Properties
This compound is the hydrochloride salt of D-galactosamine, an amino sugar. It is a white to off-white crystalline solid.[2][3] Key physicochemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Chemical Name | 2-amino-2-deoxy-D-galactose hydrochloride | [4] |
| Synonyms | Chondrosamine hydrochloride | [3] |
| CAS Number | 1772-03-8 | [2] |
| Molecular Formula | C₆H₁₄ClNO₅ | [4] |
| Molecular Weight | 215.63 g/mol | [4] |
| Melting Point | 182-185 °C (decomposes) | [2][3] |
| Appearance | White to off-white crystalline solid | [2] |
| Hygroscopicity | Hygroscopic, moisture sensitive | [2][3] |
Solubility Profile
The solubility of this compound has been determined in a variety of common laboratory solvents. This information is crucial for the preparation of stock solutions and experimental media.
Table 2.1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Temperature | Reference(s) |
| Water | ~50 mg/mL | 20 °C | [5][6] |
| Phosphate (B84403) Buffered Saline (PBS), pH 7.2 | ~10 mg/mL | Not Specified | [7] |
| Ethanol | ~5 mg/mL | Not Specified | [7] |
| Dimethyl Sulfoxide (DMSO) | ~25 mg/mL | Not Specified | [7] |
| Dimethylformamide (DMF) | ~25 mg/mL | Not Specified | [7] |
Experimental Protocol: Determination of Aqueous Solubility via the Shake-Flask Method
The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.
Materials:
-
This compound
-
Distilled or deionized water (or other aqueous buffer)
-
Glass flasks with stoppers
-
Orbital shaker with temperature control
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters with a pore size of 0.45 µm or less)
-
A validated analytical method for quantification (e.g., HPLC-UV)
Procedure:
-
Add an excess amount of this compound to a glass flask. The excess solid should be visually apparent.
-
Add a known volume of the desired aqueous solvent (e.g., water, buffer).
-
Seal the flask and place it in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the mixture for a sufficient time to reach equilibrium. This is typically 24 to 48 hours, but the exact time should be determined by taking samples at various time points (e.g., 24, 48, and 72 hours) and ensuring the concentration has plateaued.
-
After equilibration, allow the suspension to settle.
-
Carefully withdraw a sample of the supernatant, ensuring no solid particles are disturbed.
-
Immediately filter the sample using a suitable syringe filter to remove any undissolved solid.
-
Dilute the filtered sample with the solvent to a concentration within the calibrated range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated analytical method.
-
Calculate the solubility by correcting for the dilution factor.
-
Repeat the experiment at least in triplicate to ensure reproducibility.
Stability Profile
The stability of this compound is a critical consideration for its storage and use in experiments.
Solid-State Stability: As a solid, this compound is stable for at least four years when stored at -20°C.[7] It is noted to be hygroscopic and sensitive to moisture, so it should be stored in a tightly sealed container in a dry environment.[2][3]
Solution Stability: Aqueous solutions of this compound are not recommended for storage for more than one day.[7] While specific quantitative data on the degradation kinetics in aqueous solutions at various pH values and temperatures are not readily available in the public domain, it is understood that the stability is limited. The pH of a 10 g/L aqueous solution is in the range of 3.5 - 5.0.[5][6]
Forced Degradation Studies and Stability-Indicating Methods
To thoroughly understand the stability of this compound in solution and to develop a stability-indicating analytical method, forced degradation studies are essential. These studies expose the drug to stress conditions to generate potential degradation products.
Experimental Protocol: Forced Degradation Study
This protocol is based on the general principles outlined in the ICH Q1A(R2) guideline.[8]
Stress Conditions:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for a specified period (e.g., 30 minutes to a few hours).[7]
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and heat at 60°C for a specified period.[7]
-
Oxidation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Heat a solid sample of this compound at an elevated temperature (e.g., 70°C) for a defined period. For solutions, heat at a temperature such as 60°C.
-
Photostability: Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.
Procedure:
-
Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in the respective stress media.
-
Expose the solutions to the stress conditions for a predetermined duration. The goal is to achieve 5-20% degradation of the active substance.[8]
-
At various time points, withdraw samples and neutralize them if necessary (for acid and base hydrolysis samples).
-
Analyze the stressed samples using a suitable analytical technique, such as HPLC, to separate the parent compound from its degradation products.
Experimental Protocol: Development of a Stability-Indicating HPLC-UV Method
Chromatographic Conditions (Starting Point):
-
Column: Amino column (e.g., Phenomenex Luna Amino, 150 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of acetonitrile (B52724) and a phosphate buffer (e.g., 75:25, v/v), with the pH of the buffer adjusted to around 7.5.
-
Flow Rate: 1.0 - 1.5 mL/min
-
Detection Wavelength: As this compound lacks a strong chromophore, detection at a low UV wavelength (e.g., 195 nm) is often necessary. Pre-column derivatization with a UV-active agent can also be employed to enhance sensitivity and specificity.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).
Method Validation (as per ICH Q2(R1) guidelines): The developed method must be validated to ensure it is suitable for its intended purpose. Validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is demonstrated by the separation of the main peak from any degradation product peaks in the forced degradation samples.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of concentrations.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies of spiked samples.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Biological Activity and Experimental Use
Signaling Pathway in D-Galactosamine-Induced Liver Injury
D(+)-Galactosamine, often in combination with lipopolysaccharide (LPS), induces acute liver failure. A key mechanism is the sensitization of hepatocytes to the cytotoxic effects of TNF-α. The binding of TNF-α to its receptor, TNFR1, initiates a signaling cascade that can lead to either cell survival or apoptosis. In the context of D-Galactosamine-induced UTP depletion, the pro-apoptotic pathway is favored.
Caption: D-GalN/LPS-induced hepatocyte apoptosis pathway.
Experimental Workflow: Induction of Acute Liver Failure in Mice
This workflow outlines the key steps for inducing acute liver failure in mice using this compound and LPS.
Caption: Workflow for D-GalN/LPS-induced liver injury model.
Disclaimer: This document is intended for informational purposes for research and development professionals. All laboratory work should be conducted in accordance with institutional safety guidelines and regulations. The provided protocols are examples and may require optimization for specific experimental conditions.
References
Methodological & Application
Application Notes and Protocols for D(+)-Galactosamine Hydrochloride-Induced Acute Liver Failure in Mice
Audience: Researchers, scientists, and drug development professionals.
Introduction: The D(+)-galactosamine hydrochloride (D-GalN) model, often used in combination with lipopolysaccharide (LPS), is a widely established and reproducible experimental model for inducing acute liver failure (ALF) in mice. This model mimics many key features of human ALF, including massive hepatocyte apoptosis and necrosis, a robust inflammatory response, and subsequent organ failure. D-GalN is a specific hepatotoxic agent that depletes uridine (B1682114) triphosphate (UTP) pools in hepatocytes, leading to the inhibition of RNA and protein synthesis.[1][2] This sensitization makes hepatocytes highly susceptible to the cytotoxic effects of inflammatory mediators, particularly Tumor Necrosis Factor-alpha (TNF-α), which is potently induced by the co-administration of LPS (endotoxin).[3][4][5] This model is invaluable for studying the pathophysiology of ALF and for the preclinical evaluation of potential therapeutic interventions.
Mechanism of Injury:
D-GalN administration leads to a depletion of UTP in hepatocytes, which in turn inhibits the synthesis of macromolecules. This metabolic stress sensitizes the liver to the effects of endotoxins. When co-administered with LPS, a potent inflammatory cascade is initiated. LPS activates Kupffer cells (liver-resident macrophages) to release a surge of pro-inflammatory cytokines, with TNF-α playing a central role.[6][7] TNF-α then binds to its receptor (TNFR1) on hepatocytes, triggering a signaling cascade that culminates in apoptosis (programmed cell death) and necrosis.[4][8][9] This process involves the activation of caspases, a family of proteases that execute the apoptotic program.[1][4][10] The extrinsic or death receptor pathway is the primary mechanism of hepatocyte apoptosis in this model.[1][10]
Experimental Model Variations:
Two primary variations of this model are commonly used:
-
D-GalN alone: Higher doses of D-GalN can induce liver injury independently. However, the severity and consistency of the injury can be more variable compared to the combination model.
-
D-GalN in combination with LPS: This is the most common approach, as it produces a more robust and synchronized liver injury. The synergistic effect of D-GalN and LPS allows for the use of lower doses of each agent, leading to a more controlled and reproducible model of ALF.[1][11]
Experimental Protocols
Induction of Acute Liver Failure
a. Materials:
-
This compound (Sigma-Aldrich or equivalent)
-
Lipopolysaccharide (LPS) from E. coli (e.g., serotype O111:B4 or O55:B5)
-
Sterile, pyrogen-free 0.9% saline
-
Mice (e.g., C57BL/6, BALB/c, ICR). Strain selection can influence the severity of the liver injury.
-
Sterile syringes and needles (25-27 gauge)
b. Reagent Preparation:
-
D-GalN Solution: Dissolve D-GalN in sterile 0.9% saline to the desired concentration (e.g., 40 mg/mL). Ensure complete dissolution. Prepare this solution fresh on the day of the experiment.
-
LPS Solution: Dissolve LPS in sterile 0.9% saline to the desired concentration (e.g., 1 µg/mL). Vortex thoroughly to ensure proper solubilization.
c. Administration Protocol:
-
Acclimatize mice for at least one week before the experiment with free access to food and water.
-
On the day of the experiment, weigh each mouse to determine the precise volume of D-GalN and LPS to be administered.
-
Administer D-GalN and LPS via intraperitoneal (i.p.) injection. The two substances can be co-injected or administered separately within a short time frame.
-
A typical procedure involves the i.p. injection of D-GalN followed immediately by an i.p. injection of LPS.[1][11]
-
Return the mice to their cages and monitor them for signs of distress.
d. Dosage Recommendations: The optimal doses of D-GalN and LPS can vary depending on the mouse strain, age, and the desired severity of liver injury. It is recommended to perform a pilot study to determine the optimal doses for your specific experimental conditions.
| Agent | Typical Dosage Range | Reference Examples |
| D-GalN | 300 - 800 mg/kg | 700 mg/kg[1][10], 500 mg/kg[11], 800 mg/kg[7][12][13] |
| LPS | 10 - 100 µg/kg | 10 µg/kg[1][10], 100 ng/g (100 µg/kg)[12], 50 µg/kg[7] |
e. Experimental Timeline: The peak of liver injury typically occurs between 6 and 24 hours after D-GalN/LPS administration.[1][13][14] A common time point for sample collection is 6-8 hours post-injection, when significant apoptosis and elevation of liver enzymes are observed.[1][10]
Assessment of Liver Injury
a. Serum Biochemical Analysis:
-
At the designated time point, collect blood from the mice via cardiac puncture or retro-orbital bleeding under anesthesia.
-
Allow the blood to clot at room temperature and then centrifuge at 3000 rpm for 15 minutes to separate the serum.
-
Measure the serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) using commercially available assay kits. These enzymes are released into the bloodstream upon hepatocyte damage and are key indicators of liver injury.[14][15][16]
b. Histopathological Analysis:
-
After blood collection, euthanize the mice and perfuse the liver with phosphate-buffered saline (PBS) to remove residual blood.
-
Excise a portion of the liver and fix it in 10% neutral buffered formalin for 24-48 hours.
-
Dehydrate the fixed tissue through a series of graded ethanol (B145695) solutions, clear with xylene, and embed in paraffin.
-
Section the paraffin-embedded tissue at 4-5 µm thickness and stain with Hematoxylin and Eosin (H&E) for morphological evaluation.
-
Examine the stained sections under a light microscope for evidence of hepatocyte necrosis, apoptosis, inflammatory cell infiltration, and sinusoidal congestion.[1][15][17]
c. Apoptosis Detection (TUNEL Assay):
-
Prepare paraffin-embedded liver sections as described for histopathology.
-
Perform a Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay using a commercial kit to detect DNA fragmentation, a hallmark of apoptosis.
-
Counterstain the nuclei and visualize the apoptotic cells (typically stained brown or fluorescent depending on the kit) under a microscope.[1][10]
Molecular Analysis
a. Western Blotting for Protein Expression:
-
Homogenize a portion of the fresh or frozen liver tissue in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the liver lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and then incubate with primary antibodies against proteins of interest (e.g., Caspase-3, Fas, FasL, TNF-α).[1][10]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
b. ELISA for Cytokine Levels:
-
Measure the concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 in the serum or liver homogenates using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[1][18]
Quantitative Data Summary
The following table summarizes representative quantitative data from studies using the D-GalN/LPS model in mice. Note that absolute values can vary significantly between studies due to differences in mouse strain, specific doses, and timing of analysis.
| Parameter | Control Group (Approx. Value) | D-GalN/LPS Treated Group (Approx. Value) | Time Point | Reference |
| Serum ALT (U/L) | 20 - 50 | 1000 - 8000+ | 6 - 8 hours | [1][12][14][18] |
| Serum AST (U/L) | 50 - 150 | 2000 - 10000+ | 6 - 8 hours | [14][16][18] |
| Serum TNF-α (pg/mL) | < 50 | 500 - 5000+ | 1.5 - 4 hours | [1][7][11][13] |
| Serum IL-6 (pg/mL) | < 20 | 200 - 2000+ | 4 - 6 hours | [16][18] |
Visualizations
Signaling Pathway of D-GalN/LPS-Induced Acute Liver Failure
References
- 1. Nature and mechanisms of hepatocyte apoptosis induced by d-galactosamine/lipopolysaccharide challenge in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preventive Effect of 6-shogaol on D-galactosamine Induced Hepatotoxicity Through NF-κB/MAPK Signaling Pathway in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. atsjournals.org [atsjournals.org]
- 5. Tumor necrosis factor‐α‐mediated hepatocyte apoptosis stimulates fibrosis in the steatotic liver in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immunomodulatory activity of TNF-alpha during acute liver injury induced by D-galactosamine and its protection by PGE1 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. journals.physiology.org [journals.physiology.org]
- 9. LPS-induced liver injury in D-galactosamine-sensitized mice requires secreted TNF-alpha and the TNF-p55 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nature and mechanisms of hepatocyte apoptosis induced by D-galactosamine/lipopolysaccharide challenge in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Etoposide prevents apoptosis in mouse liver with D-galactosamine/lipopolysaccharide-induced fulminant hepatic failure resulting in reduction of lethality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A novel acute lethal liver injury mouse model with visualization of NF-κB activity for treatment of severe acute liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [Role of autophagy in acute liver failure induced by D-galactosamine/lipopolysaccharide in mice] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. D-Galactosamine Intoxication in Experimental Animals: Is it Only an Experimental Model of Acute Liver Failure? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. UMSCs Attenuate LPS/D-GalN-induced Acute Liver Failure in Mice by Down-regulating the MyD88/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Protective Role of 4-Octyl Itaconate in Murine LPS/D-GalN-Induced Acute Liver Failure via Inhibiting Inflammation, Oxidative Stress, and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: D-galactosamine/LPS-Induced Hepatitis Model in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
The D-galactosamine/lipopolysaccharide (D-GalN/LPS) induced hepatitis model in rats is a widely utilized and reproducible experimental model that mimics the pathophysiology of acute liver failure (ALF) in humans, particularly aspects of viral- or drug-induced hepatitis.[1][2] D-galactosamine, a specific hepatotoxic agent, depletes uridine (B1682114) nucleotides in hepatocytes, leading to the inhibition of RNA and protein synthesis.[3] This sensitizes the liver to the toxic effects of lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria. The co-administration of D-GalN and LPS triggers a robust inflammatory response, characterized by the release of pro-inflammatory cytokines, oxidative stress, and ultimately, massive hepatocyte apoptosis and necrosis, culminating in acute liver injury.[1][3][4] This model is particularly valuable for evaluating the efficacy of potential therapeutic agents against acute liver failure.[1]
Key Pathophysiological Features
-
Hepatocellular Injury: Characterized by a significant elevation in serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST).[2][5][6]
-
Inflammation: Marked by the increased production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[5][6]
-
Apoptosis and Necrosis: Widespread hepatocyte apoptosis and necrosis are hallmark features, observable through histopathological analysis.[3][7]
-
Oxidative Stress: The model involves an imbalance in the oxidant/antioxidant status within the liver, leading to lipid peroxidation.[2][8]
Experimental Protocols
Induction of Acute Hepatitis in Rats
This protocol describes the in vivo procedure for inducing acute liver injury in rats using D-GalN and LPS.
Materials:
-
Male Wistar or Sprague-Dawley rats (200-250 g)
-
D-galactosamine hydrochloride (D-GalN)
-
Lipopolysaccharide (LPS, from E. coli)
-
Sterile, pyrogen-free 0.9% sodium chloride (saline)
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Animal balance
Procedure:
-
Animal Acclimatization: Acclimatize rats for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with free access to standard chow and water.
-
Preparation of Reagents:
-
Dissolve D-GalN in sterile saline to a final concentration for a dosage of 400-800 mg/kg body weight.[2][5][7] The concentration should be calculated based on the average weight of the rats and a standard injection volume (e.g., 1-2 mL).
-
Dissolve LPS in sterile saline to a final concentration for a dosage of 8-100 µg/kg body weight.[2][5][9]
-
-
Induction of Hepatitis:
-
Weigh each rat accurately before injection.
-
Administer the prepared D-GalN solution via intraperitoneal (i.p.) injection.
-
Simultaneously or shortly after, administer the prepared LPS solution via i.p. injection. Some protocols administer both agents in a single injection.[7]
-
-
Monitoring:
-
Sample Collection:
-
At the desired time point (e.g., 6, 12, or 24 hours), euthanize the rats according to approved institutional guidelines.
-
Collect blood via cardiac puncture for serum separation.
-
Perfuse the liver with ice-cold saline and excise it for histopathological analysis, gene expression studies, or protein analysis.
-
Assessment of Liver Injury
a) Serum Biochemical Analysis:
-
Sample Preparation: Allow the collected blood to clot at room temperature and then centrifuge at 3000 rpm for 15 minutes to separate the serum.
-
Measurement: Use an automated blood chemistry analyzer or commercially available kits to measure the serum levels of:
-
Alanine aminotransferase (ALT)
-
Aspartate aminotransferase (AST)
-
Total Bilirubin (TBIL)[5]
-
b) Histopathological Analysis:
-
Tissue Fixation: Fix a portion of the liver tissue in 10% neutral buffered formalin.
-
Processing and Staining: Dehydrate the fixed tissue, embed in paraffin, and cut into 4-5 µm sections. Stain the sections with Hematoxylin and Eosin (H&E).
-
Microscopic Examination: Examine the stained sections under a light microscope for evidence of hepatocyte necrosis, inflammatory cell infiltration, and hemorrhage.[3][10]
Measurement of Inflammatory Cytokines
-
Sample: Use serum collected as described above.
-
Method: Utilize commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits for the quantitative determination of rat TNF-α and IL-6 levels according to the manufacturer's instructions.[5]
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from the D-GalN/LPS-induced hepatitis model in rats.
| Parameter | Control Group | D-GalN/LPS Group (12h) | Reference |
| ALT (IU/L) | ~30-50 | 3389.5 ± 499.5 | [11][12] |
| AST (IU/L) | ~80-120 | Significantly elevated | [5] |
| TBIL (µmol/L) | ~1-5 | Significantly elevated | [5] |
| Cytokine | Control Group | D-GalN/LPS Group (2-24h) | Reference |
| TNF-α (pg/mL) | Low/Undetectable | Significantly elevated, peaking early | [5] |
| IL-6 (pg/mL) | Low/Undetectable | Significantly elevated | [5] |
Signaling Pathways and Experimental Workflow
Experimental Workflow
The following diagram illustrates the typical experimental workflow for the D-GalN/LPS-induced hepatitis model.
References
- 1. D-gal/LPS-induced acute liver failure model | SMC Laboratories Inc. [smccro-lab.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Nature and mechanisms of hepatocyte apoptosis induced by d-galactosamine/lipopolysaccharide challenge in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biomed.cas.cz [biomed.cas.cz]
- 5. LPS pretreatment ameliorates D-galactosamine/lipopolysaccharide-induced acute liver failure in rat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-galactosamine-induced liver injury: Topics by Science.gov [science.gov]
- 7. e-century.us [e-century.us]
- 8. tandfonline.com [tandfonline.com]
- 9. Serum DNA polymerase beta as an indicator for fatal liver injury of rat induced by D-galactosamine hydrochloride and lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pretreatment of lipopolysaccharide (LPS) ameliorates D-GalN/LPS induced acute liver failure through TLR4 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of a rat model of D-galactosamine/lipopolysaccharide induced hepatorenal syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of a rat model of D-galactosamine/lipopolysaccharide induced hepatorenal syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intraperitoneal Injection of D(+)-Galactosamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
D(+)-Galactosamine hydrochloride (D-GalN) is a well-established hepatotoxic agent utilized in preclinical research to induce acute liver injury in animal models. As an amino sugar derivative of galactose, D-GalN's mechanism of action involves the depletion of uridine (B1682114) triphosphate (UTP) nucleotides, which subsequently inhibits RNA and protein synthesis in hepatocytes.[1][2] This metabolic disruption sensitizes the liver to inflammatory mediators, particularly Tumor Necrosis Factor-alpha (TNF-α), leading to hepatocellular apoptosis and necrosis that histopathologically resembles human viral hepatitis. For this reason, D-GalN is a valuable tool for studying the pathogenesis of acute liver failure (ALF) and for evaluating the efficacy of potential hepatoprotective therapies.
When co-administered with lipopolysaccharide (LPS), a component of Gram-negative bacteria cell walls, D-GalN induces a more severe, fulminant hepatic failure.[3] This combination model is particularly relevant for investigating the role of inflammation and the innate immune system in the progression of ALF. LPS activates Kupffer cells (liver-resident macrophages) through Toll-like receptor 4 (TLR4), triggering the release of pro-inflammatory cytokines like TNF-α. The D-GalN-induced transcriptional block in hepatocytes prevents the synthesis of anti-apoptotic proteins, rendering them highly susceptible to TNF-α-mediated cell death.[2][4]
These application notes provide detailed protocols for the intraperitoneal (i.p.) injection of D-GalN, both alone and in combination with LPS, to induce acute liver injury in rodent models.
Data Presentation: D-Galactosamine Hydrochloride Dosage Regimens
The following table summarizes common dosage regimens for inducing liver injury in mice and rats using intraperitoneal injections of D-GalN. It is crucial to note that the optimal dose can vary depending on the animal strain, age, and the desired severity of liver injury. Preliminary dose-response studies are highly recommended.
| Animal Model | Agent(s) | Dosage | Administration Protocol | Expected Outcome | Reference(s) |
| Rat (Wistar) | D-GalN HCl | 1.4 g/kg | Single i.p. injection. | Peak liver injury observed at 48 hours, characterized by altered AST/ALT, bilirubin (B190676), and Factor V levels. | [5] |
| Rat (Wistar) | D-GalN HCl | 1.5 g/kg | 6 i.p. injections of 0.25 g/kg over 25.5 hours. | Significant elevation in AST, ALT, and bilirubin at 25.5 hours post-initial injection. | [5] |
| Rat (Sprague-Dawley) | D-GalN HCl | 1.1 g/kg | Single i.p. injection. | Severe liver damage and development of ALF within 48 hours. | [6] |
| Rat (F344) | D-GalN HCl | 800 mg/kg | Single i.p. injection. | Hepatocyte necrosis observed sporadically on days 1 and 2 post-injection, with recovery by day 5. | [7] |
| Mouse (general) | D-GalN HCl & LPS | 800 mg/kg D-GalN & 10-50 µg/kg LPS | Single co-injection i.p. | Induces fulminant hepatitis with high lethality within 10 hours. | [8] |
| Mouse (BALB/c) | D-GalN HCl & LPS | 800 mg/kg D-GalN & 50 µg/kg LPS | Single co-injection i.p. | Fulminant hepatic failure with 100% mortality at 24 hours. | [1][9] |
| Mouse (C57BL/6) | D-GalN HCl & LPS | 700 mg/kg D-GalN & 10 µg/kg LPS | Single co-injection i.p. | Induces acute liver failure. |
Experimental Protocols
Protocol 1: Induction of Acute Liver Injury with D-Galactosamine Hydrochloride in Rats
Materials:
-
This compound (D-GalN HCl)
-
Sterile 0.9% saline solution (pyrogen-free)
-
Sterile syringes and needles (25-27 gauge)
-
Analytical balance
-
Vortex mixer
-
Wistar or Sprague-Dawley rats (female, 195-251g)
Procedure:
-
Animal Acclimation: House the rats under standard laboratory conditions (22°C, 12-hour light/dark cycle) with ad libitum access to food and water for at least one week prior to the experiment.
-
Preparation of D-GalN HCl Solution:
-
On the day of injection, weigh the desired amount of D-GalN HCl using an analytical balance. For a target dose of 1.4 g/kg in a 200g rat, you would need 280 mg of D-GalN HCl.
-
Dissolve the D-GalN HCl in sterile 0.9% saline to a final concentration that allows for a reasonable injection volume (e.g., 87.5 mg/mL for a 16 mL/kg injection volume).[5]
-
Ensure complete dissolution by vortexing until the solution is clear.[5]
-
-
Administration:
-
Weigh each rat to determine the precise injection volume.
-
Administer the D-GalN HCl solution via intraperitoneal (i.p.) injection.
-
-
Monitoring and Sample Collection:
-
Monitor the animals for clinical signs of liver failure.
-
At predetermined time points (e.g., 12, 24, 48, 72 hours), euthanize a subset of animals.
-
Collect blood via cardiac puncture for serum biochemical analysis (ALT, AST, bilirubin, etc.).
-
Perfuse and collect the liver for histopathological examination and molecular analysis.
-
Protocol 2: Induction of Fulminant Hepatic Failure with D-Galactosamine and LPS in Mice
Materials:
-
This compound (D-GalN HCl)
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile Phosphate-Buffered Saline (PBS, pyrogen-free)
-
Sterile syringes and needles (27-30 gauge)
-
BALB/c or C57BL/6 mice
Procedure:
-
Animal Acclimation: Acclimate mice as described in Protocol 1.
-
Preparation of Reagents:
-
Prepare a stock solution of D-GalN HCl in sterile PBS.
-
Prepare a stock solution of LPS in sterile PBS.
-
On the day of the experiment, dilute the stock solutions to the final desired concentrations for co-injection. For example, for a dose of 800 mg/kg D-GalN and 50 µg/kg LPS in a 20g mouse, you would need 16 mg of D-GalN and 1 µg of LPS. The final injection volume is typically around 200-250 µL.[1][9]
-
-
Administration:
-
Weigh each mouse to calculate the exact volume of the D-GalN/LPS solution to be injected.
-
Administer the solution via a single intraperitoneal (i.p.) injection.
-
-
Monitoring and Sample Collection:
-
Monitor the survival rate of the animals closely, as this model can induce rapid mortality.
-
For mechanistic studies, euthanize animals at earlier time points (e.g., 6 hours post-injection).[9]
-
Collect blood and liver tissue as described in Protocol 1 for further analysis.
-
Mandatory Visualizations
Caption: Signaling pathway of D-GalN and LPS-induced acute liver injury.
Caption: Experimental workflow for D-GalN-induced acute liver injury studies.
References
- 1. Enhancement by galactosamine of lipopolysaccharide(LPS)-induced tumour necrosis factor production and lethality: its suppression by LPS pretreatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. UMSCs Attenuate LPS/D-GalN-induced Acute Liver Failure in Mice by Down-regulating the MyD88/NF-κB Pathway [xiahepublishing.com]
- 4. atsjournals.org [atsjournals.org]
- 5. Edge Attributes | Graphviz [graphviz.org]
- 6. Node Attributes | Graphviz [graphviz.org]
- 7. LPS-induced liver injury in D-galactosamine-sensitized mice requires secreted TNF-alpha and the TNF-p55 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Attributes | Graphviz [graphviz.org]
- 9. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
Application Notes and Protocols for D(+)-Galactosamine Hydrochloride in In Vivo Studies
Introduction
D(+)-Galactosamine hydrochloride (GalN) is a well-established aminodeoxy sugar used extensively in preclinical research to induce acute liver injury in various animal models.[1][2] As a specific hepatotoxic agent, GalN is primarily metabolized by hepatocytes, where it leads to the depletion of uridine (B1682114) triphosphate (UTP) pools.[1] This UTP depletion inhibits the synthesis of RNA and proteins, ultimately causing hepatocyte apoptosis and necrosis.[1][3] The resulting liver damage closely mimics the histopathological and biochemical characteristics of human viral hepatitis, making the GalN-induced liver injury model a valuable tool for studying hepatotoxicity and evaluating the efficacy of potential hepatoprotective agents.[1][4]
This document provides detailed protocols for the preparation of GalN solutions for in vivo administration, summarizes key experimental parameters, and illustrates the underlying molecular pathways and experimental workflows.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Notes |
| Phosphate-Buffered Saline (PBS), pH 7.2 | ~10 mg/mL | Aqueous solutions are not recommended for storage for more than one day.[5] |
| Water | 50 mg/mL | Solution may be clear to very slightly hazy and colorless to very faintly yellow. |
| 0.9% Saline Solution | 87.5 mg/mL (concentrated solution) | A study prepared a 3.5g in 40mL solution.[6] |
| Dimethyl Sulfoxide (B87167) (DMSO) | ~25 mg/mL | [5] |
| Dimethylformamide (DMF) | ~25 mg/mL | [5] |
| Ethanol | ~5 mg/mL | [5] |
Table 2: Exemplary In Vivo Dosages for this compound-Induced Liver Injury
| Animal Model | D(+)-Galactosamine HCl Dose | Co-treatment (if applicable) | Administration Route | Key Findings | Reference |
| Wistar Rats | 250 mg/kg (6 injections in 24h) or 1.5 g/kg | None | Intraperitoneal (i.p.) | Increased serum bilirubin (B190676), hemoglobin, and liver enzymes (GOT, GPT, GIDH).[1] | [1] |
| Rats | 50 mg/100 g b.w. | None | i.p. | Moderate pericentral inflammatory infiltration after 12 hours. | [7] |
| Mice | 150 mg/100 g b.w. | None | i.p. | Histopathological signs of liver injury appeared at 48 hours. | [7] |
| Mice | 800 mg/kg | Lipopolysaccharide (LPS) (10 µg/kg or 50 µg/kg) | i.p. | Induces fulminant hepatitis with widespread apoptosis. | [8] |
| Mice | 700 mg/kg | LPS (10 µg/kg) | i.p. | Typical hepatocyte apoptosis observed 6-10 hours post-injection.[9] | [9] |
| Rats | 1.4 g/kg | None | i.p. | Increased AST, ALT, and bilirubin levels at 25.5 hours. | [6] |
| Rats | 400 mg/kg | None | i.p. | Increased hepatic marker enzymes and lipid peroxidation. | [4] |
| Mice | 250 mg/kg, 500 mg/kg | LPS (25 µg/kg or 50 µg/kg) | i.p. | Caused severe DNA damage in hepatic cells.[10][11] | [10][11] |
Experimental Protocols
Protocol 1: Preparation of this compound Solution in Saline (for direct i.p. injection)
This protocol is suitable for preparing a fresh solution for immediate use in animal studies.
Materials:
-
This compound powder
-
Sterile 0.9% saline solution
-
Sterile conical tubes (e.g., 50 mL)
-
Vortex mixer
-
Analytical balance
-
Laminar flow hood (optional, for maintaining sterility)
Procedure:
-
Under sterile conditions (if required for the experimental model), weigh the desired amount of this compound powder using an analytical balance. For example, to prepare a solution for dosing multiple animals, calculate the total amount of GalN needed based on the dosage and the weight of the animals.
-
Transfer the weighed powder into a sterile conical tube.
-
Add the required volume of sterile 0.9% saline solution to the tube to achieve the desired final concentration. For instance, to prepare an 8.75% (w/v) solution, dissolve 3.5 g of GalN in 40 mL of saline.[6]
-
Tightly cap the tube and mix the solution using a vortex mixer until the powder is completely dissolved and the solution is clear.[6]
-
Visually inspect the solution for any particulate matter. If present, the solution can be filtered through a 0.22 µm sterile filter.
-
It is highly recommended to prepare this solution fresh on the day of the experiment. Aqueous solutions of GalN are not recommended for storage for more than one day.[5]
Protocol 2: Preparation of a this compound Stock Solution in DMSO
This protocol is useful when a higher concentration stock is needed, which can then be diluted in an aqueous buffer for final administration.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Analytical balance
Procedure:
-
Weigh the desired amount of this compound powder.
-
In a suitable sterile tube, dissolve the powder in DMSO to a concentration of, for example, 25 mg/mL.[5]
-
Ensure the powder is completely dissolved by vortexing or gentle agitation.
-
This stock solution can be stored at -20°C for up to one month or at -80°C for up to six months.[1] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[1]
-
For in vivo administration, the DMSO stock solution should be further diluted in a sterile aqueous buffer, such as PBS or saline, to the final desired concentration. Ensure that the final concentration of DMSO is low enough to not cause toxicity in the animal model.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for D(+)-Galactosamine HCl induced liver injury.
Signaling Pathway of this compound-Induced Hepatotoxicity
Caption: Signaling pathway of D(+)-Galactosamine HCl-induced liver injury.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Nature and mechanisms of hepatocyte apoptosis induced by d-galactosamine/lipopolysaccharide challenge in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preventive Effect of 6-shogaol on D-galactosamine Induced Hepatotoxicity Through NF-κB/MAPK Signaling Pathway in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. scielo.br [scielo.br]
- 7. imrpress.com [imrpress.com]
- 8. atsjournals.org [atsjournals.org]
- 9. Nature and mechanisms of hepatocyte apoptosis induced by D-galactosamine/lipopolysaccharide challenge in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Co-administration of lipopolysaccharide and d-galactosamine induces genotoxicity in mouse liver - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Co-administration of lipopolysaccharide and D-galactosamine induces genotoxicity in mouse liver - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Drug-Induced Liver Injury Using D-galactosamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-galactosamine (D-GalN) is a hepatotoxic agent widely utilized in preclinical research to model drug-induced liver injury (DILI). As an amino sugar, D-GalN selectively induces liver damage that histologically resembles viral hepatitis in humans.[1] Its mechanism of action involves the depletion of uridine (B1682114) triphosphate (UTP), leading to the inhibition of RNA and protein synthesis in hepatocytes.[2] This sensitization of hepatocytes makes them highly susceptible to further insults, such as those mediated by endotoxins like lipopolysaccharide (LPS). The co-administration of D-GalN and LPS creates a robust and reproducible model of fulminant hepatic failure, characterized by widespread apoptosis and necrosis, driven by an inflammatory cascade primarily mediated by tumor necrosis factor-alpha (TNF-α).[3][4]
These application notes provide detailed protocols and quantitative data for utilizing the D-GalN and D-GalN/LPS models of liver injury in both rats and mice. The information is intended to guide researchers in the design, execution, and interpretation of studies aimed at understanding DILI pathogenesis and evaluating the efficacy of potential hepatoprotective agents.
Data Presentation
The following tables summarize quantitative data from various studies, offering a comparative overview of key biomarkers of liver injury in response to D-GalN and D-GalN/LPS administration in different animal models.
Table 1: D-galactosamine-Induced Liver Injury in Rats
| Animal Model | D-GalN Dose | Time Point | ALT (U/L) | AST (U/L) | Reference |
| Wistar Rats | 400 mg/kg (i.p.) | 24 h | 253.3 ± 33.9 | 489.2 ± 56.7 | [1] |
| Wistar Rats | 1.4 g/kg (i.p.) | 12 h | ~1500 | ~2000 | [5] |
| Wistar Rats | 1.4 g/kg (i.p.) | 24 h | ~2500 | ~4000 | [5] |
| Wistar Rats | 1.4 g/kg (i.p.) | 48 h | ~4500 | ~7000 | [5] |
| Sprague-Dawley Rats | 1.1 g/kg (i.p.) | 48 h | >3000 | >6000 | [2] |
Data are presented as mean ± standard deviation or as approximate values derived from graphical representations.
Table 2: D-galactosamine/LPS-Induced Liver Injury in Mice
| Animal Model | D-GalN Dose | LPS Dose | Time Point | ALT (U/L) | AST (U/L) | TNF-α (pg/mL) | Reference |
| BALB/c Mice | 700 mg/kg (i.p.) | 10 µg/kg (i.p.) | 6 h | Not Reported | Not Reported | ~1500 | [6] |
| BALB/c Mice | 800 mg/kg (i.p.) | 50 µg/kg (i.p.) | 6 h | ~3000 | ~4000 | ~3500 | [7] |
| NF-κB Transgenic Mice | 800 mg/kg (i.p.) | 500 µg/kg (i.p.) | 4 h | ~1200 | ~2500 | ~5000 | [8] |
| NF-κB Transgenic Mice | 800 mg/kg (i.p.) | 500 µg/kg (i.p.) | 8 h | ~2500 | ~4500 | Not Reported | [8] |
| C57BL/6 Mice | 700 mg/kg (i.p.) | 20 µg/kg (i.p.) | 6 h | ~4000 | ~6000 | Not Reported | [9] |
Data are presented as mean ± standard deviation or as approximate values derived from graphical representations.
Table 3: D-galactosamine/LPS-Induced Liver Injury in Rats
| Animal Model | D-GalN Dose | LPS Dose | Time Point | ALT (U/L) | AST (U/L) | TNF-α (pg/mL) | Reference |
| Sprague-Dawley Rats | 800 mg/kg (i.p.) | 8 µg/kg (i.p.) | 2 h | ~200 | ~400 | ~2000 | [10] |
| Sprague-Dawley Rats | 800 mg/kg (i.p.) | 8 µg/kg (i.p.) | 12 h | ~1800 | ~2800 | ~1000 | [10] |
| Sprague-Dawley Rats | D-GalN/LPS | D-GalN/LPS | 2 h | Not Reported | Not Reported | ~2500 | [4] |
| Sprague-Dawley Rats | D-GalN/LPS | D-GalN/LPS | 24 h | Not Reported | Not Reported | ~1500 | [4] |
Data are presented as mean ± standard deviation or as approximate values derived from graphical representations.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathway involved in D-GalN/LPS-induced liver injury and a typical experimental workflow for studying this phenomenon.
Caption: D-GalN/LPS-induced liver injury signaling pathway.
Caption: Experimental workflow for D-GalN-induced liver injury studies.
Experimental Protocols
Protocol 1: Induction of Acute Liver Injury in Mice with D-galactosamine and LPS
Materials:
-
D-galactosamine hydrochloride (Sigma-Aldrich or equivalent)
-
Lipopolysaccharide (from E. coli O55:B5, Sigma-Aldrich or equivalent)
-
Sterile, pyrogen-free 0.9% saline
-
Male BALB/c or C57BL/6 mice (8-10 weeks old)
-
Sterile syringes and needles (27G or smaller)
Procedure:
-
Animal Acclimatization: Acclimatize mice to the animal facility for at least one week prior to the experiment with ad libitum access to food and water.
-
Preparation of Reagents:
-
Dissolve D-galactosamine hydrochloride in sterile saline to a final concentration of 70 mg/mL.
-
Dissolve LPS in sterile saline to a final concentration of 1 µg/mL.
-
-
Induction of Liver Injury:
-
Administer D-galactosamine (700 mg/kg) via intraperitoneal (i.p.) injection.
-
Optionally, for the D-GalN/LPS model, administer LPS (10 µg/kg) via i.p. injection 30 minutes after D-galactosamine administration.
-
-
Monitoring: Monitor the animals for signs of distress. The onset of liver injury is typically rapid, with significant changes observed within 6-8 hours.[6]
-
Sample Collection: At the desired time point (e.g., 6, 8, or 24 hours post-injection), euthanize the mice via an approved method.
-
Collect blood via cardiac puncture for serum separation.
-
Perfuse the liver with cold phosphate-buffered saline (PBS) and excise the entire organ.
-
-
Sample Processing:
-
Centrifuge the blood at 3000 rpm for 15 minutes at 4°C to separate the serum. Store the serum at -80°C until analysis.
-
Fix a portion of the liver in 10% neutral buffered formalin for histopathological analysis.
-
Snap-freeze the remaining liver tissue in liquid nitrogen and store at -80°C for molecular and biochemical analyses.
-
Protocol 2: Assessment of Liver Injury
A. Biochemical Analysis of Serum Transaminases:
-
Thaw the serum samples on ice.
-
Measure the activity of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) using commercially available assay kits according to the manufacturer's instructions.
-
Express the results as units per liter (U/L).
B. Histopathological Evaluation:
-
Process the formalin-fixed liver tissue for paraffin (B1166041) embedding.
-
Cut 4-5 µm thick sections and stain with Hematoxylin and Eosin (H&E).
-
Examine the sections under a light microscope for evidence of hepatocellular necrosis, inflammation, and hemorrhage.
-
Histopathological Scoring System (Semi-quantitative):
-
Necrosis: 0 = none; 1 = single-cell necrosis; 2 = focal necrosis (<30% of the lobule); 3 = multifocal to confluent necrosis (30-60% of the lobule); 4 = massive necrosis (>60% of the lobule).
-
Inflammation: 0 = none; 1 = mild portal inflammation; 2 = moderate portal and periportal inflammation; 3 = severe portal, periportal, and lobular inflammation.
-
Hemorrhage: 0 = none; 1 = mild; 2 = moderate; 3 = severe.
-
C. TUNEL Assay for Apoptosis Detection:
-
Use a commercially available Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling (TUNEL) assay kit.
-
Deparaffinize and rehydrate the liver sections.
-
Perform antigen retrieval as recommended by the kit manufacturer.
-
Follow the kit's protocol for permeabilization, labeling with TdT enzyme and fluorescently labeled dUTP, and mounting.[11][12]
-
Visualize the apoptotic cells (positive TUNEL staining) using a fluorescence microscope.
-
Quantify the number of TUNEL-positive cells per high-power field.
D. Western Blot for Cleaved Caspase-3:
-
Homogenize the frozen liver tissue in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysate using a BCA or Bradford assay.
-
Separate 20-40 µg of protein per lane on a 12% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against cleaved caspase-3 overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[6]
-
Normalize the expression of cleaved caspase-3 to a loading control such as β-actin or GAPDH.
Conclusion
The D-galactosamine and D-galactosamine/LPS models are invaluable tools for investigating the mechanisms of drug-induced liver injury and for the preclinical evaluation of hepatoprotective therapies. By following the detailed protocols and utilizing the quantitative data provided in these application notes, researchers can establish a reproducible and clinically relevant DILI model in their laboratories. The provided diagrams of the signaling pathway and experimental workflow offer a clear conceptual framework for designing and interpreting studies in this field. Careful adherence to these methodologies will ensure the generation of high-quality, reliable data, ultimately contributing to a better understanding and treatment of DILI.
References
- 1. Preventive Effect of 6-shogaol on D-galactosamine Induced Hepatotoxicity Through NF-κB/MAPK Signaling Pathway in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. D-Galactosamine Intoxication in Experimental Animals: Is it Only an Experimental Model of Acute Liver Failure? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pretreatment of lipopolysaccharide (LPS) ameliorates D-GalN/LPS induced acute liver failure through TLR4 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LPS pretreatment ameliorates D-galactosamine/lipopolysaccharide-induced acute liver failure in rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. oncotarget.com [oncotarget.com]
- 8. A novel acute lethal liver injury mouse model with visualization of NF-κB activity for treatment of severe acute liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hepatic TGFβr1 Deficiency Attenuates Lipopolysaccharide/D-Galactosamine–Induced Acute Liver Failure Through Inhibiting GSK3β–Nrf2–Mediated Hepatocyte Apoptosis and Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. e-century.us [e-century.us]
- 11. clyte.tech [clyte.tech]
- 12. biotna.net [biotna.net]
Application Notes and Protocols for Histological Analysis of D-galactosamine-Induced Liver Damage
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-galactosamine (D-GalN) is a hepatotoxic agent widely used in experimental models to induce liver injury that closely mimics the histopathological features of human viral hepatitis.[1][2] D-GalN administration leads to the depletion of uridine (B1682114) triphosphate (UTP) pools, inhibiting RNA and protein synthesis and sensitizing hepatocytes to inflammatory mediators.[3][4] Co-administration with lipopolysaccharide (LPS) dramatically potentiates this toxicity, leading to a robust inflammatory response, oxidative stress, and ultimately, hepatocyte apoptosis and necrosis, culminating in fulminant hepatic failure.[3][5][6] This model is invaluable for studying the mechanisms of acute liver injury and for evaluating the efficacy of potential hepatoprotective drugs.
These application notes provide a detailed overview of the histological analysis of D-GalN-induced liver damage, including comprehensive experimental protocols, quantitative data summaries, and key signaling pathway diagrams.
Mechanism of D-Galactosamine-Induced Liver Injury
D-GalN-induced liver injury is a multi-faceted process involving:
-
Metabolic Disruption: D-GalN is metabolized in hepatocytes, leading to the trapping of uridine phosphates and a subsequent decrease in UTP levels. This inhibits the synthesis of RNA and essential proteins, compromising cellular function.[3][4]
-
Sensitization to Inflammatory Stimuli: The metabolic stress induced by D-GalN renders hepatocytes highly susceptible to the cytotoxic effects of pro-inflammatory cytokines, particularly Tumor Necrosis Factor-alpha (TNF-α).[4][5]
-
Inflammatory Response: When co-administered with LPS, Toll-like receptor 4 (TLR4) on Kupffer cells (resident liver macrophages) is activated, triggering the release of a cascade of inflammatory mediators, including TNF-α, IL-6, and IL-1β.[1][5]
-
Oxidative Stress: The inflammatory environment promotes the generation of reactive oxygen species (ROS), leading to lipid peroxidation, damage to cellular macromolecules, and depletion of antioxidant defenses such as glutathione (B108866) (GSH), superoxide (B77818) dismutase (SOD), and catalase (CAT).[1][3]
-
Apoptosis and Necrosis: The culmination of these insults is the activation of apoptotic pathways, characterized by caspase activation and DNA fragmentation, as well as necrotic cell death.[3][5] This leads to the characteristic histological features of acute liver injury.
Key Signaling Pathways
Several signaling pathways are critically involved in the pathogenesis of D-GalN-induced liver injury.
Caption: Signaling pathways in D-GalN/LPS-induced liver injury.
Experimental Protocols
I. Induction of Acute Liver Injury in Rodents
This protocol describes the induction of acute liver injury in mice or rats using D-GalN, often in combination with LPS.
Materials:
-
D-galactosamine (Sigma-Aldrich)
-
Lipopolysaccharide (LPS, from E. coli O111:B4; Sigma-Aldrich)
-
Sterile, pyrogen-free 0.9% saline
-
Experimental animals (e.g., male Wistar rats, 180-200g; or C57BL/6 mice)
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Animal Acclimatization: House animals under standard laboratory conditions (12h light/dark cycle, controlled temperature and humidity) with free access to food and water for at least one week before the experiment.
-
Preparation of Reagents:
-
Induction of Liver Injury:
-
D-GalN/LPS Model (recommended for robust injury): Administer D-GalN (e.g., 400-800 mg/kg) and LPS (e.g., 10-50 µg/kg) via intraperitoneal injection.[1][3][7] The injections can be given simultaneously or with a short interval.
-
D-GalN Only Model: For a less severe injury model, administer D-GalN alone at a higher dose (e.g., 800 mg/kg to 1.1 g/kg, i.p.).[4][8]
-
-
Control Group: Administer an equivalent volume of sterile saline to the control animals.[3][4]
-
Monitoring and Sample Collection:
-
Monitor the animals for clinical signs of distress.
-
At a predetermined time point post-injection (typically 6-24 hours for D-GalN/LPS or 24-48 hours for D-GalN alone), euthanize the animals.[3][4]
-
Collect blood via cardiac puncture for serum biochemical analysis.
-
Perfuse the liver with ice-cold saline and excise it immediately. A portion of the liver should be fixed in 10% neutral buffered formalin for histological analysis, while other portions can be snap-frozen in liquid nitrogen for molecular and biochemical assays.
-
Caption: Experimental workflow for D-GalN-induced liver injury model.
II. Histological Analysis Protocols
A. Hematoxylin (B73222) and Eosin (B541160) (H&E) Staining
H&E staining is fundamental for assessing the overall liver architecture and identifying necrosis, inflammation, and cellular degeneration.
Procedure:
-
Tissue Processing:
-
Dehydrate the formalin-fixed liver tissues through a graded series of ethanol (B145695) (70%, 80%, 95%, 100%).
-
Clear the tissues in xylene.
-
Infiltrate and embed the tissues in paraffin (B1166041) wax.
-
-
Sectioning: Cut 4-5 µm thick sections using a microtome and mount them on glass slides.
-
Deparaffinization and Rehydration:
-
Deparaffinize the sections in xylene.
-
Rehydrate through a descending series of ethanol to distilled water.
-
-
Staining:
-
Stain with Harris's hematoxylin for 5-10 minutes.
-
Rinse in running tap water.
-
Differentiate in 1% acid alcohol.
-
Blue in Scott's tap water substitute.
-
Counterstain with eosin Y for 1-3 minutes.
-
-
Dehydration and Mounting:
-
Dehydrate through an ascending series of ethanol and clear in xylene.
-
Mount with a coverslip using a permanent mounting medium.
-
Expected Observations:
-
Control: Normal hepatic architecture with distinct hepatocytes, central veins, and portal triads.[9]
-
D-GalN/LPS-treated: Widespread hepatocyte necrosis, inflammatory cell infiltration (primarily neutrophils), sinusoidal congestion, and loss of normal lobular architecture.[1][9]
B. TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay
The TUNEL assay is used to detect DNA fragmentation, a hallmark of apoptosis.
Procedure:
-
Deparaffinization and Rehydration: Prepare tissue sections as described for H&E staining (Steps 2 & 3).
-
Permeabilization: Incubate sections with Proteinase K (20 µg/mL) for 15-30 minutes at room temperature.
-
TUNEL Reaction:
-
Incubate the sections with the TUNEL reaction mixture (containing TdT enzyme and labeled dUTP) in a humidified chamber at 37°C for 60 minutes, according to the manufacturer's instructions (e.g., In Situ Cell Death Detection Kit, Roche).
-
-
Signal Detection:
-
If using a fluorescent label, counterstain with a nuclear stain like DAPI.
-
If using a chromogenic label (e.g., POD), incubate with the converter-POD and then with the substrate (e.g., DAB).
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin or methyl green if using a chromogenic label.
-
Dehydrate and mount as described for H&E staining.
-
Expected Observations:
-
Control: Very few or no TUNEL-positive (apoptotic) cells.
-
D-GalN/LPS-treated: A significant number of TUNEL-positive hepatocyte nuclei, indicating widespread apoptosis.[3]
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from studies on D-GalN-induced liver injury. Values can vary based on the specific animal model, dosage, and time point.
Table 1: Serum Biochemical Parameters
| Parameter | Control Group (Typical Range) | D-GalN/LPS-Treated Group (Typical Change) | Reference(s) |
| Alanine Aminotransferase (ALT) (U/L) | 30 - 60 | Significantly Increased (e.g., >1000) | [1][4][10] |
| Aspartate Aminotransferase (AST) (U/L) | 80 - 150 | Significantly Increased (e.g., >1500) | [1][4][10] |
| Alkaline Phosphatase (ALP) (U/L) | 100 - 300 | Increased | [9] |
| Total Bilirubin (mg/dL) | 0.1 - 0.5 | Significantly Increased | [4] |
| Albumin (g/dL) | 3.5 - 4.5 | Significantly Decreased | [4] |
Table 2: Markers of Oxidative Stress in Liver Tissue
| Parameter | Control Group (Typical Range) | D-GalN/LPS-Treated Group (Typical Change) | Reference(s) |
| Malondialdehyde (MDA) (nmol/mg protein) | 1 - 2 | Significantly Increased | [1][11] |
| Superoxide Dismutase (SOD) (U/mg protein) | 150 - 250 | Significantly Decreased | [1][11] |
| Catalase (CAT) (U/mg protein) | 50 - 100 | Significantly Decreased | [1][11] |
| Glutathione (GSH) (µg/mg protein) | 5 - 10 | Significantly Decreased | [1] |
Table 3: Inflammatory Cytokines in Serum or Liver Tissue
| Cytokine | Control Group (Typical Level) | D-GalN/LPS-Treated Group (Typical Change) | Reference(s) |
| TNF-α (pg/mL) | Low / Undetectable | Significantly Increased | [1][8] |
| IL-6 (pg/mL) | Low / Undetectable | Significantly Increased | [1][8][12] |
| IL-1β (pg/mL) | Low / Undetectable | Significantly Increased | [1] |
Conclusion
The D-galactosamine-induced liver injury model is a robust and reproducible tool for studying the pathophysiology of acute liver failure and for the preclinical evaluation of hepatoprotective therapies. A thorough histological and biochemical analysis is crucial for interpreting the extent of liver damage and the mechanisms of action of potential therapeutic agents. The protocols and data presented in these application notes provide a comprehensive guide for researchers in this field.
References
- 1. Preventive Effect of 6-shogaol on D-galactosamine Induced Hepatotoxicity Through NF-κB/MAPK Signaling Pathway in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Participation of autophagy in D-galactosamine-induced acute rat liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nature and mechanisms of hepatocyte apoptosis induced by d-galactosamine/lipopolysaccharide challenge in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. D-Galactosamine Intoxication in Experimental Animals: Is it Only an Experimental Model of Acute Liver Failure? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. atsjournals.org [atsjournals.org]
- 8. M1/M2-macrophage Polarization-based Hepatotoxicity in d-galactosamine-induced Acute Liver Injury in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The protective effects of Shikonin on lipopolysaccharide/ d -galactosamine-induced acute liver injury via inhibiting MAPK and NF-κB and activating Nrf ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03291A [pubs.rsc.org]
- 11. Hepatoprotective effect of pentoxifylline against D-galactosamine-induced hepatotoxicity in rats | Annals of Hepatology [elsevier.es]
- 12. D-Galactosamine Causes Liver Injury Synergistically with Lipopolysaccharide but not Zymosan in Chicks - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Measuring Serum Aminotransferases as a Biomarker for D-Galactosamine-Induced Liver Injury
Introduction
D-galactosamine (D-GalN) is a hepatotoxic agent widely used in preclinical research to induce liver injury in animal models that mimics human viral hepatitis.[1] Administration of D-GalN, either alone or in combination with lipopolysaccharide (LPS), leads to hepatocellular damage and the release of intracellular enzymes into the bloodstream. Alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are key biomarkers of this liver damage.[2] Monitoring the serum levels of these aminotransferases is a fundamental method for quantifying the extent of hepatotoxicity and for evaluating the efficacy of potential hepatoprotective therapies.[3]
Principle of D-Galactosamine-Induced Hepatotoxicity
The hepatotoxicity of D-GalN is primarily attributed to its metabolic effects within hepatocytes. D-GalN is metabolized in the Leloir pathway, leading to the accumulation of UDP-galactosamine.[4] This process traps uridine (B1682114) phosphates, leading to a significant depletion of uridine triphosphate (UTP).[5] The lack of UTP disrupts essential metabolic processes, including RNA and protein synthesis, which ultimately results in hepatocyte necrosis and apoptosis.[3][4] When co-administered with LPS, D-GalN sensitizes the liver to the inflammatory effects of LPS, leading to a more severe, acute liver failure model mediated by inflammatory cytokines and signaling pathways such as NF-κB and MAPK.[3][6]
dot
Caption: D-Galactosamine hepatotoxicity signaling pathway.
Experimental Protocols
Protocol 1: D-Galactosamine-Induced Liver Injury in Rats
This protocol describes the induction of liver injury in rats using D-GalN alone.
Materials:
-
Male Wistar or Sprague-Dawley rats (200-250 g)
-
D-Galactosamine (Sigma-Aldrich or equivalent)
-
Sterile saline (0.9% NaCl)
-
Syringes and needles for intraperitoneal injection
-
Blood collection tubes (e.g., serum separator tubes)
-
Centrifuge
Procedure:
-
Animal Acclimatization: Acclimate rats for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with free access to food and water.
-
Preparation of D-GalN Solution: Prepare a solution of D-GalN in sterile saline. A common concentration is 200 mg/mL.[7]
-
D-GalN Administration: Administer D-GalN via intraperitoneal (i.p.) injection at a dose of 400 mg/kg to 1.4 g/kg body weight.[3][8] A vehicle control group should be injected with an equivalent volume of sterile saline.
-
Blood Sample Collection: At desired time points (e.g., 12, 24, 48, 72 hours) post-injection, collect blood via a suitable method (e.g., cardiac puncture under anesthesia).[8]
-
Serum Separation: Allow the collected blood to clot at room temperature for 30 minutes, then centrifuge at 2,000 x g for 15 minutes at 4°C.[9]
-
Serum Storage: Collect the supernatant (serum) and store at -80°C until analysis.
Protocol 2: D-Galactosamine/LPS-Induced Acute Liver Failure in Mice
This protocol details a model of severe acute liver injury in mice by co-administering D-GalN and LPS.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
D-Galactosamine
-
Lipopolysaccharide (LPS, from E. coli)
-
Sterile saline (0.9% NaCl)
-
Syringes and needles for i.p. injection
-
Blood collection supplies
-
Centrifuge
Procedure:
-
Animal Acclimatization: Acclimate mice for at least one week as described in Protocol 1.
-
Reagent Preparation: Prepare separate solutions of D-GalN and LPS in sterile saline.
-
D-GalN/LPS Administration: Co-administer D-GalN and LPS via i.p. injection. A common dosage is D-GalN (700-800 mg/kg) and LPS (10-100 µg/kg).[10][11] Administer sterile saline to the control group.
-
Blood Sample Collection: Collect blood at earlier time points due to the acute and severe nature of the injury (e.g., 2, 4, 6, 12, 24 hours).[10]
-
Serum Separation and Storage: Follow steps 5 and 6 from Protocol 1.
dot
Caption: Experimental workflow for aminotransferase measurement.
Protocol 3: Colorimetric Assay for Serum ALT and AST
This protocol provides a generalized method for determining ALT and AST activity based on the Reitman-Frankel method, which is the principle behind many commercial kits.[12]
Principle:
-
ALT: ALT catalyzes the transfer of an amino group from L-alanine to α-ketoglutarate, producing pyruvate (B1213749) and L-glutamate.
-
AST: AST catalyzes the transfer of an amino group from L-aspartate to α-ketoglutarate, forming oxaloacetate and L-glutamate.[13]
The resulting pyruvate or oxaloacetate reacts with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form a colored hydrazone, which can be measured colorimetrically. The intensity of the color is proportional to the enzyme activity.[12]
Materials:
-
Serum samples
-
ALT and AST assay kits (e.g., from Cayman Chemical, BioLabo, or similar suppliers) containing:
-
Substrate solution (L-alanine and α-ketoglutarate for ALT; L-aspartate and α-ketoglutarate for AST)
-
Color reagent (DNPH)
-
Sodium hydroxide (B78521) (NaOH) solution
-
Pyruvate or oxaloacetate standard
-
-
Microplate reader or spectrophotometer (505-570 nm)
-
96-well microplate or cuvettes
-
Incubator (37°C)
Procedure:
-
Reagent Preparation: Prepare standards and working reagents according to the manufacturer's instructions.
-
Standard Curve: Prepare a standard curve using serial dilutions of the pyruvate (for ALT) or oxaloacetate (for AST) standard.
-
Enzymatic Reaction:
-
Color Development:
-
Add the DNPH color reagent to stop the enzymatic reaction and initiate color development.
-
Incubate at room temperature for approximately 20 minutes.
-
Add NaOH solution to enhance the color.
-
-
Measurement: Read the absorbance at the recommended wavelength (typically around 505 nm) using a microplate reader.[12]
-
Calculation: Determine the concentration of ALT or AST in the samples by comparing their absorbance values to the standard curve. Activity is typically expressed in units per liter (U/L).
Data Presentation
The following tables summarize representative quantitative data for serum ALT and AST levels following D-GalN administration in rats and mice.
Table 1: Serum Aminotransferase Levels in Rats after D-Galactosamine Administration
| Time Point | Treatment Group | ALT (U/L) | AST (U/L) | Reference |
| 48 hours | Control (Saline) | 68.1 ± 3.2 | 165.7 ± 11.2 | [7] |
| D-GalN (1.1 g/kg) | 2658.2 ± 121.5 | 5870.3 ± 450.7 | [7] | |
| 12 hours | D-GalN (1.4 g/kg) | ~1500 (Median) | ~3000 (Median) | [8] |
| 24 hours | D-GalN (1.4 g/kg) | ~2500 (Median) | ~5500 (Median) | [8] |
| 48 hours | D-GalN (1.4 g/kg) | ~3000 (Median) | ~6000 (Median) | [8] |
Values are presented as mean ± standard error or median as reported in the cited literature.
Table 2: Serum Aminotransferase Levels in Mice after D-GalN/LPS Administration
| Time Point | Treatment Group | ALT (U/L) | AST (U/L) | Reference |
| 12 hours | Control (Saline) | ~50 | ~100 | [16] |
| D-GalN/LPS | ~2500 | ~3500 | [16] | |
| 12 hours | Control (Saline) | 35.7 ± 1.2 | 124.3 ± 4.5 | [17] |
| D-GalN/LPS | 201.3 ± 25.4 | 321.7 ± 18.5 | [17] | |
| 24 hours | D-GalN/LPS | 248.0 ± 37.3 | 379.3 ± 7.2 | [17] |
| 4 hours | D-GalN/LPS | Significantly Increased | Significantly Increased | [10] |
Values are presented as approximate values from graphical data or mean ± standard deviation as reported in the cited literature. Dosages of D-GalN/LPS may vary between studies.
References
- 1. Participation of autophagy in D-galactosamine-induced acute rat liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Preventive Effect of 6-shogaol on D-galactosamine Induced Hepatotoxicity Through NF-κB/MAPK Signaling Pathway in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Galactosamine - Wikipedia [en.wikipedia.org]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. D-Galactosamine Intoxication in Experimental Animals: Is it Only an Experimental Model of Acute Liver Failure? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. [Role of autophagy in acute liver failure induced by D-galactosamine/lipopolysaccharide in mice] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. oncotarget.com [oncotarget.com]
- 12. benchchem.com [benchchem.com]
- 13. spectrum-diagnostics.com [spectrum-diagnostics.com]
- 14. raybiotech.com [raybiotech.com]
- 15. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 16. researchgate.net [researchgate.net]
- 17. UMSCs Attenuate LPS/D-GalN-induced Acute Liver Failure in Mice by Down-regulating the MyD88/NF-κB Pathway [xiahepublishing.com]
Application Notes and Protocols: D(+)-Galactosamine Hydrochloride for Studying Apoptosis Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing D(+)-Galactosamine hydrochloride (D-GalN) as a tool for investigating apoptosis signaling pathways. D-GalN is a hepatotoxic agent that sensitizes hepatocytes to the apoptotic effects of tumor necrosis factor-alpha (TNF-α), making it a valuable compound for studying the molecular mechanisms of programmed cell death, particularly in the context of liver injury and inflammation.[1][2][3] When used in combination with agents like lipopolysaccharide (LPS), D-GalN can induce a robust and reproducible model of fulminant hepatic failure, primarily driven by apoptosis.[4][5][6][7]
Mechanism of Action
This compound is an amino sugar that, upon administration, is metabolized in hepatocytes, leading to the depletion of uridine (B1682114) triphosphate (UTP).[7][8] This depletion inhibits the synthesis of RNA and proteins, rendering the hepatocytes highly susceptible to TNF-α-mediated apoptosis.[1][8] Co-administration with LPS, a potent inducer of TNF-α production by macrophages (Kupffer cells in the liver), creates a powerful model for studying apoptosis in vivo.[4][6][9] The subsequent apoptotic cascade involves the activation of multiple signaling pathways, including death receptor pathways, mitochondrial stress, and inflammatory responses.[4][10]
Key Signaling Pathways Involved
The apoptotic signaling induced by D-GalN and LPS is multifaceted, involving several key pathways:
-
Death Receptor Pathway: This is the primary pathway activated in the D-GalN/LPS model.[4] TNF-α binds to its receptor (TNFR1), leading to the recruitment of adaptor proteins and the activation of a caspase cascade, ultimately culminating in the activation of effector caspases like caspase-3.[5][11][12] The Fas/FasL system is also implicated in this process.[4]
-
JNK Signaling Pathway: The c-Jun N-terminal kinase (JNK) pathway is a critical mediator of stress-induced apoptosis. In the context of D-GalN/LPS-induced liver injury, JNK activation can be triggered by TNF-α and contributes to mitochondrial-dependent apoptosis.[13][14]
-
TGF-β Signaling Pathway: Transforming growth factor-beta (TGF-β) signaling also plays a significant role in the hepatocyte apoptosis induced by D-GalN/LPS.[4]
-
Endoplasmic Reticulum (ER) Stress: The D-GalN/LPS challenge can induce ER stress, leading to the activation of caspase-12 and contributing to the apoptotic process.[15]
-
NLRP3 Inflammasome: The NLRP3 inflammasome, a key component of the innate immune system, can be activated in response to D-GalN/LPS, leading to the maturation and release of pro-inflammatory cytokines like IL-1β, further amplifying the inflammatory response and cell death.[16]
Experimental Protocols
In Vivo Model of Apoptosis: D-GalN/LPS-Induced Acute Liver Injury in Mice
This protocol describes the induction of acute liver failure and hepatocyte apoptosis in mice using a combination of D-GalN and LPS.
Materials:
-
This compound (CAS 1772-03-8)
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile, pyrogen-free saline
-
Mice (e.g., BALB/c or C57BL/6 strains)
-
Syringes and needles for intraperitoneal injection
Procedure:
-
Animal Preparation: Acclimatize mice for at least one week before the experiment with free access to food and water.
-
Reagent Preparation:
-
Dissolve D-GalN in sterile saline to a final concentration of 70 mg/mL.
-
Dissolve LPS in sterile saline to a final concentration of 1 µg/mL.
-
-
Induction of Apoptosis:
-
Monitoring and Sample Collection:
Quantitative Data Summary
| Parameter | Value | Reference |
| D-GalN Dosage | 700-800 mg/kg | [4][5] |
| LPS Dosage | 10-100 ng/g (10-100 µg/kg) | [4][5] |
| Administration Route | Intraperitoneal (i.p.) | [4][5] |
| Peak Apoptosis | 6-10 hours post-injection | [4][17] |
Analysis of Apoptosis
A variety of methods can be employed to detect and quantify apoptosis in liver tissue.
1. Histopathological Analysis:
-
Procedure: Fix liver tissue in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E).
-
Expected Outcome: Observation of characteristic apoptotic bodies, which are small, eosinophilic bodies with condensed, fragmented nuclei.
2. TUNEL Assay (Terminal deoxynucleotidyl transferase dUTP nick end labeling):
-
Procedure: Use a commercial TUNEL assay kit to label the 3'-OH ends of DNA fragments in situ on paraffin-embedded liver sections.
-
Expected Outcome: TUNEL-positive nuclei (typically stained brown or fluorescent, depending on the kit) indicate apoptotic cells.[4][18]
3. Caspase-3 Activity Assay:
-
Procedure: Homogenize liver tissue and measure caspase-3 activity using a colorimetric or fluorometric assay kit that detects the cleavage of a specific caspase-3 substrate.
-
Expected Outcome: A significant increase in caspase-3 activity in the D-GalN/LPS-treated group compared to the control group.[4][11]
4. Western Blot Analysis:
-
Procedure: Prepare protein lysates from liver tissue and perform Western blotting to detect the expression levels of key apoptosis-related proteins such as cleaved caspase-3, Fas, FasL, and proteins involved in the JNK pathway.[4]
-
Expected Outcome: Increased expression of pro-apoptotic proteins and cleavage of effector caspases in the D-GalN/LPS-treated group.[4]
Visualizations
Signaling Pathways
Caption: D-GalN/LPS-induced apoptosis signaling pathway in hepatocytes.
Experimental Workflow
Caption: Experimental workflow for studying apoptosis using D-GalN/LPS in mice.
Applications in Drug Development
The D-GalN/LPS model of apoptosis-driven liver failure is a valuable tool in drug development for:
-
Screening Hepatoprotective Compounds: Researchers can evaluate the efficacy of novel therapeutic agents in preventing or mitigating hepatocyte apoptosis and liver injury.[2]
-
Investigating Anti-apoptotic Therapies: The model allows for the in vivo testing of compounds that target specific components of the apoptotic signaling pathways, such as caspase inhibitors or JNK inhibitors.
-
Understanding Drug-Induced Liver Injury (DILI): By elucidating the mechanisms of D-GalN-induced hepatotoxicity, researchers can gain insights into the broader mechanisms of DILI.
References
- 1. D-Galactosamine Intoxication in Experimental Animals: Is it Only an Experimental Model of Acute Liver Failure? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. This compound | 1772-03-8 [chemicalbook.com]
- 4. Nature and mechanisms of hepatocyte apoptosis induced by d-galactosamine/lipopolysaccharide challenge in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Etoposide prevents apoptosis in mouse liver with D-galactosamine/lipopolysaccharide-induced fulminant hepatic failure resulting in reduction of lethality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Apoptotic cell death in the response of D-galactosamine-sensitized mice to lipopolysaccharide as an experimental endotoxic shock model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Studies on severe hepatic damage induced by galactosamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. D-Galactosamine hepatotoxicity is associated with endotoxin sensitivity and mediated by lymphoreticular cells in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Green tea extract supplement reduces D-galactosamine-induced acute liver injury by inhibition of apoptotic and proinflammatory signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. atsjournals.org [atsjournals.org]
- 12. atsjournals.org [atsjournals.org]
- 13. mdpi.com [mdpi.com]
- 14. Preventive Effect of 6-shogaol on D-galactosamine Induced Hepatotoxicity Through NF-κB/MAPK Signaling Pathway in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [Caspase-12 expression and activation in the pathogenesis of acute hepatic failure induced by lipopolysaccharide and D-galactosamine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. NLRP3 inflammasome activation in D-galactosamine and lipopolysaccharide-induced acute liver failure: role of heme oxygenase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. spandidos-publications.com [spandidos-publications.com]
- 18. Nature and mechanisms of hepatocyte apoptosis induced by D-galactosamine/lipopolysaccharide challenge in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: D-galactosamine in Osteoarthritis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Osteoarthritis (OA) is a degenerative joint disease characterized by the progressive breakdown of cartilage, subchondral bone remodeling, and synovial inflammation. Research into the pathophysiology of OA and the development of new therapeutic agents heavily relies on in vitro and in vivo models that can replicate the key features of the disease. While various chemical agents are used to induce OA-like pathology in experimental settings, the application of D-galactosamine (B3058547) in this specific field is not well-established.
This document provides a comprehensive overview of D-galactosamine's known biological effects and contrasts them with a well-established chemical induction model of osteoarthritis using Monosodium Iodoacetate (MIA). These notes are intended to clarify the current scientific landscape and provide detailed, actionable protocols for researchers.
Section 1: D-galactosamine - Primary Application and Mechanism of Action
Based on current scientific literature, D-galactosamine (D-GalN) is not a standard or commonly used agent for inducing osteoarthritis in experimental models. Its primary and well-documented application is as a potent and specific hepatotoxin, used to induce acute liver failure in animal models, often in combination with lipopolysaccharide (LPS).[1] This model is valuable for studying liver injury, inflammation, and potential hepatoprotective therapies.
The mechanism of D-GalN-induced cell death, primarily studied in hepatocytes, involves the depletion of uridine (B1682114) triphosphate (UTP). This leads to the inhibition of RNA and protein synthesis, causing severe cellular stress, oxidative stress, and ultimately, apoptosis and necrosis.[2][3] While D-GalN can induce apoptosis in various cell types, its specific effects on chondrocytes and its ability to replicate the chronic, progressive nature of osteoarthritis have not been demonstrated.
Known Signaling Pathway of D-galactosamine-Induced Hepatocyte Apoptosis
The diagram below illustrates the established mechanism by which D-galactosamine induces apoptosis in liver cells. This pathway is primarily characterized by metabolic disruption rather than the specific inflammatory and catabolic pathways central to osteoarthritis pathogenesis.
Section 2: Monosodium Iodoacetate (MIA) - A Standard Chemical Inducer of Osteoarthritis
In contrast to D-galactosamine, Monosodium Iodoacetate (MIA) is a widely accepted and utilized chemical agent for inducing an animal model of osteoarthritis that mimics many pathological features of the human disease, including cartilage degradation and pain-related behaviors.[4][5]
MIA is an inhibitor of the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH). By blocking glycolysis, MIA disrupts ATP production in chondrocytes, which rely heavily on this metabolic pathway. This energy depletion leads to chondrocyte apoptosis, cartilage matrix degradation, and a subsequent inflammatory response, mirroring the degenerative process in OA.[6][7]
Signaling Pathway of MIA-Induced Chondrocyte Apoptosis
The pathway for MIA-induced chondrocyte death is directly relevant to OA pathology, involving oxidative stress and the intrinsic mitochondrial apoptosis pathway.
Experimental Protocols: MIA-Induced Osteoarthritis in Rodents
The following protocols provide a detailed methodology for inducing and assessing osteoarthritis using MIA in a rat model.
Experimental Workflow
Protocol 1: In Vivo Induction of Osteoarthritis in Rats
-
Animal Model: Male Wistar or Sprague-Dawley rats (6-8 weeks old).
-
Anesthesia: Anesthetize rats using isoflurane (B1672236) or a ketamine/xylazine cocktail.
-
MIA Preparation: Dissolve MIA (Sigma-Aldrich, cat. #I2512) in sterile 0.9% saline to the desired concentration. Doses can range from 0.2 mg to 4 mg depending on the desired severity of OA.[5][8]
-
Injection:
-
Shave and disinfect the knee area.
-
Flex the knee to 90 degrees to expose the intra-articular space.
-
Using a 26-30 gauge needle, perform a single intra-articular injection of 50 µL of the MIA solution into the knee joint.[8][9]
-
The contralateral knee can be injected with 50 µL of sterile saline to serve as a control.
-
-
Post-Procedure Care: Monitor animals for recovery from anesthesia and provide appropriate post-operative analgesia as per institutional guidelines.
-
Timeline: The development of OA pathology is time-dependent. Pain behaviors can be observed as early as 1-3 days post-injection, with significant cartilage degradation evident from 7 to 28 days.[8]
Protocol 2: Histological Assessment of Cartilage Degradation
-
Tissue Preparation:
-
At the desired endpoint (e.g., 14 or 28 days post-injection), euthanize the animals.
-
Dissect the knee joints and fix them in 10% neutral buffered formalin for 48-72 hours.
-
Decalcify the joints using a suitable decalcifying agent (e.g., 10% EDTA solution) for 2-3 weeks.
-
Process the tissues and embed them in paraffin.
-
-
Staining:
-
Cut 5 µm sections of the joint.
-
Stain with Safranin O-Fast Green to visualize proteoglycan content (stains red/orange) and cartilage structure. Toluidine Blue is also commonly used.[10]
-
-
Scoring:
Data Presentation
Quantitative data from MIA-induced OA studies are crucial for evaluating disease severity and the efficacy of therapeutic interventions.
Table 1: Dose-Dependent Effects of MIA in Rat Knee Joints
This table summarizes typical findings at 4 weeks post-injection.
| MIA Dose (in 50 µL saline) | Pain Behavior (Paw Withdrawal Threshold) | Cartilage Degradation (Histology) | Subchondral Bone Changes | Inflammatory Markers (IL-1β, TNF-α) | Reference |
| Saline Control | Normal | Intact cartilage surface, normal cellularity | Normal bone structure | Baseline levels | [5] |
| 0.2 - 1.0 mg (Low Dose) | Mild to moderate decrease | Focal, superficial cartilage lesions | Minimal to mild changes | Moderate increase | [5][11] |
| 2.0 - 3.0 mg (Medium Dose) | Significant, sustained decrease | Moderate to severe cartilage erosion | Sclerosis and remodeling | Significant increase | [9][11] |
| 4.0 mg (High Dose) | Severe, persistent decrease | Extensive cartilage loss, exposed bone | Severe sclerosis, osteophytes | High increase | [8] |
Table 2: OARSI Histological Scoring System for Rat Osteoarthritis
This system provides a standardized method for quantifying cartilage damage.
| Grade | Score | Description of Cartilage Damage |
| 0 | 0 | Normal cartilage surface and structure. |
| 1 | 0.5 - 1 | Surface fibrillation without loss of cartilage. |
| 2 | 2 | Vertical clefts and erosion into the superficial zone (<25% cartilage thickness). |
| 3 | 3 | Erosion extending into the mid-zone (25-50% cartilage thickness). |
| 4 | 4 | Deep erosion into the deep zone (>50% but <75% cartilage thickness). |
| 5 | 5 | Erosion down to the calcified cartilage layer (75-100% cartilage thickness). |
| 6 | 6 | Complete erosion of cartilage with exposure of subchondral bone. |
| (Adapted from OARSI guidelines)[7] |
Conclusion
While D-galactosamine is a valuable tool for inducing acute liver injury, there is currently no substantial evidence to support its use in osteoarthritis research. Its mechanism of action, centered on UTP depletion, does not align with the primary drivers of OA pathology, which involve mechanical stress, inflammation, and enzymatic degradation of the cartilage matrix.
For researchers aiming to study OA in a chemically induced model, Monosodium Iodoacetate (MIA) represents the current standard. The MIA model offers high reproducibility, dose-dependent and time-dependent pathology, and clinically relevant endpoints, including pain and cartilage degeneration. The protocols and data presented here provide a robust framework for establishing and utilizing the MIA-induced OA model in preclinical research and drug development.
References
- 1. Co-administration of lipopolysaccharide and d-galactosamine induces genotoxicity in mouse liver - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The model of D-galactosamine-induced injury of rat hepatocytes in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of oxidative stress during apoptosis and necrosis caused by D-galactosamine in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Monosodium Iodoacetate induced Osteoarthritis Model - Creative Biolabs [creative-biolabs.com]
- 5. Induction of osteoarthritis by injecting monosodium iodoacetate into the patellofemoral joint of an experimental rat model | PLOS One [journals.plos.org]
- 6. Monosodium iodoacetate induces apoptosis via the mitochondrial pathway involving ROS production and caspase activation in rat chondrocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. docs.bvsalud.org [docs.bvsalud.org]
- 8. Pathological Characteristics of Monosodium Iodoacetate-Induced Osteoarthritis in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Sodium Monoiodoacetate Dose-Dependent Changes in Matrix Metalloproteinases and Inflammatory Components as Prognostic Factors for the Progression of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: D-Galactosamine/LPS Mouse Model
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering high mortality and other issues with the D-galactosamine/LPS (D-GalN/LPS) mouse model of acute liver failure.
Troubleshooting Guide: High Mortality
High mortality is a common challenge in the D-GalN/LPS model. The following sections address frequent causes and provide actionable solutions.
FAQ 1: We are experiencing 100% mortality within a few hours of D-GalN/LPS administration. What are the likely causes and how can we reduce the mortality rate?
Answer: Rapid and high mortality in the D-GalN/LPS model is typically due to an excessively severe inflammatory response leading to fulminant hepatic failure. The primary factors to consider are the dosages of D-GalN and LPS, and the mouse strain being used.
Troubleshooting Steps:
-
Optimize D-GalN and LPS Dosages: The doses of D-GalN and LPS are critical determinants of disease severity and mortality. High doses can lead to rapid death, while low doses may not induce sufficient liver injury. It is crucial to perform a dose-response study to find the optimal concentrations for your specific experimental goals and mouse strain.
-
D-Galactosamine (D-GalN): D-GalN sensitizes hepatocytes to the effects of LPS by depleting UTP pools and inhibiting RNA synthesis.[1]
-
Lipopolysaccharide (LPS): LPS triggers a potent inflammatory response primarily through Toll-like receptor 4 (TLR4) signaling in Kupffer cells, leading to the release of pro-inflammatory cytokines like TNF-α.[2][3]
-
-
Consider Mouse Strain Differences: Different mouse strains exhibit varying sensitivity to D-GalN/LPS. C57BL/6 mice are commonly used, but their sensitivity can differ from other strains like BALB/c. If you are using a different strain, it is essential to consult the literature or perform pilot studies to establish appropriate dosages.
-
LPS Pre-treatment (Endotoxin Tolerance): Pre-treating animals with a low, non-toxic dose of LPS for several days can induce a state of "endotoxin tolerance," which has been shown to significantly reduce mortality and liver injury upon a subsequent lethal D-GalN/LPS challenge.[4][5] This protective effect is associated with the downregulation of the TLR4 signaling pathway and reduced production of inflammatory cytokines.[4]
Experimental Protocol: Induction of Endotoxin Tolerance
This protocol is adapted from studies demonstrating the protective effect of LPS pre-treatment.[4][5]
| Step | Procedure | Details |
| 1 | Pre-treatment | Administer a low dose of LPS (e.g., 0.1 mg/kg) intraperitoneally once daily for five consecutive days. |
| 2 | Control Group | Inject a control group with an equivalent volume of sterile, pyrogen-free 0.9% sodium chloride. |
| 3 | Challenge | On the sixth day, induce acute liver failure by intraperitoneally injecting the established lethal dose of D-GalN and LPS. |
FAQ 2: Our control group (D-GalN or LPS only) is showing signs of toxicity or mortality. Is this expected?
Answer: It is generally not expected for D-GalN or LPS alone, at the doses typically used for the combination model, to cause significant mortality. However, some sensitivity can occur.
-
D-GalN alone: At very high doses, D-GalN can be hepatotoxic on its own.[1] If your D-GalN-only control shows toxicity, consider reducing the dose.
-
LPS alone: Mice are relatively resistant to LPS compared to humans.[6] Lethal doses of LPS alone are typically much higher (in the mg/kg range) than the microgram/kg doses used in the D-GalN sensitized model.[1][6] If you observe mortality in your LPS-only group, it could indicate contamination of the LPS stock or an error in dose calculation.
FAQ 3: We observe significant variability in the timing and rate of mortality between experiments. What could be causing this?
Answer: Variability in the D-GalN/LPS model is a known issue and can be attributed to several factors:
-
Animal Health and Microbiome: The baseline health and gut microbiota of the animals can influence their inflammatory response to LPS. Ensure that all animals are healthy and sourced from a reliable vendor.
-
Preparation of Reagents: D-GalN and LPS should be dissolved in sterile, pyrogen-free 0.9% sodium chloride.[4] Improper handling or contamination can affect the results.
-
Injection Technique: Ensure consistent intraperitoneal injection technique to guarantee accurate dosing.
Quantitative Data Summary
The following tables summarize dosages and outcomes from various studies to aid in experimental design.
Table 1: Examples of D-GalN/LPS Dosages and Associated Mortality in Mice
| Mouse Strain | D-GalN Dose (mg/kg) | LPS Dose (µg/kg) | Outcome/Mortality | Reference |
| C57BL/6 | 350 | 30 | Optimal for inducing liver failure with appropriate survival for study. | [7] |
| Not Specified | 800 | 40 | Induced lethality, which was reversed by HO-1 induction. | [8] |
| C57BL/6, B6x129 | 8 mg (total) | 100 ng (total) | ~80% mortality by 48 hours in wild-type mice. | [9] |
| NF-κB Transgenic | 800 | 500 | Lifespan of 8-10 hours. | [10] |
| Not Specified | 700 | 10 | Induced hepatocyte apoptosis within 6-10 hours. | [11] |
Table 2: Effect of LPS Pre-treatment on Survival Rate in Rats
| Group | Treatment | Mortality Rate (3 days) | Survival Rate (3 days) | Reference |
| ALF Group | D-GalN (800 mg/kg) + LPS (8 µg) | 60% | 40% | [4] |
| ET+ALF Group | LPS pre-treatment (0.1 mg/kg for 5 days) followed by D-GalN + LPS | 0% | 100% | [4] |
Key Signaling Pathways
The pathogenesis of D-GalN/LPS-induced liver injury involves a complex interplay of signaling pathways, primarily initiated by LPS binding to TLR4 on Kupffer cells.
Diagram 1: LPS/TLR4 Signaling Pathway in D-GalN/LPS-Induced Liver Injury
Caption: LPS activates the TLR4/MyD88/NF-κB pathway in Kupffer cells, leading to cytokine release and hepatocyte apoptosis.
Diagram 2: Central Role of TNF-α and Caspase Activation
Caption: Secreted TNF-α, acting through its p55 receptor, triggers a caspase cascade leading to hepatocyte apoptosis.[9]
Experimental Protocols
Protocol 1: Standard D-GalN/LPS-Induced Acute Liver Failure Model
This protocol is a generalized procedure based on common practices in the literature.[7][8][11] Note: Dosages must be optimized for your specific laboratory conditions and mouse strain.
| Step | Procedure | Details |
| 1 | Animal Acclimation | Acclimate male mice (e.g., C57BL/6, 6-8 weeks old) for at least one week before the experiment. |
| 2 | Reagent Preparation | Dissolve D-Galactosamine and LPS in sterile, pyrogen-free 0.9% sodium chloride to the desired concentrations. |
| 3 | Administration | Co-administer D-GalN (e.g., 350-800 mg/kg) and LPS (e.g., 10-40 µg/kg) via intraperitoneal (i.p.) injection. |
| 4 | Monitoring | Monitor animals closely for signs of morbidity and mortality. The onset of liver injury is rapid, typically within 6-8 hours.[11][12] |
| 5 | Sample Collection | Collect blood and liver tissue at predetermined time points for analysis (e.g., serum ALT/AST, histology, cytokine levels). |
Protocol 2: Assessment of Liver Injury
| Parameter | Method | Description |
| Serum Transaminases | Biochemical Analyzer | Measure serum levels of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) as indicators of hepatocellular damage. |
| Histopathology | H&E Staining | Formalin-fix and paraffin-embed liver tissue. Stain with Hematoxylin and Eosin to assess necrosis, hemorrhage, and inflammatory cell infiltration. |
| Apoptosis | TUNEL Assay | Use Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) staining on liver sections to detect apoptotic cells.[11] |
| Cytokine Levels | ELISA | Measure serum or liver homogenate levels of key inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[2][5] |
This document is intended for informational purposes only and should not replace careful review of primary literature and institutional guidelines for animal experimentation.
References
- 1. Enhancement by galactosamine of lipopolysaccharide(LPS)-induced tumour necrosis factor production and lethality: its suppression by LPS pretreatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. UMSCs Attenuate LPS/D-GalN-induced Acute Liver Failure in Mice by Down-regulating the MyD88/NF-κB Pathway [xiahepublishing.com]
- 3. researchgate.net [researchgate.net]
- 4. Pretreatment of lipopolysaccharide (LPS) ameliorates D-GalN/LPS induced acute liver failure through TLR4 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LPS pretreatment ameliorates D-galactosamine/lipopolysaccharide-induced acute liver failure in rat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. atsjournals.org [atsjournals.org]
- 7. [Orthogonal design based optimization of a mouse model of acute liver failure induced by D-galactosamine and lipopolysaccharide] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NLRP3 inflammasome activation in D-galactosamine and lipopolysaccharide-induced acute liver failure: role of heme oxygenase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. A novel acute lethal liver injury mouse model with visualization of NF-κB activity for treatment of severe acute liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nature and mechanisms of hepatocyte apoptosis induced by d-galactosamine/lipopolysaccharide challenge in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. D-gal/LPS-induced acute liver failure model | SMC Laboratories Inc. [smccro-lab.com]
Technical Support Center: D-Galactosamine-Induced Liver Injury Model
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the D-galactosamine (D-GalN) and D-Galactosamine/Lipopolysaccharide (D-GalN/LPS) induced liver injury models.
Troubleshooting Guides
This section addresses common issues encountered during D-GalN-induced liver injury experiments in a question-and-answer format.
Question 1: We are observing lower than expected serum ALT and AST levels after D-GalN/LPS administration. What are the potential causes and solutions?
Answer:
Low serum alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) levels can result from several factors. Here are some potential causes and troubleshooting steps:
-
Suboptimal D-GalN/LPS Dosage: The dose of both D-GalN and LPS is critical for inducing significant liver injury. Dosages can vary depending on the animal species, strain, age, and sex.[1][2]
-
Timing of Blood Collection: The peak of ALT and AST levels can be transient.
-
Solution: Perform a time-course experiment to determine the optimal time point for blood collection. In many mouse models, a significant increase in ALT and AST is observed as early as 6 hours post-injection.[3]
-
-
Animal Strain and Sex: Different animal strains exhibit varying sensitivity to D-GalN/LPS. For instance, rats are generally more susceptible to D-GalN intoxication than mice.[4] Sex differences have also been reported, with females sometimes showing a greater extent of liver injury.
-
Solution: Ensure you are using a well-characterized and appropriate animal model for your study. Be consistent with the strain, sex, and age of the animals used.
-
-
Route of Administration: Intraperitoneal (i.p.) injection is the most common and effective route for administering D-GalN and LPS.
-
Solution: Verify that the injections are being performed correctly and consistently.
-
Question 2: We are experiencing high and variable mortality rates in our D-GalN/LPS-treated animals, making it difficult to obtain consistent data. What could be the reason?
Answer:
High mortality is a known challenge in the D-GalN/LPS model, which is designed to mimic fulminant hepatic failure.[5][6] Here are factors that can influence mortality and how to manage them:
-
Excessive D-GalN/LPS Dose: While a sufficient dose is needed for injury, an excessively high dose can lead to rapid and widespread mortality.
-
Solution: Titrate the doses of D-GalN and LPS to find a balance that induces significant liver injury without causing excessively high mortality within your experimental timeframe. One study showed that high doses of LPS (500 µg/kg) combined with D-GalN (800 mg/kg) resulted in a lifespan of only 8-10 hours in mice.[2]
-
-
Animal Health Status: Underlying health issues or stress in the animals can increase their susceptibility to the toxic effects of D-GalN/LPS.
-
Solution: Ensure that all animals are healthy, properly acclimatized, and housed under standardized conditions before starting the experiment.
-
-
Gut Microbiota Composition: The gut microbiome can influence the severity of D-GalN/LPS-induced liver injury.
-
Solution: While not always practical to control, be aware that variations in gut microbiota between animal batches or housing conditions can contribute to variability in outcomes.
-
-
Endotoxin (B1171834) Tolerance: Pre-treatment with a low, non-toxic dose of LPS can induce a state of endotoxin tolerance, which has been shown to protect against a subsequent lethal dose of D-GalN/LPS and reduce mortality.[7]
-
Solution: If the goal is to study mechanisms of protection, a pre-conditioning protocol with a low dose of LPS could be considered.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the D-GalN-induced liver injury model.
Question 1: What is the mechanism of liver injury induced by D-galactosamine?
Answer:
D-galactosamine is a specific hepatotoxin that, after being metabolized in hepatocytes, leads to the depletion of uridine (B1682114) triphosphate (UTP). This UTP depletion inhibits the synthesis of RNA and proteins, ultimately leading to hepatocyte apoptosis and necrosis.[8][9] When co-administered with LPS, D-GalN sensitizes the liver to the effects of endotoxins. LPS, a component of the outer membrane of Gram-negative bacteria, activates Kupffer cells (the resident macrophages in the liver) through Toll-like receptor 4 (TLR4).[10] This activation triggers the release of pro-inflammatory cytokines, most notably Tumor Necrosis Factor-alpha (TNF-α).[10][11] TNF-α then initiates a signaling cascade that leads to widespread hepatocyte apoptosis and necrosis, resulting in acute liver failure.[11]
Question 2: What are the key signaling pathways involved in D-GalN/LPS-induced liver injury?
Answer:
The primary signaling pathways implicated in D-GalN/LPS-induced liver injury are:
-
TNF-α Signaling Pathway: TNF-α, released by activated Kupffer cells, binds to its receptor (TNFR1) on hepatocytes. This binding initiates a downstream signaling cascade that can lead to the activation of caspases and apoptosis.[12][13][14]
-
NF-κB Signaling Pathway: LPS activation of TLR4 on Kupffer cells also triggers the activation of the transcription factor NF-κB.[15][16] Activated NF-κB translocates to the nucleus and promotes the transcription of various pro-inflammatory genes, including those for TNF-α, IL-6, and other cytokines, further amplifying the inflammatory response.[17][18]
-
Apoptosis Pathways: The D-GalN/LPS model primarily induces hepatocyte apoptosis through the extrinsic (death receptor-mediated) pathway. The binding of TNF-α to TNFR1 leads to the recruitment of adaptor proteins like TRADD and FADD, which in turn activate initiator caspases (caspase-8).[19][20][21] These initiator caspases then activate effector caspases (caspase-3), which execute the apoptotic process by cleaving cellular substrates.[22]
Question 3: What are the typical dosages and timelines for D-GalN/LPS-induced liver injury in mice and rats?
Answer:
Dosages and timelines can vary significantly based on the animal strain, sex, and desired severity of injury. The following tables provide a summary of commonly used parameters.
Data Presentation
Table 1: D-Galactosamine (D-GalN) and Lipopolysaccharide (LPS) Dosages in Rodent Models of Acute Liver Injury
| Animal Model | D-GalN Dosage (mg/kg) | LPS Dosage (µg/kg) | Route of Administration | Reference |
| Mouse (C57BL/6) | 350 | 30 | Intraperitoneal (i.p.) | [1] |
| Mouse | 800 | 100, 300, or 500 | Intraperitoneal (i.p.) | [2] |
| Mouse | 700 | 10 | Intraperitoneal (i.p.) | |
| Mouse | 300-500 | 1000 | Intraperitoneal (i.p.) | [6] |
| Rat (Wistar) | 400 | 10 | Intraperitoneal (i.p.) | [8] |
| Rat (Sprague-Dawley) | 800 | 8 | Intraperitoneal (i.p.) | [7] |
| Rat | 400 | - | Intraperitoneal (i.p.) | [23] |
| Rat | 1100 | - | Intraperitoneal (i.p.) | [24] |
Table 2: Timeline of Key Events in D-GalN/LPS-Induced Acute Liver Injury in Mice
| Time Post-Injection | Event | Key Markers | Reference |
| 1-2 hours | Peak serum TNF-α levels | TNF-α | [6] |
| 4 hours | Peak NF-κB activity and inflammatory cytokine production | NF-κB, IL-6, MCP-1 | [2] |
| 6 hours | Significant increase in serum ALT and AST levels, appearance of histological signs of liver injury (necrosis, inflammation) | ALT, AST, Histopathology | [1][3] |
| 8-10 hours | Onset of mortality in severe models | Survival | [2] |
| 24 hours | Widespread hepatocyte apoptosis and necrosis | Histopathology, TUNEL staining |
Experimental Protocols
Detailed Methodology for D-GalN/LPS-Induced Acute Liver Failure in Mice
This protocol is a generalized example and should be optimized for specific experimental needs.
-
Animal Model: Male C57BL/6 mice, 6-8 weeks old, are commonly used.[3]
-
Acclimatization: Animals should be acclimatized for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.
-
Reagent Preparation:
-
D-Galactosamine (Sigma-Aldrich) is dissolved in sterile, pyrogen-free 0.9% saline to the desired concentration (e.g., 35 mg/mL for a 350 mg/kg dose in a 10 mL/kg injection volume).
-
Lipopolysaccharide (from E. coli O111:B4, Sigma-Aldrich) is dissolved in sterile, pyrogen-free 0.9% saline to the desired concentration (e.g., 3 µg/mL for a 30 µg/kg dose in a 10 mL/kg injection volume).
-
-
Induction of Liver Injury:
-
Administer D-GalN and LPS via a single intraperitoneal (i.p.) injection. The solutions can be co-injected or administered separately.
-
-
Monitoring and Sample Collection:
-
Monitor the animals for signs of morbidity.
-
At the desired time point (e.g., 6 hours post-injection), euthanize the animals.
-
Collect blood via cardiac puncture for serum analysis of ALT and AST.
-
Perfuse the liver with cold phosphate-buffered saline (PBS) and collect liver tissue samples for histopathology, Western blotting, and gene expression analysis.
-
-
Biochemical Analysis:
-
Measure serum ALT and AST levels using commercially available kits.
-
-
Histopathological Analysis:
-
Fix liver tissue in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E) to assess for necrosis, inflammation, and other pathological changes.
-
Mandatory Visualization
Diagram 1: D-GalN/LPS-Induced Liver Injury Experimental Workflow
A typical workflow for D-GalN/LPS-induced liver injury experiments.
Diagram 2: Signaling Pathway of D-GalN/LPS-Induced Hepatocyte Apoptosis
Key signaling events in D-GalN/LPS-induced hepatocyte apoptosis.
References
- 1. [Orthogonal design based optimization of a mouse model of acute liver failure induced by D-galactosamine and lipopolysaccharide] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel acute lethal liver injury mouse model with visualization of NF-κB activity for treatment of severe acute liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. D-gal/LPS-induced acute liver failure model | SMC Laboratories Inc. [smccro-lab.com]
- 4. imrpress.com [imrpress.com]
- 5. oncotarget.com [oncotarget.com]
- 6. Protective Role of 4-Octyl Itaconate in Murine LPS/D-GalN-Induced Acute Liver Failure via Inhibiting Inflammation, Oxidative Stress, and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LPS pretreatment ameliorates D-galactosamine/lipopolysaccharide-induced acute liver failure in rat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. The Model of D-Galactosamine-Induced Injury of Rat Hepatocytes in Primary Culture | Acta Medica [actamedica.lfhk.cuni.cz]
- 10. Frontiers | Mangiferin Attenuates LPS/D-GalN-Induced Acute Liver Injury by Promoting HO-1 in Kupffer Cells [frontiersin.org]
- 11. journals.asm.org [journals.asm.org]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. TNF Signaling Pathway | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. cusabio.com [cusabio.com]
- 15. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. researchgate.net [researchgate.net]
- 18. NF-κB - Wikipedia [en.wikipedia.org]
- 19. bd.dbio.uevora.pt [bd.dbio.uevora.pt]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. atsjournals.org [atsjournals.org]
- 23. Preventive Effect of 6-shogaol on D-galactosamine Induced Hepatotoxicity Through NF-κB/MAPK Signaling Pathway in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 24. D-Galactosamine Intoxication in Experimental Animals: Is it Only an Experimental Model of Acute Liver Failure? - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting D(+)-Galactosamine hydrochloride solubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with D(+)-Galactosamine hydrochloride (D-GalN).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in research?
A1: this compound is an amino sugar and a hepatotoxic agent. In research, it is widely used to induce experimental models of acute liver failure, often in combination with lipopolysaccharide (LPS).[1][2][3] This D-GalN/LPS model mimics certain aspects of viral hepatitis and is a valuable tool for studying liver injury and evaluating potential therapeutic agents.[1]
Q2: What are the recommended storage conditions for this compound?
A2: this compound is supplied as a crystalline solid and should be stored at -20°C for long-term stability (≥4 years).[4] It is also noted to be hygroscopic and moisture sensitive.[5][6] For short-term storage, some suppliers suggest room temperature.
Q3: How stable are aqueous solutions of this compound?
A3: Aqueous solutions of this compound are not recommended for storage for more than one day.[4] It is best to prepare fresh solutions for each experiment to ensure potency and avoid degradation.[1] If a stock solution is prepared, it should be aliquoted and stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Solubility Data
This compound exhibits solubility in a variety of solvents. The following table summarizes the solubility data from various sources.
| Solvent | Solubility | Source |
| Water | ~50 mg/mL | [5] |
| Water | 100 mg/mL (clear, colorless solution) | |
| PBS (pH 7.2) | ~10 mg/mL | [4] |
| PBS | 100 mg/mL (may require sonication) | [1] |
| DMSO | ~25 mg/mL | [4] |
| DMF (Dimethylformamide) | ~25 mg/mL | [4] |
| Ethanol | ~5 mg/mL | [4] |
Troubleshooting Guide
This guide addresses common issues encountered when dissolving this compound.
Issue 1: The compound is not dissolving completely in an aqueous buffer (like PBS).
-
Possible Cause: The concentration may be too high for the selected solvent.
-
Troubleshooting Steps:
-
Verify Concentration: Double-check your calculations to ensure you are not exceeding the known solubility limit (e.g., ~10 mg/mL in PBS).[4]
-
Gentle Heating: Gently warm the solution to aid dissolution. Be cautious not to overheat, as it may affect the compound's stability.
-
Sonication: Use an ultrasonic bath to help break up any clumps and enhance dissolution.[1]
-
pH Adjustment: Ensure the pH of your buffer is 7.2, as solubility can be pH-dependent.
-
Alternative Solvent: If a higher concentration is required, consider preparing a stock solution in DMSO (~25 mg/mL) and then diluting it into your aqueous experimental medium.[4] Ensure the final concentration of the organic solvent is minimal to avoid physiological effects.[4]
-
Issue 2: The solution appears hazy or cloudy.
-
Possible Cause: This may indicate incomplete dissolution or the presence of particulates.
-
Troubleshooting Steps:
-
Extended Mixing: Continue to vortex or stir the solution for a longer period.
-
Sonication: As mentioned above, sonication can help to clarify the solution.[1]
-
Filtration: If the haziness persists, you can filter the solution through a 0.22 µm filter to sterilize it and remove any undissolved particles, especially for cell culture applications.[1]
-
Issue 3: Precipitation occurs after the solution has been prepared.
-
Possible Cause: The solution may be supersaturated, or the temperature may have dropped, reducing solubility.
-
Troubleshooting Steps:
-
Re-dissolve: Gently warm and sonicate the solution to try and re-dissolve the precipitate.[1]
-
Prepare Fresh: It is highly recommended to prepare fresh solutions just before use to avoid issues with stability and precipitation.[1] Aqueous solutions are not recommended for storage for more than a day.[4]
-
Check for Contamination: Ensure that your solvent and glassware are clean, as contaminants can sometimes act as nucleation sites for precipitation.
-
Experimental Protocols
Protocol: Induction of Acute Liver Failure in Mice using D-Galactosamine and LPS
This protocol is a common method for creating an in vivo model of acute liver injury.
Materials:
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile, pyrogen-free 0.9% saline or Phosphate Buffered Saline (PBS)
-
Sterile syringes and needles
Procedure:
-
Preparation of D-GalN Solution:
-
On the day of the experiment, weigh the required amount of this compound.
-
Dissolve it in sterile, pyrogen-free saline or PBS to the desired concentration. For example, a common dosage is 800 mg/kg.[7] The solution should be clear and colorless. If needed, use gentle warming or sonication to aid dissolution.
-
-
Preparation of LPS Solution:
-
Administration:
-
Post-Injection Monitoring:
-
After injection, monitor the animals for signs of illness. The onset of liver injury is rapid, with significant damage typically observed within 6-8 hours.[3]
-
Serum levels of liver enzymes such as ALT and AST, as well as inflammatory cytokines like TNF-α and IL-6, can be measured to assess the extent of liver damage.[8]
-
Visualizations
Caption: Experimental workflow for inducing acute liver failure.
Caption: Troubleshooting flowchart for D-GalN dissolution.
Caption: Signaling pathways in D-GalN/LPS-induced liver injury.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. d-galactosamine-induced liver injury: Topics by Science.gov [science.gov]
- 3. D-gal/LPS-induced acute liver failure model | SMC Laboratories Inc. [smccro-lab.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. This compound CAS#: 1772-03-8 [m.chemicalbook.com]
- 6. This compound | 1772-03-8 [amp.chemicalbook.com]
- 7. atsjournals.org [atsjournals.org]
- 8. LPS pretreatment ameliorates D-galactosamine/lipopolysaccharide-induced acute liver failure in rat - PMC [pmc.ncbi.nlm.nih.gov]
How to reduce variability in D-galactosamine animal studies
Technical Support Center: D-Galactosamine Animal Studies
Welcome to the technical support center for D-galactosamine (D-GalN) animal studies. This resource is designed to help researchers, scientists, and drug development professionals minimize variability and improve the reproducibility of their experiments. Here you will find answers to frequently asked questions and a detailed troubleshooting guide to address common issues.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of D-Galactosamine-induced liver injury?
A1: D-Galactosamine is a hepatotoxic agent that causes liver injury closely resembling human viral hepatitis.[1][2] Its primary mechanism involves the depletion of uridine (B1682114) triphosphate (UTP) in hepatocytes. This leads to the inhibition of RNA and protein synthesis, making liver cells highly susceptible to damage.[3][4] When used in combination with Lipopolysaccharide (LPS), D-GalN sensitizes the liver to the effects of endotoxins. LPS activates Kupffer cells (liver macrophages) via Toll-like receptor 4 (TLR4), leading to a massive release of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).[5][6] This inflammatory cascade, coupled with the compromised state of the hepatocytes, results in widespread apoptosis and necrosis, leading to acute liver failure.[4][5]
Q2: Why is there significant variability in D-GalN animal study outcomes?
A2: Variability in D-GalN studies can stem from multiple sources. Key factors include the animal species and strain, as different species and strains exhibit varying sensitivity to D-GalN.[7][8] For instance, rats and rabbits are generally more sensitive than mice.[7] Other critical factors include the age, sex, and gut microbiota of the animals, the dose and administration route of D-GalN and/or LPS, and the specific experimental timeline for sample collection.[2] Environmental factors such as housing conditions and diet can also contribute to inconsistent results.
Q3: What are the most critical experimental parameters to control to ensure reproducibility?
A3: To minimize variability, it is crucial to standardize the following parameters:
-
Animal Characteristics: Use animals of the same species, strain, sex, and a narrow age and weight range.
-
Dosing: Ensure precise and consistent administration of D-GalN and LPS. Prepare solutions fresh and administer a consistent volume based on accurate body weight.
-
Timing: Standardize the time of day for injections and the exact time points for blood and tissue collection post-injection, as the injury progression is rapid.[9][10]
-
Environment: Maintain consistent housing conditions, including diet, light-dark cycles, and temperature, as these can influence metabolic and inflammatory responses.
-
Health Status: Use only healthy animals, as underlying infections or stress can alter the inflammatory response to D-GalN/LPS.
Q4: Should I use D-Galactosamine alone or in combination with LPS?
A4: The choice depends on your research question.
-
D-GalN alone: This model is useful for studying the direct hepatotoxic effects related to the inhibition of macromolecule synthesis.[11] However, higher doses of D-GalN are typically required to induce significant liver failure.[8]
-
D-GalN with LPS: This combination creates a more robust and rapid model of acute liver failure that is heavily dependent on the inflammatory response, particularly TNF-α.[5][12][13] It is highly relevant for studying inflammatory-mediated liver injury, such as that seen in sepsis or endotoxemia.[14][15] The D-GalN/LPS model is widely used due to its high reproducibility when properly controlled.[13]
Troubleshooting Guide
This guide addresses common problems encountered during D-GalN and D-GalN/LPS experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability in serum ALT/AST levels within the same experimental group. | 1. Inaccurate dosing due to improper mixing of solutions or incorrect injection volumes.2. Variation in injection site (for IP injections).3. Differences in the timing of blood collection.4. Animal stress or underlying health issues. | 1. Prepare D-GalN/LPS solutions fresh for each experiment. Ensure the solution is homogenous before drawing into syringes. Use precision syringes and weigh each animal immediately before injection.2. Standardize the injection site (e.g., lower left abdominal quadrant for IP).3. Adhere to a strict timeline for sacrificing animals and collecting blood. The peak of liver enzymes often occurs within 6-24 hours.[9][10]4. Allow for a proper acclimatization period (at least 7 days) and handle animals gently to minimize stress. |
| Unexpectedly high mortality rate in the experimental groups. | 1. Dose of D-GalN and/or LPS is too high for the specific animal strain, age, or sex.2. Contamination of the D-GalN/LPS solution with other pathogens.3. Synergistic toxicity with other experimental compounds. | 1. Conduct a pilot study to determine the optimal dose-response curve for your specific animal model. Doses can vary significantly between strains.[8]2. Use sterile saline to dissolve D-GalN and LPS. Ensure aseptic techniques during preparation and injection.3. If testing a therapeutic agent, evaluate its potential toxicity alone before combining it with the D-GalN/LPS model. |
| Failure to induce significant liver injury (low ALT/AST levels). | 1. Dose of D-GalN and/or LPS is too low.2. Animal strain is resistant to D-GalN/LPS.3. Inactive D-GalN or LPS due to improper storage or handling.4. Incorrect administration route. | 1. Increase the dose of D-GalN and/or LPS based on literature for your specific animal model or pilot data.2. Confirm the known sensitivity of your chosen animal strain. C57BL/6 mice and Wistar or Sprague-Dawley rats are commonly used and known to be susceptible.[13][16]3. Store reagents according to the manufacturer's instructions. Avoid repeated freeze-thaw cycles.4. Intraperitoneal (IP) injection is the standard and most effective route for this model.[16] |
| Inconsistent histopathological findings. | 1. Variation in the time point of tissue collection.2. Improper tissue fixation or processing.3. Subjectivity in pathological scoring. | 1. Collect liver tissue at the same precise time point for all animals in a group, as the pathology evolves rapidly.2. Immediately fix liver samples in 10% neutral buffered formalin for a standardized duration before processing.3. Use a standardized, blinded scoring system for inflammation, necrosis, and other pathological features. Have samples evaluated by a trained pathologist. |
Experimental Protocols and Data
Standard Protocol for D-GalN/LPS-Induced Acute Liver Failure in Mice
This protocol is a general guideline and should be optimized for your specific laboratory conditions and animal strain.
-
Animals: Use 8-10 week old male C57BL/6J mice. Allow for at least one week of acclimatization.
-
Reagent Preparation:
-
Dissolve D-Galactosamine (Sigma-Aldrich) in sterile, pyrogen-free 0.9% saline to a final concentration of 80 mg/mL.
-
Dissolve LPS (from E. coli O111:B4, Sigma-Aldrich) in sterile, pyrogen-free 0.9% saline to a final concentration of 2 µg/mL.
-
Prepare solutions fresh on the day of the experiment.
-
-
Induction of Injury:
-
Weigh each mouse immediately before injection.
-
Administer D-Galactosamine at a dose of 800 mg/kg and LPS at a dose of 20 µg/kg via a single intraperitoneal (IP) injection. The two agents can be co-injected.
-
-
Monitoring and Sample Collection:
-
Monitor animals for signs of distress.
-
At a predetermined time point (typically 6-8 hours post-injection for peak injury), anesthetize the animals.
-
Collect blood via cardiac puncture for serum analysis (ALT, AST, cytokines).
-
Perfuse the liver with cold PBS and collect tissue samples for histology, Western blot, or gene expression analysis.
-
Recommended D-GalN/LPS Doses for Rodents
The optimal dose is highly dependent on the animal strain and the desired severity of injury. The following table provides a starting point based on published studies.
| Animal | Strain | D-GalN Dose (IP) | LPS Dose (IP) | Typical Time to Peak Injury |
| Mouse | C57BL/6J | 700-900 mg/kg[2][6] | 10-40 µg/kg[2][6] | 6-8 hours |
| Mouse | BALB/c | 400-600 mg/kg | 10-20 µg/kg | 8-12 hours |
| Rat | Wistar | 400 mg/kg[12] | 10 µg/kg[12] | 6-12 hours |
| Rat | Sprague-Dawley | 800 mg/kg[16] | 8 µg/kg[16] | 12-24 hours |
Visualizations
Experimental Workflow
Caption: Standard workflow for D-GalN/LPS-induced acute liver failure studies.
Signaling Pathway of D-GalN/LPS-Induced Hepatocyte Apoptosis
Caption: D-GalN sensitizes hepatocytes to TNF-α-mediated apoptosis.
Troubleshooting Decision Tree for High Variability
Caption: A decision tree to diagnose sources of experimental variability.
References
- 1. Preventive Effect of 6-shogaol on D-galactosamine Induced Hepatotoxicity Through NF-κB/MAPK Signaling Pathway in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-galactosamine-induced liver injury: Topics by Science.gov [science.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. A Comprehensive Review of Experimental Animal Models of Hepatopathy – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 5. researchgate.net [researchgate.net]
- 6. UMSCs Attenuate LPS/D-GalN-induced Acute Liver Failure in Mice by Down-regulating the MyD88/NF-κB Pathway [xiahepublishing.com]
- 7. D-Galactosamine Intoxication in Experimental Animals: Is it Only an Experimental Model of Acute Liver Failure? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. imrpress.com [imrpress.com]
- 9. researchgate.net [researchgate.net]
- 10. scielo.br [scielo.br]
- 11. Modification of the hepatotoxicity of D-galactosamine in the rat by cycloheximide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. D-gal/LPS-induced acute liver failure model | SMC Laboratories Inc. [smccro-lab.com]
- 14. A novel acute lethal liver injury mouse model with visualization of NF-κB activity for treatment of severe acute liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development of a rat model of D-galactosamine/lipopolysaccharide induced hepatorenal syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pretreatment of lipopolysaccharide (LPS) ameliorates D-GalN/LPS induced acute liver failure through TLR4 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: D-Galactosamine Liver Failure Model and Unexpected Kidney Damage
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing the D-galactosamine (D-GalN) liver failure model. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common yet unexpected issue of kidney damage observed in this experimental model.
Frequently Asked Questions (FAQs)
Q1: Is it normal to observe kidney damage in the D-GalN-induced liver failure model?
A1: Yes, it is not uncommon to observe signs of acute kidney injury (AKI) in animals subjected to the D-GalN liver failure model. While D-GalN is primarily a hepatotoxin, secondary renal dysfunction is a frequently reported complication.[1][2] This renal failure is often functional in nature, resembling hepatorenal syndrome (HRS), a condition where the kidneys are structurally normal but functionally impaired due to severe liver disease.[1][3]
Q2: What are the typical signs of kidney damage to look for in my D-GalN model?
A2: Researchers should monitor for both biochemical and histological indicators of kidney damage. Key biochemical markers include a significant increase in serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN) levels, coupled with a decrease in creatinine clearance.[1][2][4][5] Histopathological examination of the kidney may reveal degenerative changes in the proximal tubular cells and glomeruli, inflammation, tubular dilatation, and vascular congestion in the interstitial region.[2][4] However, it is important to note that in some cases of functional renal failure, there may be no observable changes in renal histopathology.[1]
Q3: What is the underlying mechanism of D-GalN-induced kidney damage?
A3: The precise mechanisms are still under investigation, but evidence points towards a multifactorial process. D-GalN-induced acute liver failure can lead to systemic inflammation and the release of various mediators that can cause renal vasoconstriction and reduced renal blood flow.[2][6] Additionally, oxidative stress and apoptosis play a significant role. D-GalN administration has been shown to increase the expression of pro-apoptotic proteins like Bax and caspase-3, while decreasing the expression of the anti-apoptotic protein Bcl-2 in kidney tissue.[2]
Q4: Can the combination of D-GalN with lipopolysaccharide (LPS) worsen kidney damage?
A4: Yes, the co-administration of D-GalN and LPS is a well-established model to induce fulminant hepatic failure, which can subsequently lead to more severe kidney dysfunction.[7][8][9] LPS, an endotoxin, potentiates the inflammatory response initiated by D-GalN, leading to a more robust systemic inflammatory cascade that can exacerbate renal injury.[3]
Troubleshooting Guides
Issue 1: High variability in the incidence and severity of kidney damage between experimental animals.
-
Possible Cause: Differences in animal strain, age, and sex. Genetic background can influence susceptibility to both liver and kidney injury.
-
Troubleshooting Steps:
-
Standardize Animal Characteristics: Ensure that all animals in the study are of the same strain, age, and sex.
-
Acclimatization: Allow for a sufficient acclimatization period for the animals in the laboratory environment before the experiment to reduce stress-related variability.
-
Health Screening: Perform a thorough health screening of the animals before inclusion in the study to exclude any with pre-existing renal conditions.
-
Issue 2: Inconsistent or non-reproducible biochemical markers of kidney injury.
-
Possible Cause: Improper sample collection and handling, or issues with the assay methodology.
-
Troubleshooting Steps:
-
Standardize Blood Collection: Collect blood samples at consistent time points post-D-GalN administration. The timing of sample collection is critical as renal dysfunction can progress over time.
-
Proper Sample Processing: Process blood samples promptly to separate serum or plasma and store them at the recommended temperature (-80°C) to prevent degradation of analytes.
-
Assay Validation: Use validated commercial assay kits for creatinine and BUN and ensure that the equipment is properly calibrated. Include positive and negative controls in each assay run.
-
Issue 3: Discrepancy between functional (biochemical) and structural (histological) kidney damage.
-
Possible Cause: The observed renal dysfunction may be primarily functional (pre-renal), characteristic of hepatorenal syndrome, where structural damage is minimal or absent in the early stages.[1]
-
Troubleshooting Steps:
-
Comprehensive Assessment: Do not rely solely on one type of assessment. Combine the analysis of biochemical markers with a thorough histopathological examination.
-
Advanced Histology: Consider using more sensitive histological staining techniques, such as Periodic acid-Schiff (PAS) for basement membrane integrity and TUNEL staining for apoptosis, to detect subtle cellular changes.
-
Kidney Injury Biomarkers: Measure novel urinary biomarkers of kidney injury such as Kidney Injury Molecule-1 (KIM-1) and N-acetyl-β-D-glucosaminidase (NAG), which can be more sensitive for detecting early tubular injury.[10][11]
-
Quantitative Data Summary
The following tables summarize the typical changes observed in key renal and hepatic parameters in the D-GalN-induced liver failure model.
Table 1: Renal Function Parameters
| Parameter | Control Group (Saline) | D-GalN Treated Group | Reference |
| Serum Creatinine (mg/dL) | ~0.5 - 0.8 | Significant increase (e.g., >1.5) | [1][2][4] |
| Blood Urea Nitrogen (BUN) (mg/dL) | ~15 - 25 | Significant increase (e.g., >40) | [2][4] |
| Creatinine Clearance (mL/min) | ~1.0 - 1.5 | Significant decrease (e.g., <0.5) | [1] |
Note: The values presented are approximate and can vary based on the specific experimental conditions, including the animal species and strain, D-GalN dose, and time of measurement.
Table 2: Liver Function Parameters
| Parameter | Control Group (Saline) | D-GalN Treated Group | Reference |
| Alanine Aminotransferase (ALT) (U/L) | ~20 - 40 | Significant increase (e.g., >2000) | [1] |
| Aspartate Aminotransferase (AST) (U/L) | ~50 - 100 | Significant increase (e.g., >3000) | [1] |
| Total Bilirubin (mg/dL) | ~0.1 - 0.3 | Significant increase (e.g., >1.0) | [1] |
Experimental Protocols
Protocol 1: D-Galactosamine-Induced Liver and Kidney Injury in Rats
-
Animal Model: Male Sprague-Dawley rats (200-250 g).
-
Acclimatization: Acclimatize animals for at least one week before the experiment with free access to standard chow and water.
-
Grouping:
-
Control Group: Receives a single intraperitoneal (i.p.) injection of sterile 0.9% saline.
-
D-GalN Group: Receives a single i.p. injection of D-galactosamine hydrochloride dissolved in sterile saline at a dose of 800 mg/kg body weight.[5]
-
-
Monitoring: Observe the animals for clinical signs of distress.
-
Sample Collection: At 24 or 48 hours post-injection, anesthetize the animals and collect blood via cardiac puncture for biochemical analysis.[1]
-
Tissue Collection: Perfuse the kidneys and liver with cold saline, then fix a portion in 10% neutral buffered formalin for histopathological analysis and snap-freeze the remaining tissue in liquid nitrogen for molecular analysis.
-
Analysis:
-
Biochemical: Measure serum levels of creatinine, BUN, ALT, and AST.
-
Histopathological: Process formalin-fixed tissues for hematoxylin (B73222) and eosin (B541160) (H&E) staining.
-
Protocol 2: D-Galactosamine/LPS-Induced Fulminant Hepatic Failure and Kidney Injury in Mice
-
Animal Model: Male C57BL/6 mice (6-8 weeks old).
-
Acclimatization: Acclimatize animals for at least one week.
-
Grouping:
-
Control Group: Receives a single i.p. injection of sterile saline.
-
D-GalN/LPS Group: Receives a single i.p. injection of D-galactosamine (e.g., 700 mg/kg) and LPS (e.g., 10 µg/kg) dissolved in sterile saline.[9]
-
-
Monitoring: Monitor animals closely for signs of endotoxic shock.
-
Sample Collection: At a predetermined time point (e.g., 6-8 hours post-injection), collect blood and tissues as described in Protocol 1.
-
Analysis: Perform biochemical and histopathological analyses as described above.
Visualizations
Caption: Experimental workflow for D-GalN-induced organ injury model.
Caption: Proposed signaling pathway of D-GalN-induced kidney damage.
References
- 1. D-Galactosamine Intoxication in Experimental Animals: Is it Only an Experimental Model of Acute Liver Failure? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protective effects of ellagic acid in d-galactosamine-induced kidney damage in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a rat model of D-galactosamine/lipopolysaccharide induced hepatorenal syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protective effects of antioxidant combination against D-galactosamine-induced kidney injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amelioration of galactosamine-induced nephrotoxicity by a protein isolated from the leaves of the herb, Cajanus indicus L - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. D-gal/LPS-induced acute liver failure model | SMC Laboratories Inc. [smccro-lab.com]
- 8. Experimental models of hepatotoxicity related to acute liver failure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. atsjournals.org [atsjournals.org]
- 10. mdpi.com [mdpi.com]
- 11. Application of biomarkers in the diagnosis of kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: D-Galactosamine Liver Injury Model
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address reproducibility challenges in the D-galactosamine (B3058547) (D-GalN) and D-Galactosamine/Lipopolysaccharide (D-GalN/LPS) induced liver injury models.
Frequently Asked Questions (FAQs)
1. What is the mechanism of D-galactosamine-induced liver injury?
D-galactosamine is a hepatotoxin that selectively damages hepatocytes.[1][2][3] Its primary mechanism involves the depletion of uridine (B1682114) triphosphate (UTP) pools within the liver. This occurs because D-GalN is metabolized to UDP-galactosamine, consuming UTP. The resulting UTP deficiency inhibits the synthesis of RNA, proteins, and other essential macromolecules, leading to hepatocyte apoptosis and necrosis.[1][2][3] This process mimics the pathophysiology of human viral hepatitis.[1][4]
2. Why is lipopolysaccharide (LPS) often used with D-galactosamine?
Administering a non-lethal dose of D-GalN sensitizes the liver to the toxic effects of endotoxins like LPS.[5] This co-administration model induces a more severe and rapid form of liver failure, often referred to as fulminant hepatic failure, which is valuable for studying acute liver injury.[4][6][7] D-GalN's inhibition of transcription prevents the synthesis of protective molecules, rendering hepatocytes highly susceptible to TNF-α-mediated apoptosis triggered by LPS.[8][9]
3. What are the key sources of variability and poor reproducibility in the D-GalN model?
Several factors can contribute to inconsistent results:
-
Animal Species and Strain: Different animal species and strains exhibit varying sensitivity to D-GalN.[10] For instance, certain mouse strains that are resistant to LPS are also less susceptible to D-GalN-induced hepatotoxicity.[11]
-
Sex: Sex differences have been reported, with female animals sometimes showing a more pronounced inflammatory response and liver injury compared to males.[12]
-
Age and Weight: The age and body weight of the animals can influence their metabolic rate and sensitivity to the toxins.
-
Gut Microbiota: The composition of the gut microbiota plays a significant role in the severity of liver injury.[4][13] Germ-free mice experience reduced liver injury, highlighting the role of gut-derived bacterial products in exacerbating the condition.[13]
-
D-GalN and LPS Dosage: The dose of D-GalN and LPS is critical and can determine the severity and timeline of liver injury.[6][14]
-
Route of Administration: The standard route of administration is intraperitoneal (i.p.) injection, and deviations from this can alter the pharmacokinetics and subsequent liver injury.
Troubleshooting Guide
Issue 1: Low or No Significant Liver Injury Observed
| Possible Cause | Troubleshooting Step |
| Insufficient Dose of D-GalN or LPS | Ensure accurate calculation of dosages based on the most recent body weight of the animals. Refer to the dosage tables below for guidance. An orthogonal design optimization has identified an optimal dosage of 350 mg/kg D-GalN and 30 µg/kg LPS in mice for significant liver failure signs at 6 hours.[14] |
| Animal Strain Resistance | Verify the strain of animal being used. C57BL/10ScN and C3H/HeJ mice, for example, are known to be resistant to LPS and show reduced susceptibility to D-GalN.[11] Consider using a more sensitive strain like C57BL/6. |
| Incorrect Administration | Confirm that the intraperitoneal (i.p.) injection was performed correctly, delivering the full dose into the peritoneal cavity. |
| Timing of Endpoint Analysis | Liver injury markers like ALT and AST peak at different times depending on the model and dosage. For acute models, significant changes are often observed between 6 and 24 hours post-injection.[14][15] |
Issue 2: High Variability in Liver Injury Markers (e.g., ALT, AST) Between Animals in the Same Group
| Possible Cause | Troubleshooting Step |
| Inconsistent Dosing | Re-evaluate the procedure for dose calculation and administration to ensure consistency across all animals. |
| Differences in Gut Microbiota | The gut microbiota can vary between animals, even from the same supplier. Consider co-housing animals for a period before the experiment to normalize their gut flora. Pre-treatment with antibiotics can reduce the influence of gut microbiota, although this may also reduce the severity of liver injury.[13] |
| Underlying Health Status | Ensure all animals are healthy and free from infections prior to the experiment, as underlying inflammation can affect the response to D-GalN/LPS. |
| Sex Differences | If using both male and female animals, analyze the data separately as there can be sex-dependent differences in the response.[12] |
Issue 3: Unexpectedly High Mortality Rate
| Possible Cause | Troubleshooting Step |
| Excessive Dose of D-GalN or LPS | Review and potentially lower the doses of D-GalN and/or LPS. The combination is synergistic, and even small increases can lead to significantly higher mortality.[6] |
| Animal Strain Sensitivity | The animal strain being used may be particularly sensitive. Conduct a pilot study with a lower dose range to establish the LD50 for your specific strain and conditions. |
| Contaminated Reagents | Ensure the D-GalN and LPS solutions are sterile and free from contaminants that could exacerbate the inflammatory response. |
Quantitative Data Summary
Table 1: Recommended Dosages for D-GalN and D-GalN/LPS Models
| Animal | Model | D-Galactosamine (D-GalN) Dose | Lipopolysaccharide (LPS) Dose | Route | Reference |
| Mouse | D-GalN/LPS | 350 mg/kg | 30 µg/kg | i.p. | [14] |
| Mouse | D-GalN/LPS | 800 mg/kg | 100 µg/kg, 300 µg/kg, or 500 µg/kg | i.p. | [6] |
| Rat | D-GalN | 800 mg/kg | - | i.p. | [16] |
| Rat | D-GalN | 1.1 g/kg | - | i.p. | [17] |
| Rat | D-GalN/LPS | 800 mg/kg | 8 µg/kg | i.p. | [15] |
Note: These are starting points. It is crucial to optimize the dose for your specific animal strain and experimental conditions.
Table 2: Influence of Sex on Liver Injury in Rats (D-GalN Model)
| Parameter (24h post D-GalN) | Female Rats | Male Rats | Reference |
| Liver Triglyceride Accumulation | 75 mg/g | 33 mg/g | [12] |
| Plasma Free Fatty Acids | Rose to twice the normal level | Significantly lower than females | [12] |
Experimental Protocols
Protocol 1: D-GalN/LPS-Induced Acute Liver Failure in Mice
-
Animal Preparation: Use male C57BL/6 mice (8-10 weeks old). Acclimatize the animals for at least one week before the experiment.
-
Reagent Preparation:
-
Prepare D-galactosamine (Sigma-Aldrich) in sterile, pyrogen-free 0.9% saline to the desired concentration (e.g., 35 mg/mL for a 350 mg/kg dose in a 10 mL/kg injection volume).
-
Prepare LPS (from E. coli O111:B4, Sigma-Aldrich) in sterile, pyrogen-free 0.9% saline to the desired concentration (e.g., 3 µg/mL for a 30 µg/kg dose).
-
-
Induction of Liver Injury:
-
Weigh each mouse immediately before injection.
-
Administer D-GalN and LPS via a single intraperitoneal (i.p.) injection.[14]
-
-
Monitoring:
-
Monitor the animals for signs of lethargy and illness.
-
The typical signs of liver failure appear around 6 hours post-injection.[14]
-
-
Sample Collection:
-
At the desired time point (e.g., 6, 12, or 24 hours), euthanize the mice.
-
Collect blood via cardiac puncture for serum analysis of ALT and AST.
-
Perfuse the liver with cold PBS and collect tissue samples for histology (in 10% neutral buffered formalin) and molecular analysis (snap-frozen in liquid nitrogen).
-
Signaling Pathways and Workflows
D-GalN/LPS Signaling Pathway
The co-administration of D-GalN and LPS triggers a signaling cascade that culminates in massive hepatocyte apoptosis. LPS binds to Toll-like receptor 4 (TLR4) on Kupffer cells (liver macrophages), activating the MyD88/NF-κB signaling pathway.[18] This leads to the production of pro-inflammatory cytokines, most notably TNF-α.[1][18] Simultaneously, D-GalN inhibits transcription in hepatocytes, preventing them from producing anti-apoptotic proteins. The hepatocytes are thus sensitized to TNF-α, which binds to its receptor (TNFR1) and activates the caspase cascade, leading to apoptosis.[8][9]
Caption: D-GalN/LPS signaling pathway leading to hepatocyte apoptosis.
Experimental Workflow Diagram
The following diagram outlines a typical experimental workflow for the D-GalN/LPS-induced acute liver failure model.
References
- 1. Preventive Effect of 6-shogaol on D-galactosamine Induced Hepatotoxicity Through NF-κB/MAPK Signaling Pathway in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Model of D-Galactosamine-Induced Injury of Rat Hepatocytes in Primary Culture | Acta Medica [actamedica.lfhk.cuni.cz]
- 3. The model of D-galactosamine-induced injury of rat hepatocytes in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gut Microbiota and Chemical-Induced Acute Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. D-galactosamine lethality model: scope and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel acute lethal liver injury mouse model with visualization of NF-κB activity for treatment of severe acute liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The progress to establish optimal animal models for the study of acute-on-chronic liver failure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. atsjournals.org [atsjournals.org]
- 10. D-Galactosamine Causes Liver Injury Synergistically with Lipopolysaccharide but not Zymosan in Chicks - PMC [pmc.ncbi.nlm.nih.gov]
- 11. D-Galactosamine hepatotoxicity is associated with endotoxin sensitivity and mediated by lymphoreticular cells in mice [pubmed.ncbi.nlm.nih.gov]
- 12. Liver injury and lipid metabolism: sex differences in the fatty liver induced by d-galactosamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Presence of Gut Microbiota Worsens D-Galactosamine and Lipopolysaccharide-Induced Hepatic Injury in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [Orthogonal design based optimization of a mouse model of acute liver failure induced by D-galactosamine and lipopolysaccharide] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. LPS pretreatment ameliorates D-galactosamine/lipopolysaccharide-induced acute liver failure in rat - PMC [pmc.ncbi.nlm.nih.gov]
- 16. M1/M2-macrophage Polarization-based Hepatotoxicity in d-galactosamine-induced Acute Liver Injury in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. D-Galactosamine Intoxication in Experimental Animals: Is it Only an Experimental Model of Acute Liver Failure? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. UMSCs Attenuate LPS/D-GalN-induced Acute Liver Failure in Mice by Down-regulating the MyD88/NF-κB Pathway [xiahepublishing.com]
Technical Support Center: Time-Course of Liver Injury After D-galactosamine/LPS Injection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the D-galactosamine/LPS (D-GalN/LPS) model of acute liver injury. The information is tailored for researchers, scientists, and drug development professionals to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the typical time-course of liver injury following D-GalN/LPS administration in mice?
A1: The D-GalN/LPS model induces a rapid and severe liver injury. Key events follow a reproducible timeline:
-
2 hours: Serum levels of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), begin to increase. Serum alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) levels also start to rise.[1][2]
-
4 hours: A significant increase in NF-κB activity in the liver can be observed, peaking around this time.[3] Serum cytokine levels continue to rise.[3]
-
5-6 hours: Hepatocyte apoptosis becomes evident.[4] Histological examination reveals inflammatory cell infiltration and hepatocyte swelling.[1] Myeloperoxidase (MPO) activity, an indicator of neutrophil infiltration, significantly increases.[5]
-
6-10 hours: Typical hepatocyte apoptosis is readily observable.[6][7][8] DNA laddering, a hallmark of apoptosis, can be detected.[6]
-
7 hours: Serum ALT and AST levels reach their peak.[4]
-
8-10 hours: In lethal models, mortality is typically observed within this timeframe.[3]
-
12 hours: Serum ALT and AST levels are significantly elevated.[1][2][9]
-
24 hours: Serum TNF-α and IL-6 levels are significantly elevated.[1]
Q2: What are the key signaling pathways involved in D-GalN/LPS-induced liver injury?
A2: The primary mechanism involves TNF-α-mediated hepatocyte apoptosis.[10][11][12][13][14] D-galactosamine sensitizes hepatocytes to the cytotoxic effects of TNF-α by inhibiting transcription and depleting uridine (B1682114) triphosphate (UTP).[11][15] LPS, a component of Gram-negative bacteria, stimulates macrophages (Kupffer cells in the liver) to produce TNF-α.[5] This secreted TNF-α then binds to its receptor (TNF-R1) on hepatocytes, initiating a caspase cascade that leads to apoptosis.[10][11][16][17]
Q3: What are the expected changes in serum markers of liver injury?
A3: A rapid and significant increase in serum ALT and AST levels is a hallmark of this model.[18] These levels typically start to rise within 2 hours, peak around 7-12 hours, and remain significantly elevated at 24 hours post-injection.[1][2][4][9]
Troubleshooting Guides
TUNEL Staining for Apoptosis
Issue: High Background Staining
-
Possible Cause: Inadequate washing, excessive enzyme concentration, or autofluorescence.
-
Troubleshooting Steps:
-
Optimize Washing: Increase the number and duration of PBS washes after fixation, permeabilization, and labeling steps. The use of PBS with 0.05% Tween 20 can also help reduce background.
-
Titrate TdT Enzyme: The concentration of the TdT enzyme may be too high. Perform a titration experiment to determine the optimal concentration that provides a good signal-to-noise ratio.
-
Check for Autofluorescence: Before staining, examine an unstained tissue section under the fluorescence microscope to check for endogenous fluorescence. If present, consider using a quenching agent or selecting a fluorophore with a different emission spectrum.
-
Control Incubation Time: Ensure the incubation time with the TUNEL reaction mixture is not excessive. Stick to the recommended time in the protocol, typically 60 minutes at 37°C.
-
Issue: No or Weak Signal
-
Possible Cause: Insufficient permeabilization, inactive TdT enzyme, or degraded DNA.
-
Troubleshooting Steps:
-
Optimize Permeabilization: The concentration and incubation time of Proteinase K are critical. For liver tissue, a concentration of 10-20 µg/mL for 15-30 minutes at room temperature is a good starting point.
-
Include a Positive Control: Always include a positive control by treating a slide with DNase I to induce DNA fragmentation. This will confirm that the reagents and the staining procedure are working correctly.
-
Check Reagent Integrity: Ensure that the TdT enzyme and fluorescently labeled dUTP have been stored correctly and have not expired.
-
ELISA for Inflammatory Cytokines (TNF-α, IL-6)
Issue: High Coefficient of Variation (CV) Between Replicates
-
Possible Cause: Pipetting errors, improper mixing of reagents, or temperature gradients across the plate.
-
Troubleshooting Steps:
-
Pipetting Technique: Ensure accurate and consistent pipetting. Use calibrated pipettes and fresh tips for each sample and reagent.
-
Thorough Mixing: Gently vortex or invert reagent solutions before use to ensure homogeneity.
-
Temperature Control: Allow all reagents and samples to come to room temperature before starting the assay. During incubations, seal the plate to prevent evaporation and ensure a uniform temperature across all wells.
-
Issue: High Background
-
Possible Cause: Insufficient washing, cross-contamination, or prolonged incubation times.
-
Troubleshooting Steps:
-
Washing: Increase the number of wash steps and ensure complete aspiration of the wash buffer from the wells between washes.
-
Prevent Cross-Contamination: Be careful not to splash reagents between wells. Use fresh pipette tips for each step.
-
Adhere to Incubation Times: Strictly follow the incubation times specified in the ELISA kit protocol.
-
Quantitative Data Summary
Table 1: Time-Course of Serum Aminotransferase Levels After D-GalN/LPS Injection in Mice
| Time Point | Serum ALT (U/L) | Serum AST (U/L) | Reference |
| 0 hours (Control) | Baseline | Baseline | [1][4] |
| 2 hours | Increased | Increased | [1][2] |
| 6 hours | Significantly Increased | Significantly Increased | [19] |
| 7 hours | Peak Levels | Peak Levels | [4] |
| 12 hours | Significantly Elevated | Significantly Elevated | [1][2][9] |
Table 2: Time-Course of Inflammatory Cytokine Levels After D-GalN/LPS Injection in Mice
| Time Point | Serum TNF-α (pg/mL) | Serum IL-6 (pg/mL) | Reference |
| 0 hours (Control) | Baseline | Baseline | [1][3] |
| 2 hours | Increased | Increased | [1][3] |
| 4 hours | Peaking | Peaking | [3] |
| 24 hours | Significantly Elevated | Significantly Elevated | [1] |
Experimental Protocols
D-Galactosamine/LPS Acute Liver Injury Model in Mice
-
Animals: Use male C57BL/6J mice, 6-8 weeks old.
-
Reagents:
-
Procedure:
-
Administer D-GalN and LPS via intraperitoneal (i.p.) injection.
-
Monitor animals for signs of morbidity.
-
Collect blood and liver tissue at specified time points (e.g., 2, 4, 6, 8, 12, 24 hours) for analysis.
-
TUNEL Staining of Liver Tissue
-
Tissue Preparation:
-
Fix liver tissue in 4% paraformaldehyde for 24 hours.
-
Embed in paraffin (B1166041) and cut 4-5 µm sections.
-
Deparaffinize sections in xylene and rehydrate through a graded ethanol (B145695) series.
-
-
Permeabilization:
-
Incubate sections with 20 µg/mL Proteinase K in PBS for 15 minutes at room temperature.
-
Wash twice with PBS.
-
-
TUNEL Reaction:
-
Prepare the TUNEL reaction mixture according to the manufacturer's instructions (typically containing TdT enzyme and fluorescently labeled dUTP).
-
Incubate sections with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified chamber.
-
-
Detection:
-
Wash sections three times with PBS.
-
Counterstain nuclei with DAPI or Hoechst.
-
Mount with an anti-fade mounting medium.
-
-
Analysis:
-
Visualize under a fluorescence microscope. TUNEL-positive nuclei will fluoresce at the wavelength corresponding to the labeled dUTP.
-
Measurement of Serum ALT and AST
-
Sample Collection: Collect blood via cardiac puncture or retro-orbital bleeding and allow it to clot.
-
Serum Separation: Centrifuge the blood at 2,000 x g for 10 minutes at 4°C to separate the serum.
-
Assay: Use a commercially available colorimetric assay kit for ALT and AST measurement, following the manufacturer's protocol. The assay is typically performed in a 96-well plate and read on a microplate reader.
ELISA for Serum TNF-α and IL-6
-
Sample Preparation: Use serum collected as described above. Dilute samples as necessary based on the expected concentration range and the sensitivity of the ELISA kit.
-
Assay: Use commercially available mouse TNF-α and IL-6 ELISA kits. Follow the manufacturer's instructions, which typically involve the following steps:
-
Coating the plate with a capture antibody.
-
Blocking non-specific binding sites.
-
Incubating with standards and samples.
-
Incubating with a detection antibody.
-
Incubating with a streptavidin-HRP conjugate.
-
Adding a substrate solution to develop the color.
-
Stopping the reaction and reading the absorbance on a microplate reader.
-
-
Data Analysis: Calculate the cytokine concentrations based on the standard curve.
Visualizations
Caption: Experimental workflow for the D-GalN/LPS-induced liver injury model.
Caption: Key signaling pathway in D-GalN/LPS-induced hepatocyte apoptosis.
References
- 1. ethosbiosciences.com [ethosbiosciences.com]
- 2. researchgate.net [researchgate.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. D-gal/LPS-induced acute liver failure model | SMC Laboratories Inc. [smccro-lab.com]
- 5. TUNEL staining in liver tissues [bio-protocol.org]
- 6. yeasenbio.com [yeasenbio.com]
- 7. clyte.tech [clyte.tech]
- 8. researchgate.net [researchgate.net]
- 9. genscript.com [genscript.com]
- 10. The determination of myeloperoxidase activity in liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analysis and Solution of Common Problems in TUNEL Detection [elabscience.com]
- 12. biocompare.com [biocompare.com]
- 13. unibiotech.in [unibiotech.in]
- 14. A novel acute lethal liver injury mouse model with visualization of NF-κB activity for treatment of severe acute liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sinobiological.com [sinobiological.com]
- 16. arp1.com [arp1.com]
- 17. assaygenie.com [assaygenie.com]
- 18. atsjournals.org [atsjournals.org]
- 19. arcegen.com [arcegen.com]
Technical Support Center: D(+)-Galactosamine Hydrochloride
Welcome to the technical support center for D(+)-Galactosamine hydrochloride (D-GalN). This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing D-GalN in their experiments. Here you will find answers to frequently asked questions and troubleshooting guides to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The most common and recommended solvent for preparing this compound solutions for in vivo and in vitro experiments is sterile, pyrogen-free saline or phosphate-buffered saline (PBS).[1][2] For stock solutions, organic solvents can also be used.
Q2: My this compound is not dissolving properly in aqueous solutions. What should I do?
A2: If you encounter precipitation or phase separation during preparation, gentle heating and/or sonication can be used to aid dissolution.[3][4] Ensure that the solvent is of high purity and at an appropriate pH. For aqueous buffers like PBS, a pH of 7.2 is commonly used.[5]
Q3: What are some alternative solvents for this compound if aqueous solutions are not suitable for my experiment?
A3: this compound is soluble in several organic solvents, which can be used to prepare stock solutions.[3] These include Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and ethanol.[3][5] When using organic solvents to prepare a stock solution, it is crucial to make further dilutions into aqueous buffers or isotonic saline before performing biological experiments.[3] Ensure the final concentration of the organic solvent is insignificant to avoid any physiological effects.[3]
Q4: How should I store solutions of this compound?
A4: It is recommended to prepare fresh aqueous solutions of this compound and use them on the same day.[3] Storing aqueous solutions for more than one day is not advised.[3] If you have a stock solution in an organic solvent, it can be stored at -20°C for up to one month or -80°C for up to six months when sealed to protect from moisture.[3] Always aliquot the stock solution to prevent product inactivation from repeated freeze-thaw cycles.[3]
Troubleshooting Guide
Issue 1: Precipitation observed when preparing an aqueous solution.
-
Possible Cause: The concentration of this compound may be too high for the chosen solvent and temperature.
-
Solution:
Issue 2: Inconsistent results in animal models of acute liver failure.
-
Possible Cause 1: Variability in the preparation and administration of D-GalN and/or lipopolysaccharide (LPS).
-
Solution 1: Ensure consistent and accurate weighing of reagents and precise dilutions. Use a standardized protocol for intraperitoneal injection.
-
Possible Cause 2: Animal strain, age, and sex can influence the response to D-GalN/LPS.
-
Solution 2: It is recommended to determine the optimal experimental conditions, including animal strain, age, dosage, and timing, through preliminary experiments.[3]
-
Possible Cause 3: The biological activity of LPS can vary between lots.
-
Solution 3: Use LPS from the same lot for a series of experiments to ensure consistency.
Issue 3: Cell death observed in un-treated control groups in cell culture experiments.
-
Possible Cause: The cell culture media components may be interacting negatively or degrading over time.
-
Solution: Ensure the cell culture medium is fresh and properly prepared. Some media components can impact the stability of reagents and the health of cells in culture.[6]
Data Presentation
Solubility of this compound
| Solvent | Solubility | Reference |
| Water | ~50 g/L at 20°C | |
| H₂O | 50 mg/mL (clear to very slightly hazy) | [1][7] |
| H₂O | 100 mg/mL (with ultrasonic) | [4] |
| PBS (pH 7.2) | ~10 mg/mL | [3][5] |
| PBS | 100 mg/mL (with ultrasonic) | [3][4] |
| Ethanol | ~5 mg/mL | [3][5] |
| DMSO | 25 mg/mL | [3][5] |
| DMF | 25 mg/mL | [3][5] |
Experimental Protocols
Induction of Acute Liver Failure in Mice using D-GalN and LPS
This protocol is a common method for inducing a model of fulminant hepatic failure.
Materials:
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Pyrogen-free sterile saline (0.9% NaCl) or PBS
-
6- to 8-week-old female C57Bl/6 mice
Procedure:
-
Preparation of Reagents:
-
Dissolve this compound in pyrogen-free sterile saline to the desired concentration (e.g., 800 mg/kg).
-
Reconstitute LPS in pyrogen-free sterile saline to the desired concentration (e.g., 10-50 µg/kg).
-
-
Administration:
-
Monitoring:
-
Monitor the animals for clinical signs of liver failure.
-
Collect blood and liver tissue samples at predetermined time points for analysis (e.g., measurement of plasma alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) levels, and histological examination of the liver).[8]
-
Visualizations
Experimental Workflow for D-GalN/LPS-Induced Acute Liver Failure Model
Caption: Workflow for inducing acute liver failure in mice.
Simplified Signaling Pathway of D-GalN-Induced Hepatotoxicity
Caption: Key mechanisms of D-GalN-induced liver cell injury.
References
- 1. D-Galactosamine Intoxication in Experimental Animals: Is it Only an Experimental Model of Acute Liver Failure? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. atsjournals.org [atsjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN110156846A - A kind of preparation process of D-galactosamine hydrochloride - Google Patents [patents.google.com]
- 8. LPS pretreatment ameliorates D-galactosamine/lipopolysaccharide-induced acute liver failure in rat - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to D-Galactosamine and Acetaminophen Models of Acute Liver Failure
For researchers, scientists, and drug development professionals, selecting the appropriate animal model is a critical step in studying acute liver failure (ALF). The D-galactosamine (D-GalN) and acetaminophen (B1664979) (APAP) induced models are two of the most widely used tools in hepatotoxicity research. This guide provides an objective comparison of their mechanisms, experimental protocols, and key readouts to aid in the selection of the most suitable model for specific research questions.
The D-GalN and APAP models, while both inducing acute liver injury, operate through distinct pathophysiological pathways, offering unique advantages for investigating different aspects of ALF. The APAP model is highly relevant to clinical scenarios of drug-induced liver injury, while the D-GalN model, particularly when co-administered with lipopolysaccharide (LPS), provides a robust system for studying inflammation-driven liver damage.[1][2]
Core Mechanisms of Hepatotoxicity
The fundamental difference between the two models lies in their initial molecular insults. APAP-induced hepatotoxicity is a direct consequence of its metabolic activation, whereas D-GalN toxicity stems from the inhibition of essential macromolecule synthesis, often potentiated by an inflammatory challenge.
In the acetaminophen (APAP) model , an overdose leads to the saturation of normal glucuronidation and sulfation pathways.[3] This shunts APAP metabolism towards the cytochrome P450 system, primarily CYP2E1, generating the highly reactive and toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI).[1][3] Under normal conditions, NAPQI is detoxified by conjugation with glutathione (B108866) (GSH). However, during an overdose, hepatic GSH stores are depleted, allowing NAPQI to form protein adducts, particularly with mitochondrial proteins.[1][4] This triggers a cascade of events including mitochondrial oxidative stress, activation of c-Jun N-terminal kinase (JNK), and ultimately, oncotic necrosis of hepatocytes.[4][5][6][7]
Conversely, the D-galactosamine (D-GalN) model induces liver injury by acting as a specific hepatotoxin that depletes uridine (B1682114) triphosphate (UTP) pools.[8][9] This leads to the inhibition of RNA and protein synthesis, rendering hepatocytes highly susceptible to apoptosis.[8][9] D-GalN is often administered with a low dose of lipopolysaccharide (LPS) to create a more robust and rapid model of liver failure.[10] LPS activates Kupffer cells via Toll-like receptor 4 (TLR4), leading to the release of pro-inflammatory cytokines, most notably tumor necrosis factor-alpha (TNF-α).[1][11][12] TNF-α then acts on the D-GalN-sensitized hepatocytes, triggering a caspase-dependent apoptotic cascade.[11][12][13]
Comparative Data Overview
The following tables provide a quantitative comparison of key parameters in the D-GalN and APAP models of acute liver failure.
| Feature | D-Galactosamine (D-GalN) / LPS Model | Acetaminophen (APAP) Model |
| Primary Mechanism | Inhibition of RNA/protein synthesis, sensitization to TNF-α | Formation of toxic metabolite (NAPQI), GSH depletion, oxidative stress |
| Key Signaling Pathway | TNF-α/TNFR1 | JNK/MAPK |
| Primary Mode of Cell Death | Apoptosis | Necrosis |
| Typical Onset of Injury | Rapid (within hours) | Slower (peaks at 24-48 hours) |
| Histopathological Features | Apoptotic bodies, inflammatory cell infiltration | Centrilobular necrosis, hemorrhage |
| Clinical Relevance | Sepsis-induced liver failure, inflammatory liver diseases | Drug-induced liver injury |
Table 1: Key Mechanistic and Pathological Differences
| Biomarker | D-Galactosamine (D-GalN) / LPS Model | Acetaminophen (APAP) Model |
| Alanine Aminotransferase (ALT) | Significant increase, peaks around 8-24 hours | Dramatic increase, peaks around 24-48 hours |
| Aspartate Aminotransferase (AST) | Significant increase, parallels ALT | Dramatic increase, parallels ALT |
| Bilirubin | Moderate to significant increase | Significant increase in severe cases |
| Caspase-3 Activity | Markedly increased | Generally not activated |
| APAP-Protein Adducts | Not applicable | Highly specific and sensitive marker |
| High Mobility Group Box 1 (HMGB1) | Increased | Increased |
| Keratin-18 (K18) Fragments | Increased (M30 fragment indicates apoptosis) | Increased (M65 fragment indicates necrosis) |
| microRNA-122 (miR-122) | Increased | Increased |
Table 2: Common Biomarkers and Their Typical Responses
Experimental Protocols
Detailed methodologies for inducing acute liver failure using D-GalN/LPS and APAP in rodents are provided below.
D-Galactosamine/Lipopolysaccharide (LPS) Model in Mice
Objective: To induce acute, inflammation-driven liver failure characterized by apoptosis.
Materials:
-
D-Galactosamine (Sigma-Aldrich)
-
Lipopolysaccharide (LPS, from E. coli serotype O111:B4; Sigma-Aldrich)
-
Sterile, pyrogen-free 0.9% saline
-
Male C57BL/6 mice (8-10 weeks old)
Procedure:
-
Animal Preparation: Acclimatize mice for at least one week with a 12-hour light/dark cycle and free access to food and water.
-
Reagent Preparation:
-
Dissolve D-Galactosamine in sterile saline to a final concentration of 100 mg/mL.
-
Dissolve LPS in sterile saline to a final concentration of 10 µg/mL.
-
-
Induction of Liver Injury:
-
Monitoring and Sample Collection:
-
Monitor animals for signs of distress.
-
Peak liver injury is typically observed between 6 and 10 hours post-injection.[9][10]
-
At the desired time point, euthanize mice and collect blood via cardiac puncture for serum biomarker analysis (ALT, AST, etc.).
-
Perfuse the liver with cold phosphate-buffered saline (PBS) and collect tissue samples for histopathology, protein, and RNA analysis.
-
Acetaminophen (APAP) Model in Mice
Objective: To induce acute liver failure that mimics human overdose, characterized by centrilobular necrosis.
Materials:
-
Acetaminophen (Sigma-Aldrich)
-
Sterile, pyrogen-free 0.9% saline
-
Male C57BL/6 mice (8-10 weeks old)
Procedure:
-
Animal Preparation: Acclimatize mice as described above. Fast mice overnight (approximately 12-16 hours) before APAP administration to deplete glycogen (B147801) stores and enhance toxicity.[14][15][16] Water should be provided ad libitum.
-
Reagent Preparation:
-
APAP is poorly soluble in saline at room temperature. To prepare the dosing solution, warm sterile saline to 50-60°C.
-
Add APAP powder to the warm saline to achieve a final concentration of 15-30 mg/mL. Vortex or sonicate until fully dissolved. The solution should be clear.
-
Cool the solution to body temperature before injection. Prepare fresh on the day of the experiment.
-
-
Induction of Liver Injury:
-
Monitoring and Sample Collection:
-
Return food to the cages after APAP injection.
-
Monitor animals for signs of lethargy and piloerection.
-
Peak liver injury is typically observed between 24 and 48 hours post-injection.[17]
-
At the desired time point, collect blood and liver tissue as described for the D-GalN/LPS model.
-
Signaling Pathways and Experimental Workflows
The distinct signaling cascades triggered by D-GalN/LPS and APAP are visualized below, along with a generalized experimental workflow for these models.
Caption: D-GalN/LPS-induced apoptosis signaling pathway.
Caption: Acetaminophen-induced necrosis signaling pathway.
Caption: Generalized experimental workflow for ALF models.
Conclusion
The choice between the D-galactosamine and acetaminophen models of acute liver failure should be guided by the specific research objectives. The APAP model offers high clinical relevance for studying drug-induced liver injury and mechanisms of hepatocellular necrosis. The D-GalN/LPS model is an invaluable tool for investigating the role of inflammation, cytokine signaling, and apoptosis in the pathogenesis of acute liver failure. By understanding the distinct characteristics of each model, researchers can more effectively design experiments to unravel the complexities of ALF and develop novel therapeutic interventions.
References
- 1. Experimental models of hepatotoxicity related to acute liver failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical Models of Acute Liver Failure - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Frontiers | Advances in the study of acetaminophen-induced liver injury [frontiersin.org]
- 4. PATHOPHYSIOLOGICAL SIGNIFICANCE OF C-JUN N-TERMINAL KINASE IN ACETAMINOPHEN HEPATOTOXICITY - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scite.ai [scite.ai]
- 6. JNK Signaling Pathway Mediates Acetaminophen-Induced Hepatotoxicity Accompanied by Changes of Glutathione S-Transferase A1 Content and Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. wjgnet.com [wjgnet.com]
- 8. D-Galactosamine Intoxication in Experimental Animals: Is it Only an Experimental Model of Acute Liver Failure? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nature and mechanisms of hepatocyte apoptosis induced by d-galactosamine/lipopolysaccharide challenge in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. D-gal/LPS-induced acute liver failure model | SMC Laboratories Inc. [smccro-lab.com]
- 11. LPS-induced liver injury in D-galactosamine-sensitized mice requires secreted TNF-alpha and the TNF-p55 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
- 13. journals.physiology.org [journals.physiology.org]
- 14. Acetaminophen-induced acute liver injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. deepdyve.com [deepdyve.com]
- 17. Acetaminophen Test Battery (ATB): A Comprehensive Method to Study Acetaminophen-Induced Acute Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
For researchers and professionals in drug development, selecting the appropriate animal model is a critical step in studying liver injury and evaluating therapeutic candidates. This guide provides an objective comparison of two widely used models of acute hepatitis: D-galactosamine (D-GalN)/lipopolysaccharide (LPS) and Concanavalin (B7782731) A (ConA) induced liver injury. We will delve into their mechanisms, experimental protocols, and key pathological readouts, supported by experimental data.
At a Glance: D-GalN/LPS vs. ConA Models
| Feature | D-Galactosamine (D-GalN)/LPS Model | Concanavalin A (ConA) Model |
| Primary Mechanism | Hepatocyte-sensitization followed by innate immune activation | T-cell and NKT cell-mediated cytotoxicity |
| Key Inducing Agent(s) | D-galactosamine and Lipopolysaccharide | Concanavalin A |
| Mode of Cell Death | Primarily apoptosis, with some necrosis[1] | Primarily necrosis, with some apoptotic features[2][3] |
| Time to Peak Injury | Rapid (6-12 hours)[4][5] | Relatively rapid (8-24 hours)[6] |
| Immunological Profile | Macrophage/Kupffer cell-driven, TNF-α dependent[7][8][9] | T-cell and NKT cell-driven, IFN-γ and TNF-α dependent[2][10][11] |
| Human Disease Relevance | Sepsis-associated liver failure, drug-induced liver injury | Autoimmune hepatitis, viral hepatitis[10] |
Quantitative Comparison of Liver Injury Markers
The severity of liver injury in both models is commonly assessed by measuring the serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), enzymes that are released from damaged hepatocytes.
Serum Transaminase Levels Over Time
| Time Point | D-GalN/LPS Model (ALT/AST in U/L) | ConA Model (ALT/AST in U/L) |
| Baseline (0 hr) | ~40 / ~60 | ~30 / ~50 |
| 2-4 hours | Significant increase | Moderate increase[6][12] |
| 6-8 hours | Peak levels often observed[13] | Substantial increase[6][12] |
| 12 hours | Levels may start to decline or remain high[5] | Often peak levels |
| 24 hours | Declining | Declining[14] |
Note: Absolute values can vary significantly based on mouse strain, sex, and specific experimental conditions.
Histopathological Scoring
Histopathological analysis of liver tissue provides crucial insights into the nature and extent of cellular damage. Scoring systems are used to quantify these changes.
| Histopathological Feature | D-GalN/LPS Model | ConA Model |
| Necrosis | Widespread, often panlobular apoptosis and necrosis[15] | Predominantly centrilobular necrosis[3][16] |
| Inflammatory Infiltration | Primarily neutrophils and macrophages (Kupffer cells)[15] | Primarily lymphocytes (T-cells, NKT cells)[17] |
| Hemorrhage | Common and can be severe[15] | Less prominent than in the D-GalN/LPS model |
| Apoptotic Bodies | Abundant[1] | Present, but less frequent than in the D-GalN/LPS model |
Detailed Experimental Protocols
D-Galactosamine/LPS-Induced Hepatitis
This model involves sensitizing hepatocytes to the effects of LPS, a component of the outer membrane of Gram-negative bacteria. D-GalN depletes uridine (B1682114) triphosphate, inhibiting RNA synthesis and making hepatocytes highly susceptible to TNF-α-mediated apoptosis.
Materials:
-
D-galactosamine (Sigma-Aldrich, Cat. No. G0500)
-
Lipopolysaccharide (from E. coli O111:B4, Sigma-Aldrich, Cat. No. L2630)
-
Sterile, pyrogen-free saline
-
6-8 week old male C57BL/6 mice
Procedure:
-
Prepare a solution of D-GalN in sterile saline at a concentration of 80 mg/mL.
-
Prepare a solution of LPS in sterile saline at a concentration of 4 µg/mL.
-
Administer D-GalN via intraperitoneal (i.p.) injection at a dose of 800 mg/kg.[18][13][19]
-
Simultaneously or shortly after, administer LPS via i.p. injection at a dose of 10-50 µg/kg.[18][1]
-
Monitor animals for signs of distress.
-
Collect blood and liver tissue samples at desired time points (e.g., 6, 8, 12, 24 hours) for analysis. Peak injury is typically observed between 6 and 12 hours.[4][5]
Concanavalin A-Induced Hepatitis
This model is T-cell dependent and is often used to study autoimmune hepatitis. ConA is a lectin that binds to mannose residues on glycoproteins, including the T-cell receptor, leading to the activation of T-cells and NKT cells.[10]
Materials:
-
Concanavalin A (Sigma-Aldrich, Cat. No. C2010)
-
Sterile, pyrogen-free saline or phosphate-buffered saline (PBS)
-
6-8 week old male BALB/c or C57BL/6 mice
Procedure:
-
Prepare a solution of ConA in sterile saline or PBS at a concentration of 1-2 mg/mL.
-
Administer ConA via intravenous (i.v.) injection into the tail vein at a dose of 15-25 mg/kg.[6][20][21]
-
Monitor animals for signs of distress.
-
Collect blood and liver tissue samples at desired time points (e.g., 8, 12, 24 hours) for analysis. Peak injury is typically observed between 8 and 24 hours.[6][20]
Signaling Pathways
The molecular mechanisms driving hepatotoxicity differ significantly between the two models.
D-Galactosamine/LPS Signaling Pathway
In the D-GalN/LPS model, the primary driver of injury is the activation of Kupffer cells by LPS, leading to a massive release of TNF-α. D-GalN-sensitized hepatocytes are then unable to mount a protective response and undergo apoptosis.
Concanavalin A Signaling Pathway
ConA-induced hepatitis is a more complex immune-mediated process. ConA directly activates T-cells and NKT cells, which then release a variety of cytokines that cause hepatocyte damage.
Summary and Recommendations
The choice between the D-GalN/LPS and ConA models of hepatitis should be guided by the specific research question.
-
For studies focused on innate immunity, sepsis-related liver injury, or the direct hepatotoxic effects of inflammatory mediators like TNF-α, the D-GalN/LPS model is highly suitable. Its rapid onset and clear, apoptosis-driven mechanism make it a robust and reproducible model.
-
For research into autoimmune hepatitis, T-cell-mediated liver damage, and the role of adaptive immunity in liver pathology, the ConA model is the preferred choice. While more variable than the D-GalN/LPS model, it more closely mimics the immunological aspects of human autoimmune and viral hepatitis.
By understanding the distinct mechanisms and experimental considerations of each model, researchers can make an informed decision to best suit their scientific objectives.
References
- 1. Nature and mechanisms of hepatocyte apoptosis induced by d-galactosamine/lipopolysaccharide challenge in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. heraldopenaccess.us [heraldopenaccess.us]
- 3. researchgate.net [researchgate.net]
- 4. D-gal/LPS-induced acute liver failure model | SMC Laboratories Inc. [smccro-lab.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Tumor necrosis factor alpha mediates the lethal hepatotoxic effects of poly(I:C) in D-galactosamine-sensitized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. UMSCs Attenuate LPS/D-GalN-induced Acute Liver Failure in Mice by Down-regulating the MyD88/NF-κB Pathway [xiahepublishing.com]
- 10. The concanavalin A model of acute hepatitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. New Insight into the Concanavalin A-Induced Apoptosis in Hepatocyte of an Animal Model: Possible Involvement of Caspase-Independent Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A novel acute lethal liver injury mouse model with visualization of NF-κB activity for treatment of severe acute liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification and characterization of dynamically regulated hepatitis-related genes in a concanavalin A-induced liver injury model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. atsjournals.org [atsjournals.org]
- 19. NLRP3 inflammasome activation in D-galactosamine and lipopolysaccharide-induced acute liver failure: role of heme oxygenase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. karger.com [karger.com]
- 21. Human umbilical cord-derived mesenchymal stem cells alleviate autoimmune hepatitis by inhibiting hepatic ferroptosis | PLOS One [journals.plos.org]
Validating Hepatoprotective Compounds: A Comparative Guide to the D-galactosamine Model
For researchers and scientists in the field of drug development, establishing the hepatoprotective efficacy of a novel compound is a critical step. The D-galactosamine (D-GalN) induced liver injury model is a widely utilized and well-characterized in vivo system that mimics the features of human viral hepatitis.[1][2][3] This guide provides a comprehensive comparison of the D-GalN model against other alternatives, supported by experimental data, detailed protocols, and visual workflows to aid in the robust validation of hepatoprotective agents.
D-galactosamine, a specific hepatotoxic agent, induces liver damage by depleting uridine (B1682114) nucleotides in hepatocytes, which consequently inhibits RNA and protein synthesis.[3][4] This sensitization makes the liver highly susceptible to the inflammatory effects of endotoxins like lipopolysaccharide (LPS), leading to significant hepatocellular apoptosis and necrosis.[4][5] This model is favored for its reproducibility and its ability to reflect key aspects of clinical acute liver failure.[6][7]
Comparative Analysis of Hepatoprotective Effects
The following table summarizes the quantitative data from various studies that have employed the D-GalN model to evaluate the hepatoprotective effects of different compounds. The data presented showcases the typical biochemical and oxidative stress markers assessed in such studies.
| Compound/Treatment | Animal Model | D-GalN/LPS Dose | Key Biochemical Markers (Serum) | Oxidative Stress Markers (Liver Tissue) | Reference |
| Vehicle Control (D-GalN/LPS only) | Mice | D-GalN (700 mg/kg) + LPS (10 µg/kg) | ALT: ↑, AST: ↑ | N/A | [4] |
| Chrysin, Luteolin, Apigenin, Hesperetin | Mice | LPS/D-GalN | ALT: ↓, AST: ↓ | iNOS: ↓, MDA: ↓, CAT: ↑, SOD: ↑, T-AOC: ↑, Nrf2: ↑, HO-1: ↑ | [8] |
| 6-shogaol (B1671286) | Rats | D-GalN (400 mg/kg) | AST: ↓, ALT: ↓ | MDA: ↓, SOD: ↑, CAT: ↑, GPx: ↑, GSH: ↑ | [1] |
| Catalpol | Mice | LPS/D-GalN | AST: ↓, ALT: ↓, MDA: ↓, MPO: ↓ | Nrf2: ↑, HO-1: ↑ | [9] |
| Pentoxifylline (B538998) | Rats | D-GalN (800 mg/kg) | Albumin: ↑, ALP: ↓ | SOD: ↑, CAT: ↑, Lipid Peroxides: ↓, Total Nitrites: Normalized | [2] |
| Mallotus repandus Ethyl Acetate Stem Extract (ESMR) | Rats | D-GalN | MDA: ↓ | N/A | [10] |
| Polyherbal formulation (DRDC/AY/8060) | Rats | D-GalN (400 mg/kg) | SGOT: ↓, SGPT: ↓, Bilirubin (B190676): ↓, ALP: ↓, Albumin: ↑ | Lipid Peroxidation: ↓, GSH: ↑ | [11] |
| Mixture of Mulberry and Silk Amino Acids | Rats | D-GalN | ALT: ↓, AST: ↓, γ-GPT: ↓ | MDA: ↓ | [7] |
↑ indicates a significant increase, ↓ indicates a significant decrease compared to the D-GalN/LPS treated group. ALT: Alanine Aminotransferase, AST: Aspartate Aminotransferase, ALP: Alkaline Phosphatase, SGOT: Serum Glutamic-Oxaloacetic Transaminase, SGPT: Serum Glutamic-Pyruvic Transaminase, γ-GPT: Gamma-Glutamyl Transferase, iNOS: Inducible Nitric Oxide Synthase, MDA: Malondialdehyde, CAT: Catalase, SOD: Superoxide Dismutase, T-AOC: Total Antioxidant Capacity, Nrf2: Nuclear factor erythroid 2-related factor 2, HO-1: Heme oxygenase-1, MPO: Myeloperoxidase, GPx: Glutathione Peroxidase, GSH: Glutathione.
Experimental Protocols
A generalized yet detailed protocol for validating a hepatoprotective compound using the D-GalN model is outlined below. Specific doses and timings may need to be optimized based on the compound being tested.
Animal Model and Acclimatization
-
Species: Male Wistar rats (180-200g) or BALB/c mice are commonly used.
-
Acclimatization: Animals should be housed in a controlled environment (22±2°C, 55±5% humidity, 12h light/dark cycle) for at least one week prior to the experiment, with free access to standard pellet diet and water.
Experimental Groups
A typical study design includes the following groups (n=6-8 animals per group):
-
Group I (Normal Control): Receives the vehicle (e.g., saline or 0.5% DMSO) orally.
-
Group II (Compound Control): Receives the test compound at the highest dose to assess for any intrinsic toxicity.
-
Group III (D-GalN/LPS Control): Receives the vehicle orally followed by an intraperitoneal (i.p.) injection of D-GalN/LPS.
-
Group IV (Test Compound + D-GalN/LPS): Receives the test compound orally at various doses for a predefined period (e.g., 7-21 days) prior to D-GalN/LPS administration.
-
Group V (Reference Drug + D-GalN/LPS): Receives a known hepatoprotective agent (e.g., Silymarin) orally prior to D-GalN/LPS administration.
Induction of Hepatotoxicity
-
D-Galactosamine (D-GalN): Typically administered as a single intraperitoneal injection at a dose of 400-800 mg/kg body weight, dissolved in sterile physiological saline.[1][2]
-
D-Galactosamine/Lipopolysaccharide (D-GalN/LPS): For a more robust inflammatory response, D-GalN (e.g., 700 mg/kg) is co-administered with a low dose of LPS (e.g., 10 µg/kg) via i.p. injection.[4] The potentiation by LPS leads to a fulminant hepatic failure model.[4][6]
Sample Collection and Analysis
-
Blood Collection: 24 hours after D-GalN/LPS induction, blood is collected via retro-orbital puncture or cardiac puncture under anesthesia. Serum is separated by centrifugation for biochemical analysis.
-
Tissue Collection: Following blood collection, animals are euthanized, and the liver is excised, weighed, and washed with ice-cold saline. A portion is fixed in 10% formalin for histopathology, while the remaining tissue is stored at -80°C for analysis of oxidative stress markers and gene/protein expression.
Biochemical and Histopathological Analysis
-
Serum Analysis: Measurement of liver function enzymes such as Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), Alkaline Phosphatase (ALP), and levels of bilirubin and total protein.[11]
-
Oxidative Stress Markers: Liver homogenates are used to measure levels of Malondialdehyde (MDA) as an indicator of lipid peroxidation, and the activity of antioxidant enzymes like Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx).[1][2]
-
Inflammatory Cytokines: Levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 can be measured in serum or liver homogenates using ELISA kits.[1]
-
Histopathology: Formalin-fixed liver sections are stained with Hematoxylin and Eosin (H&E) to observe morphological changes like necrosis, inflammation, and cellular infiltration.[2]
Visualizing the Process and Pathways
To better understand the experimental flow and the underlying molecular mechanisms, the following diagrams have been generated using Graphviz.
Caption: A flowchart illustrating the key steps in an in vivo study to validate the hepatoprotective effects of a compound using the D-galactosamine model.
Caption: A diagram of the signaling cascades involved in D-galactosamine/LPS-induced hepatotoxicity and the potential intervention points for hepatoprotective compounds.
By utilizing the D-galactosamine model and adhering to rigorous experimental protocols, researchers can effectively validate the hepatoprotective potential of novel compounds, paving the way for the development of new therapies for liver diseases. The multifaceted data generated from this model, encompassing biochemical, oxidative stress, and inflammatory markers, provides a robust foundation for preclinical evaluation.
References
- 1. Preventive Effect of 6-shogaol on D-galactosamine Induced Hepatotoxicity Through NF-κB/MAPK Signaling Pathway in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hepatoprotective effect of pentoxifylline against D-galactosamine-induced hepatotoxicity in rats | Annals of Hepatology [elsevier.es]
- 3. The model of D-galactosamine-induced injury of rat hepatocytes in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nature and mechanisms of hepatocyte apoptosis induced by d-galactosamine/lipopolysaccharide challenge in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Experimental models of hepatotoxicity related to acute liver failure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Hepatoprotective effects and structure-activity relationship of five flavonoids against lipopolysaccharide/d-galactosamine induced acute liver failure in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. oncotarget.com [oncotarget.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Hepatoprotective activity of a new polyherbal formulation against paracetamol and D-galactosamine induced hepatic toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Reproducibility in the D-galactosamine/LPS Liver Injury Model: A Comparative Guide
For researchers, scientists, and drug development professionals, the D-galactosamine/LPS-induced liver injury model is a cornerstone for studying acute liver failure. Its mimicry of human conditions like viral- or drug-induced hepatitis makes it an invaluable tool. However, the reproducibility of this model can be a significant challenge, with variations in experimental protocols leading to disparate results. This guide provides a comprehensive comparison of key factors influencing the model's outcome, supported by experimental data, to enhance consistency and reliability in your research.
The combination of D-galactosamine (D-GalN) and lipopolysaccharide (LPS) induces a robust and rapid onset of severe acute liver injury.[1] D-GalN, a hepatotoxic agent, sensitizes hepatocytes to the inflammatory effects of LPS, a component of Gram-negative bacteria.[2] This synergy triggers a cascade of inflammatory responses, culminating in hepatocyte apoptosis and necrosis, closely resembling the pathology of acute liver failure in humans.[2][3]
Factors Influencing Model Reproducibility: A Data-Driven Comparison
The severity of liver injury in the D-GalN/LPS model is highly dependent on several critical parameters. Understanding the impact of these variables is paramount for achieving reproducible results.
Animal Species and Strain:
The choice of animal model is a primary determinant of susceptibility to D-GalN/LPS-induced liver injury. Mice and rats are the most commonly used species, with notable differences in their responses.
| Animal Model | Typical D-GalN Dose (mg/kg) | Typical LPS Dose (µg/kg) | Key Outcomes & Observations | Reference |
| C57BL/6 Mice | 700 | 100 | Significant elevation in ALT/AST, parenchymal hemorrhage, and apoptosis within 6 hours. | [4] |
| BALB/c Mice | 800 | 500 | Lethal liver injury with a lifespan of 8-10 hours; significant increases in TNF-α, IL-6, and MCP-1. | [5] |
| Sprague-Dawley Rats | 800 | 8 | Marked increases in serum ALT, AST, and TBiL; significant inflammatory cell infiltration and necrosis. | [6] |
| Chicks | 40 | 100 | Increased plasma AST, ALT, and LDH activities; significant increase in hepatic IL-6 and iNOS mRNA. | [7][8] |
D-Galactosamine and LPS Dosage:
The dose of both D-GalN and LPS is a critical factor that directly correlates with the extent of liver damage. Higher doses generally lead to more severe and rapid injury.
| D-GalN Dose (mg/kg) | LPS Dose (µg/kg) | Animal Model | Resulting Liver Injury | Reference |
| 800 | 100 | NF-κB Transgenic Mice | Longer lifespan (up to 72 hours). | [5] |
| 800 | 300 | NF-κB Transgenic Mice | Intermediate lifespan (10-42 hours). | [5] |
| 800 | 500 | NF-κB Transgenic Mice | Acute lethal liver injury (lifespan of 8-10 hours). | [5] |
| 800 | 10 | D-GalN sensitized mice | 100% lethality within 10 hours. | [9] |
Timing of Administration and Endpoint Analysis:
The temporal relationship between D-GalN/LPS administration and the assessment of liver injury is crucial for capturing the peak of the inflammatory response and subsequent damage.
| Time Post-Injection | Key Pathological Events | Reference |
| 2 hours | Initial increase in serum ALT and AST levels. | [6] |
| 4 hours | Peak in NF-κB activity and serum levels of TNF-α, IL-6, and MCP-1. | [5] |
| 6 hours | Significant hepatocyte swelling, inflammatory cell infiltration, and observable necrosis. | [4][6] |
| 12 hours | Peak elevation of serum ALT and AST levels. | [6] |
Core Signaling Pathways in D-GalN/LPS-Induced Liver Injury
The pathogenesis of D-GalN/LPS-induced liver failure is orchestrated by a complex network of signaling pathways. LPS primarily activates Toll-like receptor 4 (TLR4) on Kupffer cells, the resident macrophages of the liver.[10] This initiates a downstream cascade involving MyD88 and subsequently activates the transcription factor NF-κB, a master regulator of inflammation.[2][10]
Activated NF-κB translocates to the nucleus and promotes the transcription of pro-inflammatory cytokines, most notably Tumor Necrosis Factor-alpha (TNF-α).[2] TNF-α is a critical mediator of hepatocyte apoptosis in this model.[10][11] Secreted TNF-α, acting through its p55 receptor, is essential for inducing liver injury.[11] Other key inflammatory cytokines involved include Interleukin-6 (IL-6) and Interleukin-1β (IL-1β).[3][10][12]
The inflammatory cascade is further amplified by the activation of Mitogen-Activated Protein Kinase (MAPK) pathways, including JNK, ERK, and p38.[3] Concurrently, the injury is exacerbated by oxidative stress, characterized by the production of reactive oxygen species (ROS) and a decrease in antioxidant defenses like glutathione (B108866) (GSH) and superoxide (B77818) dismutase (SOD).[3]
Key signaling pathways in D-GalN/LPS-induced liver injury.
Standardized Experimental Protocol: A Template for Enhanced Reproducibility
To facilitate consistency across studies, a generalized experimental workflow is proposed. This protocol can be adapted based on specific research questions and animal models.
Experimental Workflow
Generalized experimental workflow for the D-GalN/LPS model.
Detailed Methodologies:
-
Animal Models: C57BL/6 mice (male, 6-8 weeks old) are commonly used. House animals under specific pathogen-free conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Induction of Liver Injury: Administer D-galactosamine (e.g., 700 mg/kg) and lipopolysaccharide (e.g., 100 µg/kg) via intraperitoneal (i.p.) injection.[4] Control animals should receive a corresponding volume of sterile saline.
-
Sample Collection: At designated time points (e.g., 6 hours post-injection), euthanize animals. Collect blood via cardiac puncture for serum separation. Perfuse the liver with PBS before harvesting tissue for histopathology and molecular analysis.
-
Biochemical Analysis: Measure serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) using commercially available kits. Quantify serum cytokine levels (e.g., TNF-α, IL-6) using ELISA kits.
-
Histopathological Analysis: Fix a portion of the liver in 10% neutral buffered formalin, embed in paraffin, and section. Stain with hematoxylin (B73222) and eosin (B541160) (H&E) to assess liver architecture, inflammation, and necrosis. Apoptosis can be detected by TUNEL staining.
-
Molecular Analysis: Snap-freeze liver tissue in liquid nitrogen for subsequent protein and RNA extraction. Analyze protein expression of key signaling molecules (e.g., phosphorylated NF-κB, caspases) by Western blotting. Evaluate gene expression levels of inflammatory mediators by quantitative real-time PCR (qPCR).
By carefully considering the variables outlined in this guide and adhering to a standardized protocol, researchers can significantly enhance the reproducibility of the D-galactosamine/LPS liver injury model, leading to more robust and reliable scientific findings.
References
- 1. D-gal/LPS-induced acute liver failure model | SMC Laboratories Inc. [smccro-lab.com]
- 2. oncotarget.com [oncotarget.com]
- 3. The protective effects of Shikonin on lipopolysaccharide/ d -galactosamine-induced acute liver injury via inhibiting MAPK and NF-κB and activating Nrf ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03291A [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. A novel acute lethal liver injury mouse model with visualization of NF-κB activity for treatment of severe acute liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LPS pretreatment ameliorates D-galactosamine/lipopolysaccharide-induced acute liver failure in rat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. D-Galactosamine Causes Liver Injury Synergistically with Lipopolysaccharide but not Zymosan in Chicks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. atsjournals.org [atsjournals.org]
- 10. UMSCs Attenuate LPS/D-GalN-induced Acute Liver Failure in Mice by Down-regulating the MyD88/NF-κB Pathway [xiahepublishing.com]
- 11. LPS-induced liver injury in D-galactosamine-sensitized mice requires secreted TNF-alpha and the TNF-p55 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. spandidos-publications.com [spandidos-publications.com]
A Comparative Guide to D-Galactosamine and Carbon Tetrachloride Models of Liver Injury
For Researchers, Scientists, and Drug Development Professionals
The study of liver injury is fundamental to understanding liver disease pathogenesis and developing novel therapeutics. Two of the most widely utilized experimental models in hepatology research are the D-galactosamine (D-GalN) and carbon tetrachloride (CCl4) induced liver injury models. While both reliably induce hepatotoxicity, they operate through distinct mechanisms, resulting in different pathological features and making them suitable for studying various aspects of liver disease. This guide provides an objective comparison of these two models, supported by experimental data, detailed protocols, and visual representations of the underlying molecular pathways.
Mechanism of Action: A Tale of Two Toxins
The fundamental difference between the D-GalN and CCl4 models lies in their mechanism of inducing liver cell death and inflammation.
D-Galactosamine (D-GalN): An Apoptosis-Dominant Model
D-galactosamine is a specific hepatotoxin that requires sensitization with an inflammatory agent, typically lipopolysaccharide (LPS), to induce significant liver injury.[1][2] D-GalN selectively inhibits RNA and protein synthesis in hepatocytes by depleting the intracellular pool of uracil (B121893) nucleotides.[1][3] This sensitization makes hepatocytes highly susceptible to the pro-inflammatory effects of LPS. The subsequent inflammatory cascade, primarily mediated by Tumor Necrosis Factor-alpha (TNF-α), triggers hepatocyte apoptosis through the activation of caspase cascades.[1][2][4] This model is particularly relevant for studying inflammation-driven liver injury and apoptosis.
Carbon Tetrachloride (CCl4): A Necrosis-Centric Model
In contrast, CCl4 induces liver injury primarily through direct toxicity leading to necrosis.[5][6] CCl4 is metabolized by cytochrome P450 enzymes, particularly CYP2E1, in the centrilobular region of the liver to form the highly reactive trichloromethyl free radical (•CCl3).[6][7][8] This radical initiates a chain reaction of lipid peroxidation, damaging cellular membranes, including the plasma membrane and membranes of organelles like the endoplasmic reticulum and mitochondria.[6][7][8] This widespread damage leads to a loss of cellular homeostasis, release of damage-associated molecular patterns (DAMPs), and ultimately, necrotic cell death.[5] The CCl4 model is a classic tool for investigating direct xenobiotic-induced hepatotoxicity, oxidative stress, and the subsequent fibrotic response.[5][9]
Comparative Data Presentation
The following tables summarize key quantitative data from studies utilizing these models, providing a direct comparison of their effects on common markers of liver injury.
Table 1: Comparison of Biochemical Markers in Acute Liver Injury Models
| Parameter | D-GalN/LPS Model | CCl4 Model | Reference |
| Peak Injury Time | 6-10 hours | 24-48 hours | [1][10][11] |
| Alanine Aminotransferase (ALT) | Significantly elevated; can exceed 300 U/L | Markedly elevated; can exceed 14,000 U/L | [12][13][14] |
| Aspartate Aminotransferase (AST) | Significantly elevated | Markedly elevated | [13][14][15] |
| Histopathology | Predominantly apoptosis, inflammatory cell infiltration, focal necrosis | Centrilobular necrosis, steatosis (fatty change), inflammatory cell infiltration | [5][10][12] |
Note: Specific values can vary depending on the animal strain, dose, and specific experimental conditions.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for reproducibility. The following are representative protocols for inducing acute liver injury in mice.
D-Galactosamine/Lipopolysaccharide (D-GalN/LPS) Induced Acute Liver Injury
Objective: To induce an acute, inflammation-driven liver injury characterized by apoptosis.
Materials:
-
D-galactosamine (Sigma-Aldrich)
-
Lipopolysaccharide (LPS, from E. coli serotype O111:B4; Sigma-Aldrich)
-
Sterile, pyrogen-free 0.9% saline
-
Experimental animals (e.g., C57BL/6 mice, 8-10 weeks old)
Procedure:
-
Preparation of Reagents:
-
Dissolve D-GalN in sterile saline to a final concentration of 70 mg/mL.
-
Dissolve LPS in sterile saline to a final concentration of 1 µg/mL.
-
-
Animal Dosing:
-
Sample Collection:
-
Monitor animals for signs of distress.
-
At 6-8 hours post-injection, euthanize the animals.[1]
-
Collect blood via cardiac puncture for serum analysis of ALT and AST.
-
Perfuse the liver with cold phosphate-buffered saline (PBS) and collect liver tissue for histological analysis and molecular studies.
-
Carbon Tetrachloride (CCl4) Induced Acute Liver Injury
Objective: To induce acute, direct hepatotoxicity characterized by centrilobular necrosis.
Materials:
-
Carbon tetrachloride (Sigma-Aldrich)
-
Olive oil or corn oil (vehicle)
-
Experimental animals (e.g., C57BL/6 mice, 8-10 weeks old)
Procedure:
-
Preparation of Reagent:
-
Prepare a 10% or 20% (v/v) solution of CCl4 in olive oil.[16] For example, for a 20% solution, mix 2 mL of CCl4 with 8 mL of olive oil.
-
-
Animal Dosing:
-
Sample Collection:
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental steps can aid in understanding these models.
Signaling Pathways
Experimental Workflows
Conclusion: Choosing the Right Model
The choice between the D-GalN/LPS and CCl4 models of liver injury depends on the specific research question.
-
The D-GalN/LPS model is ideal for studying inflammation-mediated liver injury, hepatocyte apoptosis, and the role of cytokines like TNF-α . It is highly relevant for investigating conditions such as fulminant hepatic failure and sepsis-induced liver dysfunction.[1][2]
-
The CCl4 model is the gold standard for investigating direct xenobiotic-induced hepatotoxicity, oxidative stress, centrilobular necrosis, and the subsequent fibrotic response .[5][9] It is particularly useful for screening hepatoprotective compounds and studying the mechanisms of liver fibrosis and cirrhosis.[5][9]
By understanding the distinct mechanisms and outcomes of these two models, researchers can select the most appropriate tool to advance our knowledge of liver pathophysiology and develop effective therapies for liver diseases.
References
- 1. Nature and mechanisms of hepatocyte apoptosis induced by d-galactosamine/lipopolysaccharide challenge in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. The Model of D-Galactosamine-Induced Injury of Rat Hepatocytes in Primary Culture | Acta Medica [actamedica.lfhk.cuni.cz]
- 4. Preventive Effect of 6-shogaol on D-galactosamine Induced Hepatotoxicity Through NF-κB/MAPK Signaling Pathway in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CCL₄ induced Acute Liver Injury Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 6. Hepatotoxicity and mechanism of action of haloalkanes: carbon tetrachloride as a toxicological model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. omicsonline.org [omicsonline.org]
- 8. researchgate.net [researchgate.net]
- 9. The carbon tetrachloride model in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. imrpress.com [imrpress.com]
- 11. Dynamics of Acute Liver Injury in Experimental Models of Hepatotoxicity in the Context of Their Implementation in Preclinical Studies on Stem Cell Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The protective effects of Shikonin on lipopolysaccharide/ d -galactosamine-induced acute liver injury via inhibiting MAPK and NF-κB and activating Nrf ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03291A [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | A new cirrhotic animal protocol combining carbon tetrachloride with methotrexate to address limitations of the currently used chemical-induced models [frontiersin.org]
- 16. 2.7. Preparation of CCl4-Induced Liver Injury Mice [bio-protocol.org]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to the D-galactosamine/LPS Model for Acute Liver Injury
For researchers, scientists, and drug development professionals, selecting the appropriate animal model is a critical step in studying liver pathophysiology and evaluating novel therapeutics. Among the various models of acute liver injury, the D-galactosamine/lipopolysaccharide (GalN/LPS) model offers distinct advantages in terms of its mechanism, reproducibility, and clinical relevance. This guide provides a comprehensive comparison of the GalN/LPS model with other commonly used models, supported by experimental data and detailed protocols.
The D-galactosamine/LPS Model: A Synergistic Approach to Mimicking Fulminant Hepatic Failure
The GalN/LPS model induces a severe, acute liver injury that closely resembles human fulminant hepatic failure, a condition characterized by massive hepatocyte death and a systemic inflammatory response. The model's unique mechanism relies on the synergistic action of two components:
-
D-galactosamine (GalN): A specific hepatotoxin that depletes uridine (B1682114) triphosphate (UTP) pools within hepatocytes. This depletion inhibits RNA and protein synthesis, rendering the liver cells highly susceptible to damage.
-
Lipopolysaccharide (LPS): An endotoxin (B1171834) from the cell walls of gram-negative bacteria that potently activates the immune system. LPS triggers the release of pro-inflammatory cytokines, most notably tumor necrosis factor-alpha (TNF-α), primarily from Kupffer cells, the resident macrophages of the liver.
The GalN-sensitized hepatocytes are unable to mount a protective response against the inflammatory cascade initiated by LPS, leading to widespread apoptosis and necrosis. This model is particularly valuable for investigating the roles of inflammation, innate immunity, and programmed cell death in acute liver failure.
Advantages of the D-galactosamine/LPS Model
The GalN/LPS model presents several key advantages over other established liver injury models:
-
High Reproducibility and Consistency: The synergistic and rapid action of GalN and LPS results in a highly reproducible and consistent level of liver injury, minimizing inter-animal variability. This is a significant advantage for pharmacological studies where precise and consistent baselines are crucial for evaluating therapeutic efficacy.
-
Clinically Relevant Mechanism: The pathogenesis of GalN/LPS-induced liver injury, involving an overwhelming inflammatory response and hepatocyte apoptosis, mirrors key features of human acute liver failure, particularly those triggered by sepsis or endotoxemia.[1]
-
Rapid Onset of Injury: Severe liver damage develops within a few hours (typically 6-8 hours) after GalN/LPS administration, allowing for shorter experimental timelines compared to models that require days or weeks to manifest significant pathology.[1]
-
Specific to Hepatocytes: D-galactosamine is specifically metabolized by hepatocytes, leading to a targeted initial injury within the liver parenchyma.[1]
-
Inflammation-Centric Model: This model is ideal for studying the inflammatory cascades in liver injury, particularly the role of TNF-α and other cytokines, making it a valuable tool for testing anti-inflammatory therapies.
Comparative Analysis of Liver Injury Models
To provide a clear perspective, the GalN/LPS model is compared here with three other widely used models of liver injury: Carbon Tetrachloride (CCl4), Acetaminophen (APAP), and Bile Duct Ligation (BDL).
| Feature | D-galactosamine/LPS (GalN/LPS) | Carbon Tetrachloride (CCl4) | Acetaminophen (APAP) | Bile Duct Ligation (BDL) |
| Mechanism of Injury | UTP depletion and sensitization to LPS-induced inflammation and apoptosis. | Free radical-mediated lipid peroxidation leading to centrilobular necrosis. | Formation of a toxic metabolite (NAPQI) that depletes glutathione (B108866) and causes oxidative stress and mitochondrial dysfunction, leading to centrilobular necrosis. | Obstruction of the bile duct leading to cholestasis, bile acid toxicity, inflammation, and fibrosis. |
| Primary Cell Type Affected | Hepatocytes (initially), followed by widespread inflammation. | Hepatocytes (centrilobular). | Hepatocytes (centrilobular). | Cholangiocytes and hepatocytes. |
| Onset of Injury | Acute (hours). | Acute to chronic (hours to weeks). | Acute (hours). | Subacute to chronic (days to weeks). |
| Key Pathological Features | Massive apoptosis and necrosis, severe inflammation. | Centrilobular necrosis, steatosis. | Centrilobular necrosis. | Cholestasis, portal inflammation, fibrosis, bile duct proliferation. |
| Reproducibility | High. | Moderate. | High, but can be influenced by fasting and genetic background.[2][3] | High, but technically demanding. |
| Clinical Relevance | Fulminant hepatic failure, sepsis-induced liver injury. | Toxic liver injury, fibrosis, and cirrhosis. | Drug-induced liver injury (most common cause of ALF in humans).[2] | Cholestatic liver diseases (e.g., primary biliary cholangitis). |
| Advantages | Rapid, reproducible, inflammation-focused. | Well-established for fibrosis studies. | High clinical relevance for drug-induced liver injury. | Models cholestatic liver disease and fibrosis. |
| Disadvantages | May not fully represent all forms of non-inflammatory liver failure. | Not directly relevant to most human liver diseases; extrahepatic toxicity can occur. | Injury can be influenced by diet and metabolism. | Invasive surgical procedure with potential for complications. |
Quantitative Comparison of Liver Injury Markers
The following table summarizes typical serum levels of key liver injury markers observed in different mouse models. Values can vary depending on the specific strain, dose, and time point of analysis.
| Model | Alanine Aminotransferase (ALT) (U/L) | Aspartate Aminotransferase (AST) (U/L) |
| Control | 20 - 60 | 50 - 150 |
| GalN/LPS | > 1,000 | > 1,000 |
| CCl4 (acute) | 5,000 - 10,000 | 5,000 - 10,000 |
| APAP (acute) | > 5,000 | > 5,000 |
| BDL (14 days) | 200 - 500 | 300 - 600 |
Note: ALT is considered more specific for liver injury than AST, as AST is also present in other tissues such as muscle and heart.[4][5]
Experimental Protocols
Detailed methodologies for inducing these liver injury models are provided below.
D-galactosamine/LPS-Induced Liver Injury
-
Animals: Male C57BL/6 mice (8-10 weeks old) are commonly used.
-
Reagents:
-
D-galactosamine (Sigma-Aldrich) dissolved in sterile saline.
-
Lipopolysaccharide (from E. coli O111:B4, Sigma-Aldrich) dissolved in sterile saline.
-
-
Procedure:
-
Administer D-galactosamine via intraperitoneal (i.p.) injection at a dose of 700 mg/kg.
-
Simultaneously or shortly after, administer LPS via i.p. injection at a dose of 10 µg/kg.
-
-
Time Course: Liver injury develops rapidly, with significant increases in serum ALT and AST levels observed within 6-8 hours.
-
Endpoints: Serum transaminases (ALT, AST), histological analysis of liver tissue (H&E staining for necrosis and inflammation, TUNEL staining for apoptosis), measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in serum and liver homogenates.
Carbon Tetrachloride (CCl4)-Induced Liver Injury (Acute)
-
Animals: Male C57BL/6 or BALB/c mice (8-10 weeks old).
-
Reagents:
-
Carbon tetrachloride (Sigma-Aldrich).
-
Olive oil or corn oil as a vehicle.
-
-
Procedure:
-
Prepare a 10% (v/v) solution of CCl4 in the oil vehicle.
-
Administer a single i.p. injection of the CCl4 solution at a dose of 1 ml/kg.
-
-
Time Course: Peak liver injury is typically observed 24-48 hours post-injection.
-
Endpoints: Serum ALT and AST, histological evaluation for centrilobular necrosis and steatosis.
Acetaminophen (APAP)-Induced Liver Injury
-
Animals: Male C57BL/6 mice (8-10 weeks old). Mice should be fasted overnight (12-16 hours) prior to APAP administration to enhance toxicity.[3]
-
Reagents:
-
Acetaminophen (Sigma-Aldrich) dissolved in warm sterile saline.
-
-
Procedure:
-
Administer a single i.p. injection of APAP at a dose of 300-500 mg/kg.
-
-
Time Course: Liver injury develops over 12-24 hours, with peak ALT and AST levels typically observed at 24 hours.
-
Endpoints: Serum ALT and AST, histological assessment of centrilobular necrosis, measurement of glutathione levels in the liver.
Bile Duct Ligation (BDL)-Induced Liver Injury
-
Animals: Male C57BL/6 or BALB/c mice (8-10 weeks old).
-
Procedure:
-
Anesthetize the mouse.
-
Perform a midline laparotomy to expose the common bile duct.
-
Ligate the common bile duct in two locations with a non-absorbable suture.
-
The duct can be transected between the ligatures.
-
Close the abdominal incision in layers.
-
A sham operation, where the bile duct is isolated but not ligated, should be performed for control animals.
-
-
Time Course: Cholestatic liver injury and fibrosis develop progressively over 1-4 weeks.
-
Endpoints: Serum ALT, AST, bilirubin, and alkaline phosphatase; histological analysis for portal inflammation, bile duct proliferation, and fibrosis (e.g., Sirius Red or Masson's trichrome staining).
Visualizing the Molecular Pathways and Experimental Processes
To further elucidate the mechanisms and workflows, the following diagrams are provided.
Caption: Signaling pathway of GalN/LPS-induced hepatocyte apoptosis.
Caption: Experimental workflow for the GalN/LPS liver injury model.
Caption: Key advantages of different liver injury models.
Conclusion
The D-galactosamine/LPS model of acute liver injury offers a robust, reproducible, and clinically relevant platform for studying the inflammatory mechanisms of fulminant hepatic failure. Its rapid onset and specific targeting of hepatocytes provide distinct advantages for high-throughput screening of potential therapeutics, particularly those aimed at modulating the innate immune response. While other models such as CCl4, APAP, and BDL are invaluable for studying other specific aspects of liver disease like fibrosis, drug toxicity, and cholestasis, the GalN/LPS model remains a superior choice for investigating inflammation-driven acute liver failure. The detailed protocols and comparative data presented in this guide are intended to assist researchers in making an informed decision when selecting the most appropriate model for their specific research objectives.
References
D-Galactosamine as an In Vitro Apoptosis Inducer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of D-galactosamine (D-GalN) as an in vitro apoptosis-inducing agent, supported by experimental data and detailed protocols. We will explore its efficacy, methodologies for its use and confirmation of its apoptotic effects, and its mechanism of action in comparison to other common apoptosis inducers.
D-Galactosamine-Induced Apoptosis: In Vitro Evidence
D-galactosamine is a well-established hepatotoxic agent that has been shown to reliably induce apoptosis in primary hepatocytes in vitro. Its mechanism of action is primarily linked to the depletion of uridine (B1682114) triphosphate (UTP), leading to an inhibition of RNA and protein synthesis and sensitizing cells to apoptosis, often mediated by tumor necrosis factor-alpha (TNF-α).
Quantitative Analysis of D-Galactosamine-Induced Apoptosis
The following table summarizes key findings from in vitro studies on D-GalN-induced apoptosis in primary rat hepatocytes.
| Cell Type | D-GalN Concentration | Exposure Time | Key Apoptotic Events Observed | Reference |
| Primary Rat Hepatocytes | 0.5 mM | 36 hours | 80-90% loss of cell viability (Trypan Blue exclusion) | [1] |
| Primary Rat Hepatocytes | 2.5 - 10 mM | Not specified | Increased percentage of hypodiploid cells, DNA fragmentation, Caspase-3 activation | |
| Primary Rat Hepatocytes | 40 mM | Not specified | Shift from apoptosis to necrosis |
Comparison with Other Apoptosis Inducers
While D-GalN is an effective apoptosis inducer, particularly in hepatocytes, other agents are also widely used. The choice of inducer often depends on the cell type and the specific signaling pathway under investigation.
| Apoptosis Inducer | Mechanism of Action | Typical Concentration Range (In Vitro) | Key Features |
| D-Galactosamine | UTP depletion, sensitization to TNF-α | 0.5 - 10 mM (hepatocytes) | Cell-type specific (primarily hepatocytes); often used with LPS or TNF-α in vivo. |
| Staurosporine | Broad-spectrum protein kinase inhibitor | 0.1 - 1 µM | Potent, acts on a wide range of cell types; can induce both intrinsic and extrinsic pathways. |
| Etoposide | Topoisomerase II inhibitor, induces DNA strand breaks | 10 - 50 µM | DNA damage-induced apoptosis; relevant in cancer research.[2] |
Experimental Protocols
Detailed methodologies are crucial for reproducible in vitro apoptosis studies. Below are protocols for key assays used to confirm apoptosis induced by D-galactosamine.
Cell Culture and Treatment
-
Cell Type: Primary rat hepatocytes are commonly used.
-
Culture Conditions: Cells are typically cultured in Williams' Medium E supplemented with fetal bovine serum, penicillin, streptomycin, and insulin.
-
D-Galactosamine Treatment: D-GalN is dissolved in culture medium to the desired concentration (e.g., 0.5 mM to 10 mM) and added to the cells for the specified duration (e.g., 36 hours).
Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Preparation: Harvest cells by centrifugation (for suspension cells) or gentle trypsinization (for adherent cells).
-
Wash cells once with cold 1X PBS and then once with 1X Binding Buffer.
-
Resuspend cells in 1X Binding Buffer to a concentration of 1-5 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of fluorochrome-conjugated Annexin V.
-
Incubate for 10-15 minutes at room temperature, protected from light.
-
Add 400 µL of 1X Binding Buffer and centrifuge.
-
Resuspend the cell pellet in 200 µL of 1X Binding Buffer.
-
Add 5 µL of Propidium Iodide (PI) staining solution.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
-
Fixation: Fix cells with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.
-
Permeabilization: Incubate cells in 0.1-0.5% Triton X-100 in PBS for 5-15 minutes on ice.
-
Equilibration: Incubate the sample with Equilibration Buffer for 10 minutes.
-
TdT Labeling: Add the TdT Reaction Mix (TdT enzyme and labeled dUTPs) and incubate for 60 minutes at 37°C in a humidified chamber.
-
Detection: If using a fluorescently labeled dUTP, the signal can be visualized directly. For indirect methods, subsequent steps with antibodies or click chemistry are required.
-
Analyze by fluorescence microscopy or flow cytometry.
Caspase-3 Activity Assay (Colorimetric)
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
-
Cell Lysis: Lyse 1-5 x 10^6 cells in 50 µL of chilled Cell Lysis Buffer on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute and collect the supernatant (cytosolic extract).
-
Protein Quantification: Determine the protein concentration of the lysate. Adjust the concentration to 50-200 µg of protein per 50 µL of Cell Lysis Buffer.
-
Reaction Setup: In a 96-well plate, add 50 µL of 2X Reaction Buffer (containing 10 mM DTT) to each 50 µL sample of cell lysate.
-
Add 5 µL of the 4 mM DEVD-pNA substrate (final concentration 200 µM).
-
Incubate at 37°C for 1-2 hours.
-
Measure the absorbance at 400 or 405 nm using a microplate reader.
Signaling Pathways and Visualizations
The following diagrams illustrate the experimental workflow for apoptosis detection and the signaling pathway involved in D-galactosamine-induced apoptosis.
Experimental workflow for confirming D-galactosamine-induced apoptosis.
Signaling pathway of D-galactosamine-induced apoptosis in hepatocytes.
References
- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - CA [thermofisher.com]
- 2. Etoposide prevents apoptosis in mouse liver with D-galactosamine/lipopolysaccharide-induced fulminant hepatic failure resulting in reduction of lethality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protocol : Annexin V and PI Staining by Flow Cytometry [bio-techne.com]
A Comparative Guide to the In Vitro and In Vivo Effects of D-Galactosamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo effects of D-galactosamine (D-GalN), a widely used hepatotoxic agent for modeling liver injury. The information presented herein is supported by experimental data to aid researchers in selecting appropriate models and understanding the translational relevance of their findings.
At a Glance: In Vitro vs. In Vivo Effects of D-Galactosamine
| Feature | In Vitro (Primary Hepatocytes) | In Vivo (Rodent Models) |
| Primary Mechanism | Depletion of intracellular UTP pools, leading to inhibition of RNA and protein synthesis. Direct cytotoxicity at higher concentrations. | Sensitization of the liver to inflammatory stimuli (e.g., gut-derived endotoxins), leading to massive inflammatory response and apoptosis. |
| Key Cellular Events | Apoptosis and necrosis, decreased cell viability, mitochondrial dysfunction. | Widespread hepatocyte apoptosis and necrosis, inflammatory cell infiltration. |
| Biochemical Markers | Increased LDH release, increased caspase-3 activity. | Elevated serum ALT, AST, bilirubin, and ammonia. Decreased serum albumin. |
| Inflammatory Response | Can induce TNF-α production in hepatocyte cultures. | Potentiation of LPS-induced production of TNF-α, IL-6, and IL-1β. Activation of NF-κB and MAPK signaling pathways. |
| Typical Concentrations/Doses | 0.5 mM - 40 mM | 400 mg/kg - 1.1 g/kg (i.p.) |
| Advantages of the Model | Allows for the study of direct hepatotoxic effects and cellular mechanisms in a controlled environment. | Mimics key features of human viral hepatitis and acute liver failure, including the systemic inflammatory response. |
| Limitations of the Model | Lacks the complex interplay of different cell types (e.g., Kupffer cells, endothelial cells) and systemic factors present in vivo. | The severity of injury can be influenced by the gut microbiome and endotoxin (B1171834) levels, introducing variability. |
Quantitative Data Comparison
The following tables summarize quantitative data from representative in vitro and in vivo studies on the effects of D-galactosamine.
Table 1: In Vitro Effects of D-Galactosamine on Primary Rat Hepatocytes
| Parameter | Control | 0.5 mM D-GalN (36h) | 20 mM D-GalN (24h) | 30 mM D-GalN (24h) | Reference |
| Cell Viability (%) | ~100 | 10-20 | - | - | [1][2] |
| LDH Leakage (% of total) | Baseline | - | Significantly increased | Significantly increased | [3] |
| Caspase-3 Activity | Baseline | - | No significant increase | No significant increase | [3] |
| TNF-α in medium | Baseline | - | Significantly increased | Significantly increased | [3] |
Note: The study by Kucera et al. (2015) found that in their specific experimental setup, D-GalN primarily induced necrosis (LDH leakage) with no significant increase in caspase-3 activity, highlighting that the mode of cell death can be model-dependent.
Table 2: In Vivo Effects of D-Galactosamine in Rodent Models
| Parameter | Control | D-GalN (1 g/kg, 24h, rat) | D-GalN/LPS (700mg/kg / 10µg/kg, 8h, mouse) | Reference |
| Serum ALT (IU/L) | ~16 | - | ~124 | [4] |
| Serum AST (IU/L) | - | Significantly increased | - | [5] |
| Serum TNF-α (pg/mL) | ~19 | - | ~135 | [4] |
| Serum TGF-β1 (pg/mL) | ~21 | - | ~277 | [4] |
| Hepatic Caspase-3 Activity | Baseline | Significantly increased | Markedly elevated | [4][6] |
Experimental Protocols
In Vitro Model: D-Galactosamine-Induced Cytotoxicity in Primary Hepatocytes
This protocol describes the induction and assessment of cytotoxicity in primary rat hepatocytes treated with D-GalN.
1. Isolation and Culture of Primary Hepatocytes:
-
Isolate hepatocytes from adult male Wistar rats using a two-step collagenase perfusion method.[3]
-
Assess cell viability using the trypan blue exclusion method; viability should be >90%.[3]
-
Seed hepatocytes in collagen-coated multi-well plates at a suitable density (e.g., 3 x 10^4 cells/well in a 96-well plate) in William's E medium supplemented with fetal bovine serum, glutamine, and antibiotics.[3]
-
Allow cells to attach for 2-4 hours in a humidified incubator at 37°C and 5% CO2.[3]
2. D-Galactosamine Treatment:
-
After cell attachment, replace the medium with fresh serum-free medium containing the desired concentrations of D-GalN (e.g., 0.5 mM, 10 mM, 20 mM, 40 mM).[3]
-
Include a vehicle control group (medium without D-GalN).
-
Incubate the cells for the desired duration (e.g., 24 or 36 hours).[1][3]
3. Assessment of Cytotoxicity (LDH Assay):
-
At the end of the incubation period, collect the cell culture supernatant.
-
To determine the maximum LDH release, lyse the cells in the control wells with a lysis buffer (e.g., 1% Triton X-100).
-
Measure the LDH activity in the supernatants and the cell lysates using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.
-
Calculate the percentage of LDH release as: (LDH in supernatant / (LDH in supernatant + LDH in cell lysate)) x 100.
In Vivo Model: D-Galactosamine/LPS-Induced Acute Liver Injury in Mice
This protocol outlines the induction of acute liver failure in mice using a combination of D-GalN and lipopolysaccharide (LPS).
1. Animal Model:
-
Use male BALB/c mice (or other appropriate strain), 8-10 weeks old.
-
Acclimatize the animals for at least one week before the experiment.
-
Provide standard chow and water ad libitum.
2. Induction of Liver Injury:
-
Prepare a solution of D-galactosamine in sterile saline.
-
Prepare a solution of lipopolysaccharide (from E. coli) in sterile saline.
-
Administer D-GalN (e.g., 700 mg/kg) via intraperitoneal (i.p.) injection.[4]
-
Shortly after (e.g., 30 minutes), administer LPS (e.g., 10 µg/kg) via i.p. injection.[4]
-
A control group should receive i.p. injections of sterile saline.
3. Sample Collection and Analysis:
-
At a predetermined time point (e.g., 8 hours post-LPS injection), euthanize the mice.[4]
-
Collect blood via cardiac puncture for serum separation.
-
Perfuse the liver with cold phosphate-buffered saline (PBS) and collect liver tissue samples.
-
Measure serum levels of ALT and AST using standard biochemical assays.
-
Measure serum levels of inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA kits.
-
Homogenize a portion of the liver tissue for analysis of hepatic caspase-3 activity or for Western blotting.
-
Fix a portion of the liver tissue in 10% neutral buffered formalin for histopathological analysis (H&E staining).
Signaling Pathways and Experimental Workflows
D-Galactosamine In Vitro Signaling Pathway in Hepatocytes
Caption: In vitro D-GalN signaling in hepatocytes.
D-Galactosamine/LPS In Vivo Signaling Pathway
Caption: In vivo D-GalN/LPS signaling cascade.
Experimental Workflow: In Vitro Cytotoxicity Assessment
Caption: Workflow for in vitro D-GalN cytotoxicity.
Experimental Workflow: In Vivo Liver Injury Model
Caption: Workflow for in vivo D-GalN/LPS model.
References
- 1. Galactosamine-induced cell death in primary cultures of rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Galactosamine-induced cell death in primary cultures of rat hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biomed.cas.cz [biomed.cas.cz]
- 4. Nature and mechanisms of hepatocyte apoptosis induced by d-galactosamine/lipopolysaccharide challenge in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apoptosis of murine hepatocytes induced by high doses of galactosamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of oxidative stress during apoptosis and necrosis caused by D-galactosamine in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of D(+)-Galactosamine Hydrochloride: A Safety and Operational Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory chemicals are paramount to ensuring a safe work environment and regulatory compliance. This guide provides detailed, step-by-step procedures for the safe disposal of D(+)-Galactosamine hydrochloride, a compound commonly used in biomedical research.
While Safety Data Sheets (SDS) for this compound often indicate that it is not classified as a hazardous substance under OSHA and GHS regulations, it is imperative to treat all laboratory chemicals with caution and adhere to institutional and local disposal protocols.[1][2] The most prudent approach is to manage its disposal through your institution's Environmental Health and Safety (EHS) hazardous waste program.[3]
Key Chemical Properties for Disposal Consideration
The following table summarizes the physical and chemical properties of this compound relevant to its safe handling and disposal.
| Property | Value | Citation |
| Physical State | Solid, powder | [1] |
| Appearance | Off-white | [1] |
| Molecular Formula | C₆H₁₃NO₅ · HCl | [4] |
| Melting Point | 182 - 185 °C / 359.6 - 365 °F | [1] |
| Incompatibilities | Strong oxidizers | [2] |
| Hazard Classification | Not classified as hazardous by GHS and OSHA 29 CFR 1910.1200 | [1][2] |
Recommended Disposal Protocol
The following step-by-step methodology outlines the standard operating procedure for the disposal of this compound waste. This protocol treats the substance as a chemical waste product to ensure the highest level of safety and compliance.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure you are wearing appropriate PPE. This includes:
-
Eye Protection: Chemical safety goggles or glasses.[1]
-
Hand Protection: Wear appropriate protective gloves.[1]
-
Body Protection: A lab coat or other protective clothing to prevent skin exposure.[1]
Step 2: Waste Collection and Containment
Proper containment is crucial to prevent environmental release and ensure safe transport.
-
For Solid Waste:
-
For Contaminated Lab Materials (e.g., gloves, wipes):
-
Collect any chemically contaminated solid waste, such as absorbent paper, gloves, or bench covers.
-
Double-bag these materials in clear plastic bags to allow for visual inspection by EHS personnel.[6]
-
Step 3: Waste Container Labeling
Accurate and thorough labeling is a critical regulatory requirement.
-
Obtain a hazardous waste tag from your institution's EHS department.[3]
-
Securely attach the tag to the waste container.
-
Fill out the tag completely and legibly with the following information:
-
Full Chemical Name: "this compound" (do not use abbreviations or formulas).[3]
-
Quantity: The estimated amount of waste.
-
Origin: Your name, department, and laboratory room number.[3]
-
Hazards: Check any appropriate hazard boxes as indicated by your EHS program, though this specific chemical is generally not classified as hazardous.[3]
-
Step 4: Storage Prior to Disposal
Store the contained and labeled waste safely until it can be collected.
-
Keep the waste container securely closed except when adding waste.[6]
-
Store the container in a designated hazardous waste accumulation area within your laboratory.
-
Use secondary containment, such as a lab tray, to capture any potential spills or leaks.[6] The secondary container should be capable of holding 110% of the volume of the primary container.[6]
-
Ensure incompatible wastes are segregated. Do not store this compound with strong oxidizers.[2]
Step 5: Arranging for Final Disposal
The final disposal must be handled by trained professionals.
-
Submit a hazardous waste pickup request to your institution's EHS office.[3]
-
Follow your institution's specific procedures for scheduling and collection.
Step 6: Disposal of Empty Containers
Empty chemical containers must also be handled correctly.
-
Triple-rinse the empty container with a suitable solvent (e.g., water).[7]
-
Collect the rinsate (the rinsing liquid) and manage it as chemical waste, following steps 2 through 5.[7]
-
After triple-rinsing, deface or remove the original manufacturer's label from the container.[8]
-
The clean, triple-rinsed container can typically be disposed of in the regular trash.[8]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. carlroth.com [carlroth.com]
- 3. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. vumc.org [vumc.org]
Safe Handling and Disposal of D(+)-Galactosamine Hydrochloride: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of D(+)-Galactosamine hydrochloride, a compound commonly used in research to induce liver injury in animal models. By adhering to these procedural steps, you can minimize risks and ensure proper laboratory conduct.
Immediate Safety and Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), it is crucial to follow standard laboratory safety protocols to minimize exposure.[1] The following table summarizes the required Personal Protective Equipment (PPE).
| Protection Type | Specific Recommendations | Rationale |
| Eye/Face Protection | Safety goggles with side-shields.[2] | Protects eyes from accidental splashes or dust particles. |
| Hand Protection | Nitrile rubber gloves (thickness >0.11 mm).[1] | Provides a chemical-resistant barrier to prevent skin contact. |
| Skin and Body Protection | Impervious clothing, such as a standard laboratory coat.[2] | Protects skin from potential contamination. |
| Respiratory Protection | A dust mask or respirator is necessary if dust formation is likely.[1][3] | Prevents inhalation of airborne particles. |
Operational Plan: From Receipt to Use
A systematic workflow is essential for the safe handling of this compound in a laboratory setting. The following diagram illustrates the key steps from receiving the compound to its experimental use.
Step-by-Step Experimental Protocol
-
Preparation: Before handling, ensure you are wearing the appropriate PPE as detailed in the table above.
-
Weighing: To prevent the inhalation of dust, weigh the solid this compound in a chemical fume hood or other ventilated enclosure.
-
Solubilization: Prepare solutions in a fume hood. The compound is soluble in water.
-
Handling: Avoid contact with skin and eyes.[4] Use appropriate tools to handle the solid compound and solutions.
-
Post-Experiment: After use, decontaminate all surfaces and equipment that may have come into contact with the chemical.
First Aid Measures
In the event of accidental exposure, follow these first aid procedures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration.[5] |
| Skin Contact | Remove contaminated clothing and rinse the affected skin area thoroughly with large amounts of water.[2][5] |
| Eye Contact | Immediately flush the eyes with large amounts of water for at least 15 minutes, ensuring to separate the eyelids.[2][6] |
| Ingestion | Do NOT induce vomiting.[4][6] Rinse the mouth with copious amounts of water.[5] |
In all cases of exposure, seek medical attention.[7]
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
Disposal Guidelines:
-
Unused Product: Unused this compound should be collected for disposal. Do not discard it down the drain.[8]
-
Contaminated Materials: Any materials, such as pipette tips, gloves, and paper towels, that have come into contact with the compound should be treated as chemical waste.
-
Disposal Method: The preferred method of disposal is to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber. Alternatively, a licensed professional waste disposal service can be used. Always adhere to local, state, and federal regulations for chemical waste disposal.
-
Containers: Dispose of empty containers as unused product.[8]
References
- 1. carlroth.com [carlroth.com]
- 2. D-Galactosamine HCl|1772-03-8|MSDS [dcchemicals.com]
- 3. carlroth.com [carlroth.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. biocrick.com [biocrick.com]
- 6. fishersci.com [fishersci.com]
- 7. capotchem.cn [capotchem.cn]
- 8. cdhfinechemical.com [cdhfinechemical.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
